Succinylmonocholine iodide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSYFCOIPGPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
| Record name | Succinylmonocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
331.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14720-92-4 | |
| Record name | Succinylmonocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINYLMONOCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Succinylmonocholine iodide chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of Succinylmonocholine Iodide
Introduction
Succinylcholine (suxamethonium) is a depolarizing neuromuscular blocking agent renowned for its rapid onset and short duration of action, making it a cornerstone in clinical settings for procedures requiring transient muscle paralysis, such as endotracheal intubation.[1][2] Its pharmacological activity is, however, fleeting. Succinylcholine is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BCHE), also known as pseudocholinesterase, into its primary metabolite, succinylmonocholine.[1][3] This initial hydrolysis product is then more slowly broken down into the endogenous compounds succinic acid and choline.[4][5]
While succinylcholine itself has a very short biological half-life, its metabolite, succinylmonocholine, persists for a significantly longer period, making it a crucial analyte in forensic and toxicological investigations of succinylcholine administration.[6][7] Understanding the distinct chemical properties, structure, and analytical methodologies for succinylmonocholine is therefore of paramount importance for researchers, clinical chemists, and drug development professionals. This guide provides a comprehensive technical overview of succinylmonocholine iodide, from its molecular structure and synthesis to its analytical quantification and stability profile.
Part 1: Molecular Structure and Chemical Properties
Succinylmonocholine is an ester of succinic acid and choline. As a quaternary ammonium compound, it exists as a cation and is paired with a counter-ion, in this case, iodide. The structure features a single choline moiety ester-linked to a succinic acid molecule, which retains a terminal carboxylic acid group.
Chemical Structure Diagram
Caption: Molecular structure of Succinylmonocholine Iodide.
Physicochemical Properties
Quantitative data for succinylmonocholine iodide is sparse in the literature, as it is primarily handled as a metabolite. However, key properties can be identified from chemical suppliers and inferred from its structure. For context, properties of the parent compound, succinylcholine iodide, are also provided.
| Property | Succinylmonocholine Iodide | Succinylcholine Iodide |
| IUPAC Name | [2-[(3-Carboxypropanoyl)oxy]ethyl]trimethylazanium Iodide | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide[8] |
| CAS Number | 14720-92-4[4] | 541-19-5[1][9] |
| Molecular Formula | C₉H₁₈INO₄[4] | C₁₄H₃₀I₂N₂O₄[8] |
| Molecular Weight | 331.15 g/mol [4] | 544.21 g/mol [1][8] |
| Appearance | White to Pale Yellow Solid[4] | Slightly hygroscopic crystals[1] |
| Melting Point | Data not available | 243-245 °C[1][2] |
| Solubility | Data not available (Expected to be soluble in water) | Freely soluble in water and normal saline[1] |
| Stability in Solution | More stable than succinylcholine.[6] | Aqueous solutions undergo progressive hydrolysis; most stable at pH 4-5.[1][10] |
Part 2: Synthesis and Characterization
While not commercially available as a standard reagent, succinylmonocholine iodide can be synthesized in a laboratory setting. The following protocol is adapted from a validated method for producing a deuterated internal standard, which is a critical tool for mass spectrometric quantification.[11]
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for Succinylmonocholine Iodide.
Experimental Protocol: Synthesis of Succinylmonocholine Iodide
This protocol describes a two-step synthesis involving the esterification of succinic anhydride followed by quaternization of the resulting tertiary amine.
Step 1: Synthesis of 2-(Dimethylamino)ethyl hydrogen succinate (desmethyl-SMC)
-
Rationale: This step creates the ester linkage and the succinate backbone, leaving a tertiary amine ready for quaternization. Using succinic anhydride ensures that only one carboxyl group reacts, producing the desired mono-ester.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). b. Slowly add dimethylaminoethanol (1.0 eq) to the solution at room temperature. The reaction is typically exothermic. c. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete reaction. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate product, desmethyl-SMC. This intermediate can be purified by recrystallization if necessary.
Step 2: Quaternization to form Succinylmonocholine Iodide
-
Rationale: This step converts the tertiary amine of the intermediate into a quaternary ammonium salt using methyl iodide. The iodide ion serves as the counter-ion.
-
Procedure: a. Dissolve the crude or purified desmethyl-SMC from Step 1 in a polar aprotic solvent such as acetone or acetonitrile. b. Add methyl iodide (CH₃I) (1.1-1.5 eq) to the solution. c. Stir the mixture at room temperature. The quaternary salt product is typically insoluble in the reaction solvent and will precipitate out of solution. d. Allow the reaction to proceed for 12-24 hours to ensure complete quaternization. e. Collect the precipitated solid by vacuum filtration. f. Wash the solid with cold solvent (acetone or ether) to remove unreacted starting materials. g. Dry the final product, succinylmonocholine iodide, under vacuum.
Characterization and Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a sharp singlet around 3.1-3.3 ppm corresponding to the nine protons of the trimethylammonium group (-N⁺(CH₃)₃). Methylene protons adjacent to the quaternary nitrogen (-CH₂-N⁺) would appear as a triplet around 3.6-3.8 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would be shifted further downfield to around 4.3-4.5 ppm. The two methylene groups of the succinate backbone would appear as two distinct triplets or a complex multiplet around 2.5-2.8 ppm. The acidic proton of the carboxyl group may appear as a broad singlet at a variable chemical shift (>10 ppm) or may not be observed depending on the solvent.
-
¹³C NMR: Key signals would include the ester carbonyl carbon (~174 ppm), the carboxylic acid carbonyl carbon (~177 ppm), carbons of the choline backbone (~54 ppm for -N⁺(CH₃)₃, ~58 ppm for -O-CH₂-, and ~65 ppm for -CH₂-N⁺), and the succinate methylene carbons (~29-31 ppm).
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the succinylmonocholine cation [M]⁺. Its expected m/z would be 204.12 (C₉H₁₈NO₄⁺).
-
Tandem MS (MS/MS) would produce characteristic fragment ions useful for structural confirmation, including fragments corresponding to the phosphocholine headgroup.
-
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption band would be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
Two distinct strong C=O stretching absorptions would be present: one for the ester carbonyl (~1730-1740 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1720 cm⁻¹).
-
C-O stretching bands for the ester would appear in the 1100-1300 cm⁻¹ region.
-
Part 3: Pharmacological Profile
Succinylmonocholine is the less active metabolite of succinylcholine. While the parent compound is a potent agonist at the nicotinic acetylcholine receptor (nAChR), leading to sustained depolarization and neuromuscular blockade, the monocholine metabolite has significantly weaker activity.[12] Its primary relevance is not its own pharmacological effect but its role as a biomarker for the use of its potent precursor.
Mechanism of Action at the Neuromuscular Junction
Caption: Role of Succinylcholine and its metabolite at the neuromuscular junction.
Succinylcholine mimics acetylcholine but is not rapidly degraded by acetylcholinesterase in the synaptic cleft, leading to prolonged receptor activation and paralysis.[11] Plasma BCHE is responsible for its metabolism. The resulting succinylmonocholine has a much lower affinity for the nAChR and is considered to have very weak neuromuscular blocking activity.[12] The rate of hydrolysis of succinylmonocholine by BCHE is also significantly slower than that of succinylcholine.[13]
Part 4: Analytical Methodologies
The quantification of succinylmonocholine is essential for forensic toxicology to confirm succinylcholine administration, as the parent drug disappears from the blood within minutes.[6][14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis.
Analytical Workflow Diagram
Caption: HPLC-MS/MS workflow for Succinylmonocholine quantification.
Protocol: Quantification of Succinylmonocholine in Serum
This protocol is based on validated isotope dilution methods published in forensic science literature.[6][7]
-
Sample Collection and Stabilization:
-
Rationale: Succinylcholine and succinylmonocholine are susceptible to in-vitro enzymatic hydrolysis. Blood samples must be collected in tubes containing a cholinesterase inhibitor like paraoxon to prevent post-collection degradation.
-
Procedure: Collect blood in tubes pre-treated with an organophosphate cholinesterase inhibitor. Centrifuge to separate plasma or serum and store frozen at -20°C or lower until analysis.
-
-
Sample Preparation:
-
Rationale: An internal standard is essential for accurate quantification by mass spectrometry, correcting for variations in sample extraction and instrument response. Solid-Phase Extraction (SPE) with an ion-pairing agent is used to isolate the polar, quaternary amine compounds from the complex biological matrix.
-
Procedure: a. Thaw the serum sample. b. To a 100 µL aliquot of serum, add the deuterated internal standard (e.g., SMC-d₃). c. Acidify the sample with a weak acid. d. Perform Solid-Phase Extraction using a polymeric reversed-phase cartridge (e.g., Strata-X). Use a loading buffer containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to retain the quaternary amines on the stationary phase. e. Wash the cartridge to remove interfering substances. f. Elute the analytes with a solvent mixture (e.g., methanol/acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Rationale: Chromatographic separation is required to resolve the analyte from other matrix components before detection. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.
-
Procedure:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP).
-
Mobile Phase: A gradient elution using:
-
A: 5 mM ammonium formate buffer (pH 3.5) in water.
-
B: Acetonitrile.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure confident identification and quantification.
-
Example Transition for SMC: m/z 204.1 -> [fragment ion]
-
Example Transition for SMC-d₃: m/z 207.1 -> [corresponding fragment ion]
-
-
-
Part 5: Stability and Storage
The stability of succinylmonocholine is a critical factor in its detection and handling.
-
Chemical Stability: Succinylmonocholine is an ester and is subject to hydrolysis, particularly at alkaline pH. It is significantly more stable than its parent compound, succinylcholine.[6] In blood samples, its detection window can be 6 hours or longer, compared to less than 10 minutes for succinylcholine.[14]
-
Storage:
-
Solid Form: As a solid iodide salt, the compound should be stored in a dry, dark environment at low temperatures (0-4°C for short term, -20°C for long term) to prevent degradation.[9]
-
Solutions: Aqueous solutions should be prepared fresh. For short-term storage, they should be kept refrigerated (2-8°C) and ideally buffered to a slightly acidic pH (4-5), where ester hydrolysis is minimized.[1]
-
Biological Samples: As noted, biological fluids must be treated with a cholinesterase inhibitor and stored frozen (-20°C or below) to ensure the integrity of the analyte.[6] Studies have also shown that storage in plastic containers is preferable to glass, as significant adsorption of these quaternary amines to glass surfaces can occur.[15]
-
References
-
DrugFuture. (n.d.). Succinylcholine Iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the stability of succinylcholine (SUX) and succinylmonocholine (SMC) in plastic and glass. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Succinylcholine Chloride Dihydrate - Impurity B (Iodide Salt). CAS No: 14720-92-4. Retrieved from [Link]
-
PubChem. (n.d.). Succinylcholine Iodide. CID 68325. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuepper, U., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(7), 929-939. doi:10.1002/jms.1230. Retrieved from [Link]
-
PubChem. (n.d.). Succinylcholine. CID 5314. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuepper, U., Herbstreit, F., Peters, J., Madea, B., & Musshoff, F. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 259-269. doi:10.1007/s00414-011-0623-0. Retrieved from [Link]
-
precisionFDA. (n.d.). SUCCINYLCHOLINE IODIDE. UNII: PG6H2852BK. Retrieved from [Link]
-
ResearchGate. (n.d.). Amount of choline formed from succinylcholine hydrolysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Succinylcholine Iodide. The Merck Index Online. Retrieved from [Link]
-
Goedde, H. W., Held, K. R., & Altland, K. (1968). Hydrolysis of succinyldicholine and succinylmonocholine in human serum. Molecular Pharmacology, 4(3), 274-287. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients. Retrieved from [Link]
-
Pitts, N., Deftereos, D., & Mitchell, G. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. British journal of anaesthesia, 84(5), 639-641. Retrieved from [Link]
-
SpringerMedizin. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Retrieved from [Link]
-
OUCI. (n.d.). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Retrieved from [Link]
-
Kuepper, U., Musshoff, F., Hilger, R., Herbstreit, F., & Madea, B. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. Journal of analytical toxicology, 34(8), 466-472. doi:10.1093/jat/34.8.466. Retrieved from [Link]
-
Evans, F. T., Gray, P. W., Lehmann, H., & Silk, E. (1954). Hydrolysis of succinylcholine salts. British Journal of Pharmacology and Chemotherapy, 9(4), 429-434. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Succinylcholine Iodide [drugfuture.com]
- 2. O,O-SUCCINYLDICHOLINE IODIDE CAS#: 541-19-5 [m.chemicalbook.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis of succinyldicholine and succinylmonocholine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the History and Discovery of Succinylmonocholine Iodide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylcholine, a depolarizing neuromuscular blocking agent, holds a unique and enduring position in modern anesthesia. Its rapid onset and short duration of action have made it indispensable for procedures requiring brief but profound muscle relaxation, such as endotracheal intubation. The story of its discovery is one of serendipity, rediscovery, and meticulous pharmacological investigation that unfolded over nearly half a century. This guide traces the journey from its first synthesis in 1906, through the elucidation of its muscle-relaxant properties in 1949, to the critical early clinical studies that utilized its iodide salt. Furthermore, we will explore the subsequent discovery of its primary metabolite, succinylmonocholine, which was crucial to understanding its transient effects and has since become a key analyte in forensic toxicology. This paper synthesizes historical accounts with technical protocols to provide a comprehensive view of the genesis of this pivotal molecule.
Part 1: The Latent Discovery - A Molecule Before Its Time (1906-1949)
Initial Synthesis and a Missed Opportunity
The first documented synthesis of the compound we now know as succinylcholine (also called suxamethonium) occurred in 1906. Working at the U.S. Public Health and Marine Hospital Service Hygienic Laboratory, pharmacologists Reid Hunt and René de M. Taveau synthesized a series of choline esters, including the dicholine ester of succinic acid.[1][2] Their objective was to study the relationship between chemical structure and physiological action, particularly the potent vasodepressor effects characteristic of acetylcholine.
However, a critical experimental choice masked the compound's most significant property. In their animal studies, Hunt and Taveau administered curare—a known muscle paralytic—to the animals to prevent muscle spasms and stabilize physiological recordings.[2] This co-administration of a non-depolarizing neuromuscular blocker completely obscured the depolarizing paralytic effects of their newly synthesized succinylcholine, a discovery that would consequently lie dormant for over four decades.
The Rediscovery: Daniel Bovet and the Curariform Action
The true pharmacological potential of succinylcholine was not realized until 1949. A research group at the Istituto Superiore di Sanità in Rome, led by the Swiss-Italian pharmacologist Daniel Bovet, was systematically investigating synthetic alternatives to curare.[1][3] Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his work on antihistamines and muscle relaxants, hypothesized that the neuromuscular blocking action of d-tubocurarine was related to the distance between its two quaternary ammonium groups.[3][4][5]
This led his team to explore a series of polymethylene bis-quaternary ammonium compounds. Their research culminated in the investigation of succinylcholine, which structurally resembles two linked acetylcholine molecules.[2][6] They observed that this compound possessed a potent, albeit brief, muscle-relaxant effect.[5] Unlike the competitive blockade of curare, succinylcholine's action was characterized by initial muscle fasciculations followed by profound paralysis, a hallmark of what would later be understood as a depolarizing neuromuscular block.[6][7]
Part 2: Pharmacological Deep Dive and the Clinical Emergence of the Iodide Salt
Following Bovet's seminal 1949 publication, a flurry of research activity commenced globally to characterize this promising new agent. The clinical introduction of suxamethonium was described in 1951 by several independent groups across Europe and the United States.[2] A significant portion of this foundational clinical work, particularly from Sweden, focused on the iodide salt of the molecule: succinylcholine iodide.[8][9][10]
Quantifying Potency: The Rabbit Head-Drop Assay
A primary challenge in early pharmacology was the quantitative assessment of muscle relaxant potency. Bovet's group relied on the "head-drop" assay in rabbits, a simple yet effective in vivo model that became a standard for evaluating curariform drugs.[5] The endpoint of this assay—the inability of the animal to hold its head up due to neck muscle paralysis—provided a clear and reproducible measure of neuromuscular blockade.
-
Animal Preparation: Healthy adult rabbits of a consistent weight range are selected. The animals are gently restrained in a holder that allows free movement of the head and neck.
-
Drug Administration: The test compound (e.g., succinylcholine iodide solution) is administered intravenously (IV) via the marginal ear vein. A slow, steady infusion rate is maintained.
-
Observation: The animal is continuously observed for signs of neck muscle weakness.
-
Endpoint Determination: The "head-drop" is defined as the point at which the rabbit can no longer lift its head against gravity. The total dose of the drug administered to achieve this endpoint is recorded.
-
Causality and Validation: The self-validating nature of this protocol lies in its dose-response relationship. Increasing doses lead to a faster and more profound effect. The use of a standardized animal model and a clear, non-subjective endpoint ensures reproducibility. The causality is direct: the administered drug causes neuromuscular blockade, leading to neck muscle paralysis and the observable "head-drop."
Clinical Introduction of Succinylcholine Iodide
In the early 1950s, Stephen Thesleff and his colleagues in Sweden published extensively on the pharmacological properties and clinical applications of succinylcholine iodide.[8][9] Their work established its utility as a short-acting muscle relaxant for surgical procedures and, notably, as an adjunct in electroconvulsive therapy (ECT) to mitigate the severity of muscle contractions.[10][11] While historical records do not explicitly state the rationale for choosing the iodide over other salts (like the now-common chloride), the iodide form would have provided a stable, crystalline solid suitable for preparing sterile aqueous solutions for injection, a common practice for quaternary ammonium compounds.
| Compound Characteristic | Succinylcholine (General) | d-Tubocurarine (for comparison) |
| Mechanism of Action | Depolarizing Agonist[6][7] | Competitive Antagonist |
| Onset of Action (IV) | 30-60 seconds[2][6] | 3-5 minutes |
| Duration of Action | < 10 minutes[2] | 60-90 minutes |
| Initial Effect | Muscle Fasciculations[6] | Flaccid Paralysis |
| Metabolism | Plasma Butyrylcholinesterase[2][6] | Primarily Renal/Hepatic Excretion |
Table 1: Comparative pharmacological properties of succinylcholine and d-tubocurarine as understood in the early 1950s.
Part 3: The Metabolic Puzzle - Discovery of Succinylmonocholine
A key feature that made succinylcholine clinically valuable was its remarkably short duration of action. Researchers quickly deduced this was due to rapid enzymatic breakdown in the bloodstream. The search for the metabolic pathway led to the identification of its primary, and significantly less active, metabolite: succinylmonocholine.
Hydrolysis by Plasma Cholinesterase
It was established that succinylcholine is rapidly hydrolyzed by plasma cholinesterase (now known as butyrylcholinesterase or pseudocholinesterase).[6] This enzyme, synthesized in the liver, is abundant in plasma but nearly absent at the neuromuscular junction itself.[6] Therefore, the drug's effect is terminated not by metabolism at the receptor site, but by its diffusion away from the motor endplate back into the circulation, where it is swiftly degraded.[6]
Identification and Characterization of the Monocholine Metabolite
Work by researchers like F.F. Foldes in the early 1950s was instrumental in isolating and characterizing the metabolites.[12] The hydrolysis occurs in a stepwise fashion. First, the diester (succinyldi choline) is cleaved into succinylmono choline and a molecule of choline.[6][13] Succinylmonocholine is then hydrolyzed much more slowly into succinic acid and a second molecule of choline, both of which are endogenous substances.[13]
Crucially, succinylmonocholine itself possesses only very weak neuromuscular blocking activity, estimated to be 1/20th to 1/80th that of the parent compound, meaning its formation is equivalent to the termination of the clinical effect.[6]
This protocol is based on methodologies used to determine the rate of enzymatic degradation of choline esters in plasma.[14]
-
Sample Preparation: Freshly drawn human blood plasma is obtained. A portion of the plasma is heat-inactivated (e.g., heated to 56-60°C for 30 minutes) to serve as a negative control, denaturing the cholinesterase enzymes.
-
Incubation: A known concentration of succinyldicholine (e.g., as the iodide or chloride salt) and succinylmonocholine iodide are added to separate tubes containing both normal and heat-inactivated plasma.[14]
-
Time Course Sampling: The tubes are incubated at 37°C. Aliquots are removed at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped immediately, typically by adding an acid or a specific cholinesterase inhibitor.
-
Quantification: The concentration of the remaining parent compound in each aliquot is measured. Early methods would have used bioassays or colorimetric assays for choline; modern methods use mass spectrometry.[13][15]
-
Data Analysis: The rate of disappearance of the compound is calculated. The results from normal plasma are compared to the negligible degradation in the heat-inactivated plasma, confirming that the hydrolysis is enzymatic. This self-validating system directly demonstrates the causality between plasma enzymes and drug metabolism. Studies using this approach showed that the hydrolysis rate of succinylmonocholine iodide was approximately 8 times slower than that of succinyldicholine.[14]
Visualizations
Caption: Plausible historical synthesis pathway for succinylmonocholine iodide.
Caption: Metabolic pathway of succinylcholine via succinylmonocholine.
Conclusion
The history of succinylmonocholine iodide is a compelling narrative of chemical synthesis, pharmacological rediscovery, and metabolic elucidation. From its creation by Hunt and Taveau in 1906, where its true nature was masked, to its celebrated rediscovery by Bovet in 1949, the molecule's path to clinical use was unconventional. The intensive studies of the early 1950s, which heavily featured the iodide salt, rapidly established its place in anesthesiology. The subsequent identification of succinylmonocholine as the key metabolite was the final piece of the puzzle, explaining the drug's desirable ultrashort duration of action. This journey not only gave clinicians an invaluable tool but also deepened our fundamental understanding of neuromuscular transmission and drug metabolism.
References
-
Wood Library-Museum of Anesthesiology. Succinylcholine. [Link]
-
Maltby, J. R. (2016). Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists. Wiener medizinische Wochenschrift (1946), 166(15-16), 487–499. [Link]
-
Thesleff, S. (1952). Succinylcholine iodide: studies on its pharmacological properties and clinical use. Acta physiologica Scandinavica. Supplementum, 27(99), 1–36. [Link]
-
Wikipedia. Suxamethonium chloride. [Link]
-
Holmberg, G., & Thesleff, S. (1952). Succinyl-choline-iodide as a muscular relaxant in electroshock therapy. The American journal of psychiatry, 108(11), 842–846. [Link]
-
Thesleff, S. (1952). The pharmacological properties of succinylcholine iodide; with particular reference to its clinical use as a muscular relaxant. Acta physiologica Scandinavica, 26(2-3), 103–129. [Link]
-
Patsnap Synapse. (2023). Pharmaceutical Insights: Succinylcholine Chloride's R&D Progress. [Link]
-
Bovet, D. (1957). The relationships between isosterism and competition in the field of drug activity. Nobel Lecture. [Link]
-
Encyclopaedia Britannica. Daniel Bovet. [Link]
-
von Dardel O, Thesleff S. (1951). [Clinical results with succinyl choline iodide, a new muscle relaxant]. Nordisk medicin, 46(35), 1308. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68325, Succinylcholine Iodide. [Link]
-
Küpper, U., Heide, S., Daldrup, T., Padosch, S. A., & Musshoff, F. (2007). Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients. ResearchGate. [Link]
-
Küpper, U., Daldrup, T., & Musshoff, F. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 42(7), 929–939. [Link]
-
Thesleff, S. (1951). [Pharmacological and clinical tests with Lt 1 (O.O.-succinyl-choline-iodide)]. Nordisk medicin, 46(27), 1045. [Link]
-
von Dardel, O., & Thesleff, S. (1952). An Investigation of the Muscle-Relaxing Action of Succinyl-Choline-Iodide in Man. Acta physiologica Scandinavica, 25(4), 348–367. [Link]
-
Foldes, F. F. (1953). Succinylmonocholine Iodide: Its Enzymatic Hydrolysis and Neuromuscular Activity. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]
-
Odeh, M., & Lopez, M. J. (2023). Succinylcholine Chloride. In StatPearls. StatPearls Publishing. [Link]
-
OpenAnesthesia. (2024). Succinylcholine. [Link]
-
Dorkins, H. (1982). Suxamethonium - The Development of a Modern Drug from 1906 to the Present Day. Medical History, 26(2), 145–168. [Link]
- Google Patents. (2014).
-
Organic Syntheses. (n.d.). Methyl Iodide. [Link]
-
Kudo, K., Takeda, S., Kito, H., & Ikeda, N. (2007). A Case of Serial Homicide by Injection of Succinylcholine. ResearchGate. [Link]
-
Küpper, U., Heide, S., Daldrup, T., Padosch, S. A., & Musshoff, F. (2007). Pharmacokinetic properties of succinylmonocholine in surgical patients. International journal of legal medicine, 121(4), 286–292. [Link]
Sources
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 3. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]
- 4. Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Succinylcholine iodide: studies on its pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacological properties of succinylcholine iodide; with particular reference to its clinical use as a muscular relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the muscle-relaxing action of succinyl-choline-iodide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinyl-choline-iodide as a muscular relaxant in electroshock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Succinylmonocholine Iodide | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro hydrolysis rate of succinylmonocholine iodide
An In-Depth Technical Guide to the In Vitro Hydrolysis Rate of Succinylmonocholine Iodide
Introduction: The Significance of a Metabolite's Fate
Succinylmonocholine is the primary and pharmacologically less active metabolite of the widely used depolarizing neuromuscular blocking agent, succinyldicholine (suxamethonium).[1][2] The clinical efficacy and duration of action of succinyldicholine are critically dependent on its rapid breakdown in the plasma. This breakdown is a two-step process, initiated by hydrolysis to succinylmonocholine and choline, followed by a slower hydrolysis of succinylmonocholine into succinic acid and choline.[3][4] Understanding the kinetics of this second, rate-limiting step is paramount for researchers in pharmacology, toxicology, and drug development. It provides crucial insights into the mechanisms of prolonged paralysis in patients with certain genetic traits, the development of potential reversal agents, and the forensic analysis of drug-related incidents.[5][6]
This guide serves as a technical resource for scientists, offering a detailed exploration of the principles and methodologies governing the in vitro hydrolysis of succinylmonocholine iodide. We will delve into the enzymatic and chemical pathways, kinetic parameters, and robust experimental protocols designed to quantify its rate of degradation.
Biochemical Pathways of Hydrolysis
The breakdown of succinylmonocholine in a biological matrix is not a singular event but a combination of enzymatic and non-enzymatic processes. While one pathway is dominant under physiological conditions, understanding both is essential for designing accurate in vitro models.
Enzymatic Hydrolysis: The Central Role of Butyrylcholinesterase (BChE)
The primary catalyst for succinylmonocholine hydrolysis in the body is Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase or plasma cholinesterase.[7][8] This serine hydrolase is synthesized in the liver and circulates in the plasma, where it is responsible for metabolizing various choline esters.[9][10]
The enzymatic reaction proceeds as follows: Succinylmonocholine + H₂O --(BChE)--> Succinic Acid + Choline
Unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine and found at the neuromuscular junction, BChE is not present in the synaptic cleft.[2][11] Consequently, the hydrolysis of succinyldicholine and its metabolite, succinylmonocholine, occurs in the plasma as the drug diffuses away from the motor endplate.[12] The rate of this BChE-mediated hydrolysis is significantly slower for succinylmonocholine compared to its parent compound, succinyldicholine.[13] This kinetic difference is a key determinant of the overall clearance of the drug from the body.
Chemical (Non-Enzymatic) Hydrolysis
Succinylmonocholine, as an ester, is also susceptible to spontaneous chemical hydrolysis. This reaction is highly dependent on the physicochemical conditions of the solution, primarily pH and temperature.[14] Aqueous solutions of succinylcholine salts are most stable at a pH of 4-5 and undergo progressive hydrolysis as the pH becomes more alkaline.[15] Similarly, the rate of this decomposition increases with temperature.[14]
While the contribution of chemical hydrolysis is minimal compared to the enzymatic rate at physiological pH (around 7.4) and temperature (37°C), it is a critical factor to control in experimental design. Failure to account for non-enzymatic degradation can lead to an overestimation of the enzymatic rate. Therefore, a proper control, consisting of the substrate in buffer without the enzyme, must always be included in the experimental setup.
Factors Influencing In Vitro Hydrolysis Rate
The velocity of succinylmonocholine hydrolysis in an in vitro setting is not a fixed value but is influenced by several key variables. Careful control and consideration of these factors are the bedrock of a reproducible and reliable assay.
| Factor | Description of Impact on Hydrolysis Rate | Causality / Rationale |
| BChE Concentration | Directly Proportional: The rate of reaction increases linearly with the concentration of active BChE. | More enzyme molecules are available to bind with and process the substrate, increasing the overall turnover rate. |
| Substrate Concentration | Follows Michaelis-Menten Kinetics: The rate increases with substrate concentration until the enzyme becomes saturated (Vmax). | At low concentrations, the rate is limited by substrate availability. At high concentrations, the rate is limited by the enzyme's intrinsic catalytic speed. |
| Temperature | Increases to an Optimum: Rate generally increases with temperature until a point where the enzyme begins to denature, causing a rapid loss of activity. | Higher temperatures increase molecular kinetic energy, leading to more frequent enzyme-substrate collisions. Excessive heat disrupts the enzyme's tertiary structure, destroying the active site.[14] |
| pH | Optimal Range: BChE has an optimal pH range for activity. Deviations from this optimum decrease the rate. | pH affects the ionization state of amino acid residues in the enzyme's active site and can alter the overall protein conformation, impacting its ability to bind the substrate and catalyze the reaction. |
| Inhibitors | Rate Reduction: The presence of competitive or non-competitive inhibitors will decrease the measured hydrolysis rate. | Cholinesterase inhibitors (e.g., physostigmine, organophosphates) can block the active site or allosterically modify the enzyme, preventing substrate hydrolysis.[16][17] |
| Ionic Strength | Modulatory Effect: The salt concentration of the buffer can influence enzyme activity. | Ions can interact with charged residues on the enzyme surface, potentially altering its conformation and catalytic efficiency. |
| BChE Genetic Variants | Altered Kinetics: Different genetic variants of BChE exhibit different hydrolytic efficiencies for succinylmonocholine.[5][18] | Mutations in the BCHE gene can lead to an enzyme with a lower affinity for the substrate (higher Km) or a reduced catalytic turnover rate, significantly slowing hydrolysis.[18] |
Methodologies for Measuring Hydrolysis Rate
Quantifying the rate of succinylmonocholine hydrolysis involves measuring the change in concentration of either the substrate or one of the products over time. Several robust analytical techniques are available to researchers.
Spectrophotometric Assays
These methods are often preferred for their simplicity, high throughput, and suitability for routine laboratory use.[16] They typically do not measure succinylmonocholine or choline directly but use a series of coupled enzymatic reactions that result in a colored or fluorescent product. A common approach involves measuring the production of choline.[16]
-
Choline Oxidase: The choline produced from hydrolysis is oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂).
-
Peroxidase: The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate (e.g., with phenol and 4-aminoantipyrine), producing a colored compound that can be measured with a spectrophotometer.[16]
The rate of color development is directly proportional to the rate of succinylmonocholine hydrolysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity. These methods directly separate and quantify the substrate and its metabolites in the reaction mixture.
-
HPLC with Electrochemical Detection (HPLC-ED): This is a highly sensitive method for quantifying choline. After chromatographic separation, choline can be enzymatically converted post-column to generate H₂O₂, which is then detected electrochemically.[17][19][20] This method allows for the direct measurement of succinylcholine's breakdown product.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and quantification, capable of detecting and measuring both succinylmonocholine and its parent compound at very low concentrations.[6] It is particularly valuable in complex matrices and forensic applications.[21]
Detailed Experimental Protocol: A Spectrophotometric Approach
This protocol provides a self-validating system for determining the BChE-mediated hydrolysis rate of succinylmonocholine iodide by quantifying the production of choline.
Rationale and Overview
The protocol is based on the coupled enzyme assay described by Dietz et al. and adapted for succinylcholine hydrolysis.[16] The rate of choline production from succinylmonocholine is measured by monitoring the increase in absorbance at 500 nm. The inclusion of a "no-enzyme" control is critical to correct for any non-enzymatic hydrolysis, ensuring the measured rate is attributable solely to BChE activity.
Materials and Reagents
-
Succinylmonocholine Iodide (Substrate)
-
Purified human Butyrylcholinesterase (BChE) or human plasma sample
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Choline Oxidase (≥ 1 U/mL)
-
Horseradish Peroxidase (HRP) (≥ 2 U/mL)
-
Phenol (4-aminophenazone)
-
4-Aminoantipyrine (4-AAP)
-
96-well microplate
-
Temperature-controlled microplate reader (37°C) or spectrophotometer with a cuvette holder
Step-by-Step Procedure
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a concentrated stock solution of succinylmonocholine iodide in deionized water. Determine the exact concentration via spectrophotometry or use the manufacturer's analysis.
-
Enzyme Solution: Prepare a working solution of BChE in phosphate buffer. The final concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.
-
Color Reagent Mix: Prepare a fresh mixture in phosphate buffer containing choline oxidase, HRP, phenol, and 4-AAP at their final desired assay concentrations. Protect this solution from light.
-
-
Assay Setup (per well in a 96-well plate):
-
Test Wells: Add 150 µL of the Color Reagent Mix. Add 20 µL of the BChE enzyme solution.
-
Control Wells (Non-Enzymatic Hydrolysis): Add 150 µL of the Color Reagent Mix. Add 20 µL of phosphate buffer (in place of the enzyme solution).
-
Blank Wells: Add 170 µL of the Color Reagent Mix. Add 30 µL of phosphate buffer.
-
-
Initiating the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
To start the reaction, add 30 µL of the succinylmonocholine iodide substrate solution to all Test and Control wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Collection:
-
Monitor the increase in absorbance at 500 nm (A₅₀₀) every 60 seconds for 15-20 minutes. The plate reader should be set to maintain a constant temperature of 37°C.
-
Data Analysis and Rate Calculation
-
Correct for Blank: Subtract the average A₅₀₀ of the Blank wells from the A₅₀₀ readings of all Test and Control wells at each time point.
-
Plot Data: Plot the corrected absorbance (A₅₀₀) versus time (in minutes) for both the Test and Control reactions.
-
Determine Initial Rates: Identify the linear portion of each curve (usually the first 5-10 minutes). Calculate the slope of this linear portion using linear regression. The slope (ΔA₅₀₀/min) represents the initial reaction rate.
-
Slope_Test = Total hydrolysis rate (enzymatic + non-enzymatic)
-
Slope_Control = Non-enzymatic hydrolysis rate
-
-
Calculate Net Enzymatic Rate:
-
Net Rate (ΔA₅₀₀/min) = Slope_Test - Slope_Control
-
-
Convert to Molar Rate: Use the Beer-Lambert law (A = εbc) to convert the rate from absorbance units to molar concentration units. A standard curve using known concentrations of choline should be run to determine the molar extinction coefficient (ε) for the specific chromophore produced in your assay system.
-
Rate (µmol/L/min) = (Net Rate (ΔA₅₀₀/min) * 1,000,000) / (ε * b)
-
Where 'b' is the path length in cm.
-
-
Applications in Research and Drug Development
-
Pharmacogenetics: In vitro hydrolysis assays are fundamental for characterizing the functional consequences of BCHE gene variants.[5] Individuals with atypical or deficient BChE variants experience prolonged paralysis after succinyldicholine administration because they are unable to effectively hydrolyze the drug and its metabolite.[12][22] These assays allow for the precise quantification of this reduced metabolic capacity.
-
Toxicology and Forensic Science: Determining the presence and activity of BChE is crucial in post-mortem investigations where succinyldicholine administration is suspected.[6][21] Since the parent drug is degraded extremely rapidly, its metabolite, succinylmonocholine, serves as a more stable marker.[6]
-
Biotherapeutics: There is research into using recombinant BChE as a therapeutic agent to reverse succinylcholine-induced apnea or as a scavenger for organophosphate nerve agents.[22] In vitro hydrolysis assays are essential for confirming the activity and stability of these protein-based drugs.
Conclusion
The in vitro hydrolysis rate of succinylmonocholine iodide is a critical parameter governed primarily by the activity of butyrylcholinesterase. Its measurement requires carefully controlled experimental conditions that account for both enzymatic and non-enzymatic degradation pathways. Robust methodologies, such as spectrophotometric and chromatographic assays, provide the necessary tools for researchers to probe the kinetics of this vital metabolic step. A thorough understanding of these principles and techniques empowers scientists to advance our knowledge in pharmacogenetics, clinical diagnostics, and the development of novel therapeutic interventions.
References
-
Reaction 1: Hydrolysis of succinylcholine (Succ) by... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
A New Succinylcholine-Based Assay of Plasma Cholinesterase - PubMed. (1981). Clinical Chemistry, 27(7), 1311-1313. [Link]
-
Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - NIH. (2009). Genetics and Molecular Research, 8(1), 22-29. [Link]
-
Pharmacology of Succinylcholine. (n.d.). Retrieved January 16, 2026, from [Link]
-
Succinylcholine Chloride - StatPearls - NCBI Bookshelf - NIH. (2025). Retrieved January 16, 2026, from [Link]
-
Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One - Research journals. (2013). PLOS ONE, 8(3), e59159. [Link]
-
Butyrylcholinesterase - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Determination of succinylcholine hydrolytic enzyme activity in human plasma - PubMed. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 533, 23-33. [Link]
-
Hydrolysis of succinyldicholine and succinylmonocholine in human serum - PubMed. (1968). Molecular Pharmacology, 4(3), 274-287. [Link]
-
PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (2018). Pharmacogenetics and Genomics, 28(9), 205-217. [Link]
-
Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection - SciSpace. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]
-
Emerging significance of butyrylcholinesterase - PMC - PubMed Central. (2015). World Journal of Gastroenterology, 21(45), 12770-12777. [Link]
-
Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection | BJA: British Journal of Anaesthesia | Oxford Academic. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]
-
Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]
-
Cholinesterases: Distribution and Function - JoVE. (2023). Retrieved January 16, 2026, from [Link]
-
Cholinesterase Its significance in anaesthetic practice - Semantic Scholar. (1995). Anaesthesia, 50(12), 1072-1078. [Link]
-
Hydrolysis of succinylcholine salts - SciSpace. (1954). British Journal of Pharmacology and Chemotherapy, 9(4), 429-434. [Link]
-
Cholinesterase. Its significance in anaesthetic practice - PubMed. (1995). Anaesthesia, 50(12), 1072-1078. [Link]
-
Succinylcholine Monograph for Professionals - Drugs.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Depolarizing Blockers: Pharmocokinetics - JoVE. (2023). Retrieved January 16, 2026, from [Link]
-
Drugs metabolized by pseudocholinesterase - YouTube. (2024). Retrieved January 16, 2026, from [Link]
-
Succinylmonocholine Iodide - Semantic Scholar. (1953). Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]
-
Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed. (2012). International Journal of Legal Medicine, 126(2), 241-249. [Link]
-
Succinylmonocholine iodide: its enzymatic hydrolysis and neuromuscular activity - PubMed. (1953). Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]
-
Succinylcholine - OpenAnesthesia. (2024). Retrieved January 16, 2026, from [Link]
-
Cholinesterase - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | Request PDF - ResearchGate. (2012). Retrieved January 16, 2026, from [Link]
-
Hydrolysis of suxamethonium by different types of plasma - PMC - NIH. (1966). British Journal of Pharmacology and Chemotherapy, 28(1), 130-143. [Link]
Sources
- 1. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Depolarizing Blockers: Pharmocokinetics [jove.com]
- 5. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. Video: Cholinesterases: Distribution and Function [jove.com]
- 9. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinesterase Its significance in anaesthetic practice | Semantic Scholar [semanticscholar.org]
- 11. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Succinylmonocholine Iodide | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A new succinylcholine-based assay of plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Open Access) Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection (2000) | N.I. Pitts | 21 Citations [scispace.com]
- 18. Hydrolysis of suxamethonium by different types of plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]
Synthesis and purification of succinylmonocholine iodide for research use
An In-Depth Technical Guide to the Synthesis and Purification of Succinylmonocholine Iodide for Research Applications
Introduction
Succinylmonocholine (SMC) is the primary, more stable metabolite of the depolarizing neuromuscular blocking agent succinylcholine (SUX). Due to the extremely rapid in-vivo hydrolysis of succinylcholine, its detection in forensic and clinical toxicology presents a significant analytical challenge.[1][2] Consequently, succinylmonocholine serves as a crucial biomarker for confirming the administration of its parent compound.[3] The availability of pure SMC, particularly isotopically labeled variants, is indispensable for the development of validated quantitative analytical methods, such as those employing isotope dilution mass spectrometry.[1][4]
This guide provides a detailed technical framework for the synthesis and purification of succinylmonocholine iodide. It is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and high purity of the final compound.
Part 1: Chemical Synthesis of Succinylmonocholine Iodide
The synthesis of succinylmonocholine iodide is most effectively approached as a two-step process. This strategy involves the initial formation of an ester intermediate, followed by a quaternization reaction to yield the final quaternary ammonium salt. This pathway is chemically logical, separating the esterification from the amine alkylation to prevent competing reactions and maximize yield.
Synthesis Principle
The core of the synthesis is a sequential reaction:
-
Esterification: Succinic anhydride is reacted with N,N-dimethylaminoethanol. The anhydride ring is opened by the alcohol group of the dimethylaminoethanol, forming an ester linkage and a terminal carboxylic acid on one side and a tertiary amine on the other, yielding the intermediate desmethyl-succinylmonocholine.
-
Quaternization: The tertiary amine of the intermediate is then specifically alkylated using methyl iodide. This reaction, known as Menshutkin quaternization, converts the tertiary amine into a quaternary ammonium iodide salt, affording the target molecule, succinylmonocholine iodide.[1]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| Succinic Anhydride | 108-30-5 | 100.07 | Moisture sensitive solid |
| N,N-Dimethylaminoethanol | 108-01-0 | 89.14 | Corrosive, flammable liquid |
| Methyl Iodide | 74-88-4 | 141.94 | Toxic, light-sensitive liquid |
| Acetone | 67-64-1 | 58.08 | Anhydrous, volatile solvent |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, highly flammable solvent |
Experimental Protocol: Synthesis
Step 1: Synthesis of Desmethyl-Succinylmonocholine (Intermediate)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add succinic anhydride (1 equivalent). Dissolve it in a suitable anhydrous solvent such as acetone.
-
Reaction: While stirring, slowly add N,N-dimethylaminoethanol (1 equivalent) to the solution. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the crude desmethyl-succinylmonocholine intermediate, which can be used in the next step without further purification.
Step 2: Quaternization to Succinylmonocholine Iodide
-
Setup: In a fume hood, dissolve the crude intermediate from the previous step in anhydrous acetone.
-
Reagent Addition: To the stirred solution, add methyl iodide (1.1 equivalents). Caution: Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5]
-
Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. As the reaction proceeds, the quaternary ammonium salt product, being less soluble in acetone, will precipitate out of the solution as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove unreacted methyl iodide and other soluble impurities.
-
Drying: Dry the crude succinylmonocholine iodide under vacuum to remove residual solvent.
Synthesis Workflow Diagram
Caption: Two-step synthesis of succinylmonocholine iodide.
Part 2: Purification by Recrystallization
The crude product obtained from the synthesis contains unreacted starting materials and potential side products. Recrystallization is a highly effective method for purifying solid organic compounds, based on the principle of differential solubility.[6]
Purification Principle
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
Experimental Protocol: Purification
-
Solvent Selection: A common solvent system for salts like succinylmonocholine iodide is a polar protic solvent like ethanol or a mixture such as ethanol/acetone. The optimal solvent or solvent pair should be determined empirically.
-
Dissolution: Place the crude succinylmonocholine iodide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot filtration.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature to remove all traces of solvent. The result should be a pure, crystalline solid.
Purification Workflow Diagram
Caption: Workflow for the purification of succinylmonocholine iodide.
Part 3: Quality Control and Characterization
Verifying the identity and purity of the final product is a critical step. A combination of analytical techniques provides a self-validating system, ensuring the material is suitable for research use.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment.[1] | The spectra should show peaks corresponding to all protons and carbons in the succinylmonocholine structure with correct chemical shifts, integrations, and coupling patterns. The absence of significant impurity peaks is crucial. |
| Mass Spectrometry (e.g., HPLC-MS/MS) | Confirms molecular weight and structural identity.[1][4] | The mass spectrum should display the correct molecular ion for the succinylmonocholine cation. Tandem MS (MS/MS) will provide a characteristic fragmentation pattern for unequivocal identification. |
| High-Performance Liquid Chromatography (HPLC) | Determines purity.[4] | A single, sharp peak should be observed on the chromatogram, indicating the absence of impurities. Purity can be quantified as a percentage of the total peak area. |
| Melting Point Analysis | Assesses purity.[6] | A pure crystalline solid will have a sharp and distinct melting point range. A broad melting range typically indicates the presence of impurities. |
Part 4: Safety and Handling
Chemical Hazards:
-
Succinylmonocholine Iodide: As an analog of succinylcholine, this compound should be treated as toxic. It is a neuromuscular depolarizing agent. Avoid ingestion, inhalation, and skin contact.[7][8]
-
Methyl Iodide: Toxic, a suspected carcinogen, and light-sensitive.[5]
-
N,N-Dimethylaminoethanol: Corrosive and flammable.
Personal Protective Equipment (PPE):
-
Wear appropriate eye protection (safety goggles or a face shield).[9]
-
Use a laboratory coat and closed-toe shoes.
-
Wear compatible, chemical-resistant gloves to prevent skin exposure.[8]
Engineering Controls:
-
All steps, especially those involving volatile, flammable, or highly toxic reagents like methyl iodide, must be performed in a certified chemical fume hood to ensure adequate ventilation.[8][10]
Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations.[9][11]
References
- Spectrum Chemical. (2022, September 23).
- ECHEMI.
- Cayman Chemical. (2025, December 4). Succinylcholine (chloride hydrate)
- Kuepper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(7), 929-939.
- Fisher Scientific. (2015, August 3).
- Biosynth. (2023, November 8).
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Kuepper, U., et al. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(7), 967-976.
- Semantic Scholar. Succinylmonocholine Iodide.
- El-Didamony, A. M. (2009). Spectroscopic determination of succinylcholine in dosage forms using eosin Y. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 738-742.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 68325, Succinylcholine Iodide.
- El-Didamony, A. M. (2009). Spectroscopic determination of succinylcholine in dosage forms using eosin Y. PubMed.
- Professor Dave Explains. (2020, January 10).
- Google Patents. (2014).
- Organic Syntheses. Methyl iodide.
- Kuepper, U., et al. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 125(6), 785-793.
- Semantic Scholar. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection.
- Kuepper, U., et al. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. Journal of Analytical Toxicology, 34(7), 374-380.
Sources
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biosynth.com [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
Succinylmonocholine iodide solubility in common laboratory solvents
An In-Depth Technical Guide to the Solubility of Succinylmonocholine Iodide in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Introduction
For researchers and professionals in pharmacology and drug development, a precise understanding of a compound's physicochemical properties is fundamental to experimental design and interpretation. Succinylmonocholine, a primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a subject of significant interest. This guide focuses on the iodide salt of succinylmonocholine, a bis-quaternary ammonium compound. Its solubility characteristics dictate the choice of solvents for in vitro assays, analytical method development, and formulation studies.
The solubility of an ionic compound like succinylmonocholine iodide is governed by its molecular structure, the nature of its counter-ion, and the physicochemical properties of the solvent. As a quaternary ammonium salt, it possesses a permanent positive charge, which is a primary determinant of its behavior in solution. This document provides a detailed examination of its solubility across a spectrum of common laboratory solvents, explains the underlying chemical principles, and offers robust methodologies for empirical solubility determination.
Physicochemical Properties of Succinylmonocholine Iodide
A foundational understanding of succinylmonocholine iodide begins with its core chemical and physical attributes. These properties provide the basis for predicting its solubility and stability.
| Property | Value | Source(s) |
| CAS Number | 541-19-5 | [1] |
| Molecular Formula | C₁₄H₃₀I₂N₂O₄ | [2][3][4] |
| Molecular Weight | 544.21 g/mol | [1][2][3] |
| IUPAC Name | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide | [2] |
| Appearance | Slightly hygroscopic crystals | [1][5] |
| Melting Point | 243-245 °C | [1] |
Synonyms include: Suxamethonium iodide, Celocurine, Diacetylcholine iodide.[1][2]
The Chemical Basis of Solubility
The solubility of succinylmonocholine iodide is best understood through the "like dissolves like" principle, which relates polarity and intermolecular forces between the solute and solvent. As a pre-charged ionic compound, its solubility is dictated by the solvent's ability to solvate the succinylmonocholine dication and the two iodide anions.
-
Ionic Nature : The molecule features two quaternary ammonium groups, which carry a permanent positive charge regardless of pH.[6] This ionic character is the most significant factor driving its solubility.
-
Solvent Polarity : Polar solvents are required to stabilize these charges. The efficiency of solvation depends on the solvent's dielectric constant and its ability to form ion-dipole interactions.
-
Hydrogen Bonding : Polar protic solvents, such as water and alcohols, can form hydrogen bonds, which further stabilize the iodide anion and the ester groups of the cation, enhancing solubility.
-
Counter-ion Effect : The iodide (I⁻) counter-ion also influences solubility. While succinylmonocholine chloride and bromide are also common salts, the larger, more polarizable iodide anion can affect crystal lattice energy and solvation energy, leading to slight differences in solubility compared to its halide counterparts.
The interplay of these factors explains the solubility profile detailed in the following section.
Sources
- 1. Succinylcholine Iodide [drugfuture.com]
- 2. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. GSRS [precision.fda.gov]
- 5. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Unveiling the Solid State: A Technical Guide to the Crystalline Architecture of Choline Esters, Focusing on Succinylcholine Iodide
This guide provides a detailed exploration into the crystalline structure of succinylcholine iodide, a compound of significant interest in pharmacology and drug development. While crystallographic data for its primary metabolite, succinylmonocholine iodide, is not publicly available, this document will leverage the comprehensive structural analysis of the parent compound, succinyldicholine diiodide, to provide a foundational understanding of the conformational properties and solid-state interactions that govern this class of molecules. We will delve into the principles of X-ray crystallography, the definitive technique for atomic-level structural elucidation, and present a logical, experimentally-grounded narrative for researchers, scientists, and drug development professionals.
Introduction: The Significance of Crystalline Structure in Choline Esters
Succinylcholine, a bis-choline ester of succinic acid, is a depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation.[1] Its biological activity is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to and activate nicotinic acetylcholine receptors. The iodide salt of succinylcholine is a common form for its preparation and study. In vivo, succinylcholine is rapidly hydrolyzed to succinylmonocholine, and then more slowly to succinic acid and choline.[2]
Understanding the crystalline structure of these molecules is paramount. The solid-state arrangement of atoms reveals the preferred molecular conformation, bond lengths, bond angles, and intermolecular interactions. This information is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating molecular shape with biological function.
-
Pharmacophore Modeling: Designing new drugs with enhanced efficacy and specificity.
-
Physicochemical Property Prediction: Understanding solubility, stability, and bioavailability.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug, which can have profound effects on its therapeutic performance.
This guide will focus on the crystallographic analysis of succinyldicholine diiodide as a proxy for understanding the structural characteristics of succinylmonocholine iodide, based on the seminal work in this area.[3][4]
The Experimental Core: Determining the Crystalline Structure via Single-Crystal X-ray Diffraction
The primary method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction.[4] This technique relies on the principle that a crystal, with its periodically arranged atoms, can act as a three-dimensional diffraction grating for X-rays. By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional model of the electron density within the crystal, and from this, infer the positions of the atoms.
The overall workflow can be logically divided into three main stages: crystallization, data collection, and structure solution and refinement.
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational analysis of acetylcholine and related choline esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Properties of Succinylmonocholine Iodide: An In-depth Technical Guide
Introduction
Succinylmonocholine, the primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a molecule of significant interest in pharmacology, toxicology, and forensic science.[1][2] Its detection and characterization are crucial for understanding the pharmacokinetics of its parent drug and in clinical and forensic investigations.[2][3] This guide provides a comprehensive overview of the key spectral properties of succinylmonocholine iodide, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the analytical chemistry of this important quaternary ammonium compound.
The structural integrity and purity of succinylmonocholine iodide are paramount for its use as a reference standard and in metabolic studies. Spectroscopic techniques provide the necessary tools for unambiguous identification and quantification. This guide will delve into the theoretical underpinnings and practical applications of NMR, IR, and MS in the analysis of succinylmonocholine iodide, providing both predicted and experimental data to support the structural elucidation.
Molecular Structure
Succinylmonocholine is a quaternary ammonium compound characterized by a choline moiety esterified to one of the carboxylic acid groups of succinic acid. The iodide salt is a common form for this compound.
Figure 1: Chemical structure of Succinylmonocholine Iodide.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of succinylmonocholine iodide is predicted based on the known spectra of its constituent parts, choline and succinic acid, and related compounds like succinylcholine. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Predicted ¹H NMR Spectral Data (in D₂O)
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |
| N⁺-(CH ₃)₃ | Singlet | ~3.20 | The nine equivalent methyl protons are deshielded by the adjacent positively charged nitrogen atom. Experimental data for choline in D₂O shows this peak at 3.195 ppm.[4][5] |
| N⁺-CH ₂- | Triplet | ~3.50-3.60 | These methylene protons are adjacent to the quaternary nitrogen, causing a downfield shift. They will be split into a triplet by the adjacent -CH₂-O- group. In choline, this signal appears as a doublet of doublets around 3.51 ppm.[4] |
| -O-CH ₂- | Triplet | ~4.00-4.10 | These methylene protons are deshielded by the adjacent ester oxygen. They will be split into a triplet by the neighboring N⁺-CH₂- group. The corresponding protons in choline appear as a multiplet around 4.06 ppm.[4] |
| -O-CO-CH ₂- | Triplet | ~2.70-2.80 | These methylene protons are adjacent to the ester carbonyl group. They will be split into a triplet by the adjacent -CH₂-COOH group. |
| -CH ₂-COOH | Triplet | ~2.60-2.70 | These methylene protons are adjacent to the carboxylic acid group. In succinic acid, the equivalent protons appear as a singlet around 2.67 ppm in D₂O.[6][7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of succinylmonocholine iodide in approximately 0.6 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it is NMR-silent in the ¹H spectrum and allows for the observation of exchangeable protons if desired (though in this case, the acidic proton of the carboxylic acid will exchange with deuterium).
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to reference the spectrum to 0.00 ppm.
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the assignments.
-
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Spectral Data (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N⁺-(C H₃)₃ | ~54-56 | The methyl carbons are deshielded by the adjacent positively charged nitrogen. Experimental data for choline in D₂O shows these carbons at approximately 56.6 ppm.[5][8] |
| N⁺-C H₂- | ~67-69 | This methylene carbon is adjacent to the quaternary nitrogen, resulting in a downfield shift. In choline, this carbon appears around 70.1 ppm.[5] |
| -O-C H₂- | ~58-60 | This methylene carbon is shifted downfield due to the adjacent ester oxygen. The corresponding carbon in choline is observed at approximately 58.3 ppm.[5] |
| -O-C O- | ~174-176 | The ester carbonyl carbon is expected in this region. In a solid-state NMR study of succinylcholine chloride, the carbonyl carbon was observed at 173.3 ppm.[9] |
| -O-CO-C H₂- | ~30-32 | Methylene carbon adjacent to the ester carbonyl. |
| -C H₂-COOH | ~30-32 | Methylene carbon adjacent to the carboxylic acid. In succinic acid, these carbons are observed around 36.9 ppm in D₂O.[10] |
| -C OOH | ~177-179 | The carboxylic acid carbonyl carbon is typically found slightly downfield from the ester carbonyl. In succinic acid, this carbon is observed at approximately 185.2 ppm in D₂O.[10] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of succinylmonocholine iodide in 0.6 mL of D₂O, in a 5 mm NMR tube.
-
Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower sensitivity of the ¹³C nucleus.
-
A wider spectral width (e.g., 0-200 ppm) is necessary to cover the range of carbon chemical shifts.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Reference the spectrum using the internal standard or the known chemical shift of the solvent.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-2850 | C-H (Alkyl) | Stretching |
| ~1735-1750 | C=O (Ester) | Stretching |
| ~1700-1725 | C=O (Carboxylic Acid) | Stretching |
| ~1470 | C-H (Alkyl) | Bending |
| ~1300-1000 | C-O (Ester and Alcohol) | Stretching |
| ~950 | N⁺-(CH₃)₃ | Rocking/Stretching |
The IR spectrum of succinylmonocholine iodide will be dominated by a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[9] A second, broader carbonyl absorption for the carboxylic acid group is also expected around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol moiety of the choline group will appear as strong bands in the 1300-1000 cm⁻¹ region.[9] Additionally, C-H stretching and bending vibrations from the alkyl chains will be present. The quaternary ammonium group also exhibits characteristic vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of succinylmonocholine iodide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.
-
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and charged molecules like succinylmonocholine.[11]
Expected Mass Spectrum
Succinylmonocholine iodide exists as a positively charged quaternary ammonium ion. In ESI-MS, it is expected to be detected as a singly charged molecular ion [M]⁺.
-
Molecular Formula of Cation: C₁₀H₂₀NO₄⁺
-
Monoisotopic Mass of Cation: 218.1392 u
The high-resolution mass spectrum should show a prominent peak at an m/z corresponding to the exact mass of the succinylmonocholine cation.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation of succinylmonocholine is expected to occur at the ester linkage and through the loss of small neutral molecules from the choline headgroup.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for the Succinylmonocholine cation.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of succinylmonocholine iodide in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid in ionization. A typical concentration is in the low µg/mL to ng/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.
-
Data Acquisition (MS):
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the parent ion.
-
-
Data Acquisition (MS/MS):
-
Select the parent ion of succinylmonocholine (m/z ~218.14) in the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.
-
-
Data Analysis:
-
Identify the m/z values of the major fragment ions.
-
Propose fragmentation pathways consistent with the observed losses of neutral fragments.
-
Conclusion
This technical guide has provided a detailed overview of the key spectral properties of succinylmonocholine iodide, covering ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted and referenced spectral data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important molecule. A thorough understanding of these spectral characteristics is essential for researchers in various scientific disciplines who work with succinylcholine and its metabolites. The combination of these analytical techniques provides a powerful and self-validating system for ensuring the identity and purity of succinylmonocholine iodide in research and development settings.
References
-
Küpper, U., Musshoff, F., & Madea, B. (2010). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of mass spectrometry : JMS, 45(1), 68–76. [Link]
-
Küpper, U., Pütz, M., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 42(9), 1211–1217. [Link]
-
Wawer, I., & Pisklak, D. M. (2005). Identification and analysis of drugs in the solid state by 13C CPMAS NMR: suxamethonium chloride and hydrocortisonum (corhydron). Acta poloniae pharmaceutica, 62(6), 425–429. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000254). Retrieved from [Link]
-
D'Agostino, G., Vachon, P., & Vinet, B. (2001). Measurement of succinylcholine concentration in human plasma by electrospray tandem mass spectrometry. Analytical biochemistry, 290(2), 238–244. [Link]
-
Luhmer, M., Bartels, H., & Madea, B. (2014). Pharmacokinetic properties of succinylmonocholine in surgical patients. International journal of legal medicine, 128(3), 467–474. [Link]
-
SciSpace. (n.d.). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of D2O‐diluted ChCl/GA mixtures. Dilution increases from.... Retrieved from [Link]
-
Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic emergency medicine : official journal of the Society for Academic Emergency Medicine, 17(7), 772–776. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid at BMRB. Retrieved from [Link]
-
Scribd. (n.d.). Choline Hydroxide NMR Analysis Results. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.... Retrieved from [Link]
-
SpectraBase. (n.d.). Succinic acid, dodec-2-en-1-yl 2-decyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000097). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000097). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000895). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000285 Choline at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 shows the 13 C-NMR experiments of the mixture at temperatures -80 to.... Retrieved from [Link]
-
Universidad de Zaragoza. (n.d.). NMR study of choline chloride-based deep eutectic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrums for (a) ChCl, (b) LA, (c) MA, and (d) CA.. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000097). Retrieved from [Link]
-
SpectraBase. (n.d.). Choline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Succinylcholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of succinylcholine in pharmaceutical products. All mmol.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Hager, H. H., Patel, P., & Burns, B. (2025). Succinylcholine Chloride. In StatPearls. StatPearls Publishing. [Link]
-
NIST. (n.d.). Choline chloride. Retrieved from [Link]
-
PubMed. (2025). Succinylcholine Chloride. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000097) [hmdb.ca]
- 5. bmse000285 Choline at BMRB [bmrb.io]
- 6. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000097) [hmdb.ca]
- 9. ptfarm.pl [ptfarm.pl]
- 10. bmse000183 Succinic Acid at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacological Profile of Succinylmonocholine Iodide
Executive Summary
Succinylmonocholine is the primary, biologically active metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine. While the parent drug is characterized by a rapid onset and brief duration of action, the pharmacological profile of succinylmonocholine is of distinct clinical and forensic significance due to its substantially longer plasma half-life. This guide provides an in-depth analysis of succinylmonocholine iodide, focusing on the pharmacologically active succinylmonocholine cation. We will dissect its mechanism of action at the nicotinic acetylcholine receptor, delineate its pharmacokinetic properties, and explore its toxicological implications. Furthermore, this document furnishes detailed, field-proven methodologies for the in vitro and in vivo characterization of this compound, intended to serve as a practical resource for researchers in pharmacology and drug development.
Introduction: The Metabolite of Significance
Succinylcholine (suxamethonium) is a cornerstone of modern anesthesia, prized for its ability to induce rapid and short-term skeletal muscle paralysis for procedures like endotracheal intubation.[1] Structurally, it comprises two linked acetylcholine molecules.[2] Its clinical utility is defined by its rapid hydrolysis in the plasma by butyrylcholinesterase (BChE), also known as pseudocholinesterase.[3]
This enzymatic breakdown is a two-step process:
-
Succinylcholine is rapidly hydrolyzed into succinylmonocholine and choline.[4]
-
Succinylmonocholine is then more slowly hydrolyzed by the same enzyme into succinic acid and another molecule of choline.[5]
The focus of this guide is the intermediate metabolite, succinylmonocholine. While often described as having weaker activity than its parent compound, studies reveal it is a potent agent in its own right, particularly under specific physiological conditions.[5][6] The compound is typically handled as a salt, with iodide being one possible counter-ion. Historically, succinylcholine iodide was available as a stable powder, whereas the more common chloride salt is formulated as a solution.[7][8] This guide will focus on the pharmacological properties of the succinylmonocholine cation, which is the active moiety responsible for its effects.
The extended persistence of succinylmonocholine in the plasma compared to succinylcholine makes its pharmacological profile critically important in two key areas:
-
Clinical Toxicology: In patients with BChE deficiency or in cases of succinylcholine overdose, the prolonged presence of an active metabolite can lead to unexpectedly long neuromuscular blockade.[5]
-
Forensic Science: Succinylmonocholine serves as a crucial and more reliable biomarker for detecting the administration of succinylcholine, as the parent drug is often undetectable shortly after death.[9][10][11]
Mechanism of Action: A Persistent Depolarizing Agent
Succinylmonocholine, like its parent compound, functions as a depolarizing neuromuscular blocking agent. Its activity is centered on the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[12]
2.1 Interaction with the Nicotinic Acetylcholine Receptor (nAChR)
The mechanism proceeds as follows:
-
Agonist Binding: Succinylmonocholine binds to the α-subunits of the muscle-type nAChR, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[5]
-
Ion Channel Opening & Depolarization: This binding opens the non-selective cation channel of the receptor, leading to an influx of Na⁺ ions and an efflux of K⁺ ions.[12] The net inward flow of positive charge causes a sustained depolarization of the muscle endplate.
-
Phase I Block: The initial depolarization triggers a transient, disorganized contraction of muscle fibers, observed clinically as fasciculations. Following this, the sustained depolarization leads to inactivation of the surrounding voltage-gated sodium channels, rendering the muscle fiber unresponsive to further stimulation by ACh. This state is known as a Phase I block.[5]
-
Receptor Desensitization: With prolonged exposure, the nAChRs themselves can enter a desensitized state, where they are closed and unresponsive to agonists. This contributes to the neuromuscular blockade and is a feature of a developing Phase II block.[13]
A critical finding is that succinylmonocholine is not merely a weak metabolite. A comparative study on denervated rat skeletal muscle revealed that succinylmonocholine and succinylcholine produce quantitatively similar membrane depolarization and contracture tension.[6] This indicates that, at the receptor level, succinylmonocholine is a potent depolarizing agent.
2.2 Signaling Pathway Diagram
Caption: Fig 2: General workflow for characterizing a neuromuscular blocker.
5.2 Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of succinylmonocholine for the muscle-type nicotinic acetylcholine receptor. This protocol uses a competitive binding paradigm.
Methodology:
-
Receptor Preparation: Utilize a cell line stably expressing adult human muscle nAChRs (subunits α1, β1, δ, ε) or membrane fragments prepared from tissue rich in nAChRs (e.g., Torpedo electric organ).
-
Radioligand Selection: Choose a high-affinity, commercially available nAChR antagonist radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Competition Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the receptor preparation.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor ligand (succinylmonocholine iodide), ranging from 10⁻⁹ M to 10⁻³ M.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand, e.g., 1 mM nicotine or carbamoylcholine).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand. This is typically achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that trap the membrane fragments. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of succinylmonocholine.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of succinylmonocholine that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kd) for succinylmonocholine using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant. [14] 5.3 Protocol 2: In Vitro Muscle Function Assay (Phrenic Nerve-Hemidiaphragm)
-
Objective: To assess the functional potency (EC₅₀) and characteristics (depolarizing vs. non-depolarizing) of succinylmonocholine on an isolated nerve-muscle preparation. [1][4][15] Methodology:
-
Tissue Dissection: Humanely euthanize a small rodent (e.g., rat or mouse). Isolate the phrenic nerve and a section of the hemidiaphragm muscle.
-
Apparatus Setup: Mount the hemidiaphragm in an organ bath filled with physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the muscular end of the tissue to a fixed point and the central tendon to an isometric force transducer.
-
Nerve Stimulation: Place the phrenic nerve on a pair of platinum stimulating electrodes. Apply supramaximal, single square-wave pulses (e.g., 0.1-0.2 ms duration, 0.1-0.2 Hz) to elicit twitch contractions.
-
Equilibration: Allow the preparation to equilibrate for 30-60 minutes, adjusting the resting tension (preload) to achieve stable, maximal twitch responses.
-
Drug Administration:
-
Once a stable baseline twitch height is established, add succinylmonocholine iodide to the organ bath in a cumulative concentration-response manner.
-
Start with a low concentration (e.g., 10⁻⁷ M) and increase in half-log or log increments after the response to the previous concentration has stabilized.
-
-
Data Acquisition: Continuously record the isometric twitch tension using a data acquisition system.
-
Data Analysis:
-
Measure the baseline twitch height (100% response).
-
For each concentration of succinylmonocholine, calculate the percentage inhibition of the twitch response.
-
Plot the percentage inhibition versus the log concentration of the drug.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal inhibition).
-
Observe for initial potentiation or contracture upon drug addition, which is characteristic of a depolarizing agent.
-
5.4 Protocol 3: In Vivo Electrophysiological Monitoring (Train-of-Four)
Objective: To measure the onset, depth, and duration of neuromuscular blockade induced by succinylmonocholine in an anesthetized animal model. [16][17] Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., dog, pig, or rabbit) and maintain a stable plane of anesthesia. Ensure adequate ventilation, as neuromuscular blockers induce respiratory paralysis.
-
Nerve Stimulation: Place two stimulating needle electrodes subcutaneously along the path of a peripheral motor nerve (e.g., the ulnar nerve at the wrist or the peroneal nerve at the fibular head).
-
Response Measurement: Place recording electrodes over the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to record the compound muscle action potential (electromyography, EMG), or attach a force transducer to the tendon to measure mechanical twitch (mechanomyography).
-
Train-of-Four (TOF) Stimulation:
-
Set the nerve stimulator to deliver a TOF pattern: four supramaximal stimuli at a frequency of 2 Hz (one stimulus every 0.5 seconds). [16] * Repeat the TOF stimulation every 15-20 seconds.
-
-
Baseline Measurement: Before drug administration, determine the supramaximal stimulus intensity (the current at which twitch height no longer increases) and record several baseline TOF responses. The ratio of the fourth twitch (T4) to the first twitch (T1) should be approximately 1.0.
-
Drug Administration: Administer a bolus dose of succinylmonocholine iodide intravenously.
-
Data Acquisition and Analysis:
-
Continuously monitor and record the TOF responses.
-
Onset Time: Time from drug administration to maximal suppression of the first twitch (T1).
-
Depth of Block: Quantified by the TOF count (number of visible twitches) or the TOF ratio (T4/T1). A deep block will have a TOF count of zero.
-
Duration of Action: Time from administration until the T1 twitch or the TOF ratio recovers to a predefined level (e.g., 25% or 90% of baseline).
-
Note the absence of "fade" (where T4 is weaker than T1) during the onset of a depolarizing block, which contrasts with non-depolarizing agents.
-
Conclusion
Succinylmonocholine iodide is far more than an inactive byproduct of succinylcholine metabolism. It is a pharmacologically potent, long-acting depolarizing neuromuscular blocking agent. Its mechanism of action mirrors that of its parent compound, but its significantly longer pharmacokinetic profile—particularly its 1-3 hour terminal half-life—creates a distinct clinical and toxicological entity. [10]The equipotency of succinylmonocholine and succinylcholine in mediating key effects like potassium efflux underscores the risk it poses in patients with compromised BChE activity or in overdose scenarios. [6]For drug development professionals, understanding this profile is essential for designing safer neuromuscular blocking agents. For researchers and forensic toxicologists, the unique properties of succinylmonocholine solidify its role as a critical analyte, providing a window into succinylcholine administration long after the parent drug has vanished.
References
-
Kimuni, I., Okazaki, M., Uwano, T., Kobayashi, S., & Kimura, M. (1991). Succinylcholine-induced acceleration and suppression of electrically evoked acetylcholine release from mouse phrenic nerve-hemidiaphragm muscle preparation. Japanese Journal of Pharmacology, 57(3), 397–403. [Link]
-
PharmGKB. Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Kuepper, U., Herbstreit, F., Peters, J., Madea, B., & Musshoff, F. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 125(4), 541–549. [Link]
-
The Lay Medical Man. (2018). Succinylcholine aka Suxamethonium. [Link]
-
J-STAGE. (1991). Succinylcholine-Induced Acceleration and Suppression of Electrically Evoked Acetylcholine Release from Mouse Phrenic Nerve. [Link]
-
Kuepper, U., Musshoff, F., Hilger, R. A., Herbstreit, F., & Madea, B. (2011). Pharmacokinetic properties of succinylmonocholine in surgical patients. Journal of analytical toxicology, 35(5), 298–304. [Link]
-
Semantic Scholar. (2011). Pharmacokinetic properties of succinylmonocholine in surgical patients. [Link]
-
Prabhakar, N. R., & Gang, G. M. (1979). Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine. British Journal of Pharmacology, 66(2), 207–212. [Link]
-
Rattanamongkol, S., et al. (2020). Repeatability and comparison of train-of-four responses at thoracic and pelvic limbs using electromyography in anesthetized dogs. Kasetsart Veterinarians, 30(1), 12-23. [Link]
-
ResearchGate. (2011). Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients. [Link]
-
ResearchGate. Succinylcholine and Forensic Toxicology. [Link]
-
OpenAnesthesia. (2024). Succinylcholine. [Link]
-
Kitz, R. J., Karis, J. H., & Ginsburg, S. (1969). A study in vitro of new short-acting, non-depolarizing neuromuscular blocking agents. Biochemical pharmacology, 18(4), 871–881. [Link]
-
PharmaCompass. Succinocholine. [Link]
-
Faden, A. I., & Roisen, F. J. (1981). Recovery of Neuromuscular Function in the Perfused Rat Diaphragm After Succinylcholine and Pancuronium Blockade. Anesthesiology, 54(4), 312-315. [Link]
-
Foreman, J. C., et al. (1987). Comparison of the mode of action of succinylcholine and succinylmonocholine on rat skeletal muscle after denervation. Journal of Pharmacy and Pharmacology, 39(3), 173-179. [Link]
-
Jonsson, M., et al. (2006). Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine. Anesthesiology, 104(4), 724-732. [Link]
-
Vetlexicon. Anesthesia: monitoring of neuromuscular blockade in Dogs (Canis). [Link]
-
PubChem. Succinylcholine. [Link]
-
Medscape. Anectine, suxamethonium (succinylcholine). [Link]
-
Nayak, T. K., & Auerbach, A. (2010). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of general physiology, 136(2), 219–232. [Link]
-
Kern, S. E., et al. (1995). The Train-Of-Four Count and Kinetic-Dynamic Modelling. Anesthesiology, 83(4), 757-763. [Link]
-
Savic, L., et al. (2025). Drug challenge testing: a critical step in the investigation of neuromuscular blocking agent hypersensitivity. British Journal of Anaesthesia, 134(3), 641-645. [Link]
-
Naguib, M., et al. (2017). Is There Still a Role for Succinylcholine in Contemporary Clinical Practice? Anesthesia & Analgesia, 124(1), 1-10. [Link]
-
Quinte Health Care. (2019). Peripheral Nerve Stimulation/Train of Four (TOF) Monitoring. [Link]
-
Kharkevich, D. A. (1981). Methods for the Experimental Evaluation of Neuromuscular Blocking Agents. In: New Neuromuscular Blocking Agents. Handbook of Experimental Pharmacology, vol 53. Springer, Berlin, Heidelberg. [Link]
-
Savic, L., et al. (2025). Drug challenge testing: a critical step in the investigation of neuromuscular blocking agent hypersensitivity. British Journal of Anaesthesia, 134(3), 641-645. [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Comparison of the mode of action of succinylcholine and succinylmonocholine on rat skeletal muscle after denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thelaymedicalman.com [thelaymedicalman.com]
- 8. Succinocholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinylcholine-induced acceleration and suppression of electrically evoked acetylcholine release from mouse phrenic nerve-hemidiaphragm muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. ppno.ca [ppno.ca]
Methodological & Application
Application Notes and Protocols for Succinylmonocholine Iodide in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Elucidating Neuromuscular Transmission with Succinylmonocholine
Succinylmonocholine, a metabolite of the depolarizing neuromuscular blocking agent succinylcholine, is a critical tool for in-depth electrophysiological studies of the neuromuscular junction (NMJ). As a potent agonist of the nicotinic acetylcholine receptor (nAChR), it mimics the action of acetylcholine (ACh), inducing a sustained depolarization of the postsynaptic membrane.[1][2][3] This unique property allows researchers to investigate the kinetics of nAChR activation, desensitization, and the consequences of prolonged receptor stimulation in both physiological and pathological contexts.[4][5] This guide provides a comprehensive protocol for the preparation and application of succinylmonocholine iodide in electrophysiological experiments, with a focus on ensuring data integrity and reproducibility.
Mechanism of Action: A Biphasic Agonist
Succinylmonocholine, like its parent compound succinylcholine, binds to the nicotinic acetylcholine receptors on the motor endplate.[2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylmonocholine is more resistant to degradation, leading to prolonged receptor activation.[2] This results in a biphasic effect:
-
Phase I (Depolarizing Block): Initial binding causes the nAChR channels to open, leading to an influx of sodium ions and depolarization of the muscle membrane. This can be observed as initial muscle fasciculations followed by flaccid paralysis as the membrane cannot repolarize.[2]
-
Phase II (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized and unresponsive to further acetylcholine release, maintaining the paralytic state.[2]
This mechanism makes succinylmonocholine an invaluable tool for studying receptor desensitization, the role of specific nAChR subunits, and the pathophysiology of conditions affecting neuromuscular transmission.[4][5]
Caption: Mechanism of Succinylmonocholine at the NMJ.
Materials and Reagents
-
Succinylmonocholine iodide powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Physiological saline solution appropriate for the preparation (e.g., Ringer's solution, Tyrode's solution, external solution for patch-clamp)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of Succinylmonocholine Iodide Stock Solution
Rationale: Preparing a concentrated stock solution allows for accurate and convenient dilution to final working concentrations, minimizing repeated weighing of the potent compound. The choice of solvent is critical for stability.
Procedure:
-
Safety First: Don appropriate PPE before handling succinylmonocholine iodide powder.[6][7] Work in a well-ventilated area or a fume hood.
-
Weighing: Accurately weigh the desired amount of succinylmonocholine iodide powder using an analytical balance.
-
Dissolution: Dissolve the powder in high-purity water to create a stock solution of a convenient concentration (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[8][9]
Protocol 2: Preparation of Working Solutions and Application
Rationale: The final concentration of succinylmonocholine will depend on the specific research question and the experimental preparation. It is crucial to prepare fresh working solutions daily from the stock solution to ensure potency.
Procedure:
-
Thawing: On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate physiological saline solution for your electrophysiological recording. For example, if your stock is 100 mM and you need a 100 µM working solution, perform a 1:1000 dilution.
-
pH and Osmolarity Check: Verify that the pH and osmolarity of the final working solution are compatible with your experimental preparation to avoid artifacts. Adjust as necessary.
-
Application: The working solution can be applied to the preparation via bath application or local perfusion, depending on the experimental setup. Ensure a stable baseline recording before application.
Experimental Design and Considerations
| Parameter | Recommended Range | Rationale & Considerations |
| Concentration | 1 µM - 1 mM | The EC50 for succinylcholine at the muscle-type nAChR is approximately 10.8 µM.[5] Start with a concentration in this range and perform a dose-response curve to determine the optimal concentration for your specific preparation and research question. |
| Control Experiments | Vehicle Control | Apply the physiological saline solution without succinylmonocholine to ensure that the vehicle itself does not elicit a response. |
| Washout | After application, perfuse the preparation with the control saline to observe the reversal of the effect and assess the recovery of the system. | |
| Data Acquisition | Continuous Recording | Record continuously before, during, and after the application of succinylmonocholine to capture the full time course of the response, including initial activation and subsequent desensitization. |
Electrophysiological Recording Techniques
Succinylmonocholine can be utilized in various electrophysiological recording configurations to study its effects on synaptic transmission.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for studying the effects of succinylmonocholine on specific, expressed nAChR subtypes.[5]
Patch-Clamp Electrophysiology
Patch-clamp is a versatile technique for studying ion channel behavior in various cell types, including muscle fibers and neurons.[10][11]
-
Whole-Cell Recording: This configuration allows for the measurement of the total current flowing through all ion channels in the cell membrane in response to succinylmonocholine application.[12]
-
Single-Channel Recording: By isolating a small patch of the membrane, the activity of individual nAChRs can be recorded, providing insights into channel kinetics and conductance.[11]
Intracellular Recordings from the Neuromuscular Junction
This classic technique involves impaling a muscle fiber with a sharp microelectrode to record postsynaptic potentials.[13][14][15] Application of succinylmonocholine will cause a sustained depolarization of the muscle fiber membrane, which can be measured and analyzed.
Caption: Experimental workflow for electrophysiology studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No response to succinylmonocholine | Degraded compound | Prepare a fresh working solution from a new stock aliquot. Ensure proper storage conditions. |
| Inappropriate concentration | Perform a dose-response curve to determine the optimal concentration. | |
| Receptor desensitization | If using a preparation with endogenous ACh, baseline desensitization may have occurred. Ensure adequate washout periods between applications. | |
| Irreversible effect | High concentration | Use a lower concentration of succinylmonocholine. |
| Incomplete washout | Increase the duration and flow rate of the washout. | |
| Unstable baseline recording | Poor seal (patch-clamp) | Re-patch the cell to obtain a high-resistance seal. |
| Mechanical instability | Ensure the preparation and recording setup are mechanically stable. |
Safety and Handling
Succinylmonocholine iodide is a potent pharmacological agent and should be handled with care.
-
Personal Protective Equipment: Always wear safety glasses, gloves, and a lab coat when handling the compound.[6][7]
-
Inhalation and Contact: Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[6][16] In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with local regulations for chemical waste.
References
- Pharmacology of Succinylcholine Or Suxamethonium (Anectine); Mechanism of action, pharmacokinetics - YouTube.
- Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - NIH.
- Succinylcholine: New Insights into Mechanisms of Action of an Old Drug - ResearchGate.
- What is the mechanism of Succinylcholine Chloride? - Patsnap Synapse.
- Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed.
- Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed.
- Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy | Semantic Scholar.
- succinylcholine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
- Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae - JoVE.
- Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae - JoVE.
- Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC - NIH.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - Spectrum Chemical.
- Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas.
- Patch clamp - Wikipedia.
- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices.
- patch-clamp-protocol-final.pdf.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. succinylcholine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch clamp - Wikipedia [en.wikipedia.org]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 14. Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 15. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Application Note: Characterizing Nicotinic Acetylcholine Receptors Using Succinylmonocholine Iodide in Competitive Binding Assays
For: Researchers, scientists, and drug development professionals engaged in nicotinic acetylcholine receptor (nAChR) pharmacology.
Introduction: The Significance of nAChR Ligand Binding
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes makes them critical targets for therapeutic intervention in various disorders, including neurodegenerative diseases, psychiatric conditions, and neuromuscular disorders. Radioligand binding assays are a cornerstone of receptor pharmacology, providing a robust and quantitative method to determine the affinity of compounds for their target receptors.[3][4]
This application note provides a comprehensive guide to the use of succinylmonocholine iodide, a classical depolarizing neuromuscular blocking agent, as a competitive ligand in nAChR binding assays.[5] We will delve into the scientific principles, provide a detailed, field-tested protocol, and offer expert insights into data analysis and troubleshooting.
Scientific Rationale: Why Succinylmonocholine?
Succinylmonocholine, a metabolite of succinylcholine, acts as an agonist at the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[6] Its structure allows it to bind to the ACh binding sites on the receptor, leading to depolarization of the postsynaptic membrane.[6][7] A key feature of succinylcholine and its metabolites is their pronounced selectivity for the muscle-type nAChR over neuronal subtypes.[8]
Key Advantages of Succinylmonocholine in nAChR Binding Studies:
-
Subtype Selectivity: It exhibits a significantly higher affinity for the muscle-type nAChR, making it a valuable tool for dissecting the pharmacology of this specific receptor population.[8]
-
Competitive Action: As an agonist, it directly competes with other nicotinic ligands for the same binding site, making it ideal for competitive binding assays to determine the affinity (Ki) of unlabeled test compounds.
-
Established Pharmacology: Its mechanism of action is well-characterized, providing a solid foundation for interpreting binding data.[5][6]
A study on human nAChR subtypes expressed in Xenopus oocytes demonstrated that succinylcholine concentration-dependently activated the muscle-type nAChR with an EC50 value of 10.8 µM.[7][8] In contrast, it was a very poor inhibitor at neuronal nAChR subtypes (α3β2, α3β4, α4β2, or α7), with IC50 values exceeding 100 µM.[7][8] This selectivity is paramount for researchers focusing on the neuromuscular junction.
The Principle of Competitive Radioligand Binding
Competitive binding assays are used to determine the affinity of an unlabeled test compound (the "competitor," in this case, succinylmonocholine iodide) for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") that has a known high affinity for the same receptor.[4]
The assay is performed by incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it progressively occupies more receptor sites, thereby reducing the amount of bound radioligand. The resulting data are plotted to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined.
Figure 1. Principle of Competitive Binding. At low concentrations of the competitor (succinylmonocholine), the radioligand binds freely to the nAChR. At high concentrations, the competitor outcompetes the radioligand for the binding site, inhibiting the formation of the radioligand-receptor complex.
Detailed Experimental Protocol
This protocol is designed for a competitive binding assay using a suitable radioligand (e.g., [¹²⁵I]-α-Bungarotoxin or [³H]-Epibatidine) and unlabeled succinylmonocholine iodide as the competitor on membranes rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or cell lines expressing the receptor).[9][10]
Part A: Materials and Reagents
-
Receptor Source: nAChR-rich membranes (e.g., from Torpedo californica).[11]
-
Radioligand: e.g., [¹²⁵I]-α-Bungarotoxin (specific activity >150 Ci/mmol).
-
Competitor: Succinylmonocholine iodide.
-
Non-specific Binding Control: A high concentration of a known nicotinic agonist (e.g., Carbamylcholine, 1 mM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Scintillation Counter and appropriate scintillation cocktail.
Part B: Preparation of nAChR-Rich Membranes
Causality: Proper membrane preparation is critical to ensure a high concentration of functional receptors and to minimize endogenous interfering substances. The use of protease inhibitors is essential to prevent receptor degradation.
-
Homogenize tissue (e.g., 50g of frozen Torpedo electric organ) in 300 mL of ice-cold homogenization buffer (e.g., 10 mM NaH₂PO₄, pH 7.4, 400 mM NaCl, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).[9]
-
Centrifuge the homogenate at a low speed (e.g., 6,500 rpm for 10 min) to remove large debris.[9]
-
Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g for 1 hour) to pellet the membranes.[11]
-
Resuspend the pellet in binding buffer.
-
(Optional) For higher purity, perform a sucrose gradient centrifugation.[11][12]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
Part C: Assay Procedure
-
Prepare a serial dilution of succinylmonocholine iodide in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Set up assay tubes/plate in triplicate for each condition:
-
Total Binding: Binding Buffer + Radioligand + Membranes.
-
Non-specific Binding (NSB): Binding Buffer + Radioligand + Membranes + High concentration of non-specific control (e.g., 1 mM Carbamylcholine).
-
Competition: Binding Buffer + Radioligand + Membranes + Increasing concentrations of succinylmonocholine iodide.
-
-
Add reagents to each tube in the following order:
-
50 µL of Binding Buffer (for Total Binding) or non-specific control or succinylmonocholine iodide dilution.
-
50 µL of radioligand at a final concentration at or below its Kd (e.g., 0.5 nM [¹²⁵I]-α-Bungarotoxin).
-
100 µL of membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 4°C).[13]
-
Terminate the reaction by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Measure radioactivity by placing the filters in scintillation vials with a suitable cocktail and counting in a scintillation counter.
Figure 2. Experimental workflow for the nAChR competitive binding assay.
Data Analysis and Interpretation
The primary goal of data analysis is to determine the inhibition constant (Ki) of succinylmonocholine iodide, which is a true measure of its binding affinity.[14][15]
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the succinylmonocholine iodide concentration. This will yield a sigmoidal dose-response curve.
-
-
Determine the IC50:
-
Using non-linear regression analysis (e.g., with software like GraphPad Prism), fit the data to a "log(inhibitor) vs. response" model to determine the IC50 value. The IC50 is the concentration of succinylmonocholine that displaces 50% of the specific radioligand binding.
-
-
Calculate the Ki using the Cheng-Prusoff Equation:
-
The IC50 is dependent on the concentration of the radioligand used.[15] To obtain a constant that reflects the true affinity of the competitor, the Ki must be calculated using the Cheng-Prusoff equation.[14][16]
Ki = IC50 / (1 + ([L] / Kd)) [16]
Where:
-
Ki = Inhibition constant for succinylmonocholine iodide.
-
IC50 = Concentration of succinylmonocholine iodide that inhibits 50% of specific binding.
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant (affinity) of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
-
Sample Data Presentation
| Parameter | Value | Description |
| Radioligand | [¹²⁵I]-α-Bungarotoxin | A high-affinity antagonist for muscle-type nAChRs. |
| Radioligand Conc. ([L]) | 0.5 nM | Concentration used in the competition assay. |
| Radioligand Kd | 0.3 nM | Affinity of the radioligand for the receptor. |
| IC50 (Succinylmonocholine) | ~15 µM | Determined from the competition curve. |
| Ki (Succinylmonocholine) | ~5.6 µM | Calculated affinity using Cheng-Prusoff. |
Note: The values presented are illustrative and will vary based on specific experimental conditions and receptor source.
Troubleshooting and Field-Proven Insights
-
Issue: High Non-specific Binding (NSB > 30% of Total Binding)
-
Causality: Hydrophobic radioligands can bind to filters and other surfaces.[17] Insufficient washing can also leave unbound radioligand.
-
Solutions:
-
Presoak Filters: Ensure glass fiber filters are adequately soaked in 0.3-0.5% PEI.
-
Optimize Blocking Agents: Increase the BSA concentration in the binding buffer to 0.5% or 1%.[17]
-
Washing: Ensure wash buffer is ice-cold and that washes are performed rapidly to prevent dissociation of the specific ligand-receptor complex.[18]
-
-
-
Issue: Poor Reproducibility Between Replicates
-
Causality: Inaccurate pipetting, incomplete mixing of membrane suspension, or temperature fluctuations during incubation.
-
Solutions:
-
Vortex Membranes: Gently vortex the membrane stock before each pipetting step to ensure a homogenous suspension.
-
Calibrate Pipettes: Regularly check and calibrate all pipettes.
-
Consistent Incubation: Use a water bath or incubator to maintain a stable temperature throughout the incubation period.
-
-
-
Expert Insight: Ligand Stability
-
Succinylmonocholine can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Always prepare fresh dilutions from a frozen stock on the day of the experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Conclusion
Succinylmonocholine iodide serves as a valuable and selective competitor ligand for the characterization of muscle-type nicotinic acetylcholine receptors. By employing the robust competitive binding protocol detailed in this note, researchers can accurately determine the binding affinities of novel compounds at this important receptor subtype. Careful attention to experimental design, particularly in the preparation of reagents and the analysis of data using the Cheng-Prusoff correction, will ensure the generation of high-quality, reproducible results that can confidently guide drug discovery and pharmacological research.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Enzyme Inhibitor Terms and Calcul
- Cheng-Prusoff Equation Calculator.
- Succinylcholine: New Insights into Mechanisms of Action of an Old Drug.
- Garlapati, P., et al. (2025). Succinylcholine Chloride. In: StatPearls [Internet].
- Jonsson, M., et al. (2006). Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine. Anesthesiology, 104(4), 724-732.
- Perkins, D. R., et al. (2001). α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction. Biophysical Journal, 80(5), 2263-2270.
- Overcoming Challenges in Radioligand Binding Assays. BenchChem Technical Support.
- Jiao, Y., et al. (2010). Preparation of Reconstituted Acetylcholine Receptor Membranes Suitable for AFM Imaging of Lipid-Protein Interactions. Langmuir, 26(3), 1968-1974.
- Ki, IC50, & the Cheng-Prusoff equ
- Mechanism of Succinylcholine Chloride.
- Antollini, S. S., & Barrantes, F. J. (2022). Membrane lipid organization and nicotinic acetylcholine receptor function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(11), 183995.
- Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
- Nicotinic receptor binding: Significance and symbolism. (2025).
- Analyzing Radioligand Binding D
- A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. BenchChem.
- Radiometric Ligand-Binding Assays. Revvity.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Radioligand Binding Assay.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Nicotinic acetylcholine receptor. Wikipedia.
- Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simulations. (2011). Current Pharmaceutical Design, 17(17), 1652-1662.
Sources
- 1. Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. Preparation of reconstituted acetylcholine receptor membranes suitable for AFM imaging of lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. m.youtube.com [m.youtube.com]
- 16. calculator.academy [calculator.academy]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. graphpad.com [graphpad.com]
Application Note: A Robust HPLC Method for the Separation and Quantification of Succinylmonocholine Iodide
Introduction
Succinylmonocholine is the primary and pharmacologically active metabolite of succinylcholine, a depolarizing neuromuscular blocking agent widely used in clinical settings for short-term muscle relaxation during surgical procedures.[1][2] The duration and intensity of the neuromuscular blockade induced by succinylcholine are largely dependent on its rate of hydrolysis by plasma cholinesterases into succinylmonocholine.[3][4][5] Subsequently, succinylmonocholine is further hydrolyzed to succinic acid and choline.[1][4] Monitoring the levels of succinylmonocholine is crucial in toxicological studies, forensic investigations, and in clinical scenarios involving patients with atypical plasma cholinesterase activity, where prolonged muscle paralysis can occur.[1][6]
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of succinylmonocholine iodide. The methodology is designed to be robust, specific, and sensitive, making it suitable for researchers, scientists, and drug development professionals. The principles and protocols outlined herein provide a comprehensive guide to establishing a reliable analytical workflow for this compound.
Expert Insights: The Rationale Behind the Method
The chemical structure of succinylmonocholine, a quaternary ammonium compound, presents a unique analytical challenge due to its high polarity and lack of a strong chromophore.[7] A standard reversed-phase HPLC approach may result in poor retention and peak shape. Therefore, this method employs a mixed-mode stationary phase that incorporates both reversed-phase and ion-exchange characteristics. This allows for enhanced retention and superior separation of the highly polar succinylmonocholine from other sample components.
For detection, while succinylmonocholine can be detected at low UV wavelengths (around 214 nm), this method advocates for the use of tandem mass spectrometry (MS/MS) for its superior sensitivity and specificity, which is particularly critical when dealing with complex biological matrices.[7][8] The use of an ion-pairing agent during sample preparation is also a key consideration to improve extraction efficiency from aqueous-based samples.[7][8]
Materials and Methods
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A mixed-mode column with cation-exchange and reversed-phase properties (e.g., Newcrom AH, 4.6 x 150 mm, 5 µm).[9]
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; ammonium formate; and succinylmonocholine iodide reference standard.
The following table summarizes the optimized chromatographic conditions for the analysis of succinylmonocholine iodide.
| Parameter | Condition |
| Column | Mixed-Mode Cation Exchange/Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Triple Quadrupole Mass Spectrometer (ESI+) |
For quantitative analysis, the mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Succinylmonocholine) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Analyte-specific, to be optimized |
Note: The specific m/z transitions for succinylmonocholine should be determined by infusing a standard solution into the mass spectrometer.
Experimental Workflow
The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.
Figure 1: A schematic of the complete analytical workflow for the quantification of succinylmonocholine iodide.
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of succinylmonocholine iodide reference standard and dissolve it in 10 mL of 50:50 methanol:water in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to prepare a series of working standards for the calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Calibration Curve: Inject each working standard in triplicate to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (mixed-mode, strong cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Method Validation
A comprehensive method validation should be performed in accordance with international guidelines to ensure the reliability of the results.[7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. Typically in the range of 85-115%. |
| Limit of Detection (LOD) and Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ should be reported. |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Stability | Analyte stability should be evaluated under various conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Conclusion
This application note provides a detailed and robust HPLC method for the separation and quantification of succinylmonocholine iodide. The use of a mixed-mode chromatographic column coupled with tandem mass spectrometry detection offers excellent sensitivity and specificity. The provided protocols for sample preparation and analysis, along with the comprehensive validation guidelines, will enable researchers and scientists to accurately and reliably measure succinylmonocholine in various sample matrices. This method is a valuable tool for pharmacokinetic studies, clinical monitoring, and forensic analysis involving succinylcholine administration.
References
-
ClinPGx. Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
ResearchGate. Reaction 1: Hydrolysis of succinylcholine (Succ) by.... Available from: [Link]
-
OpenAnesthesia. Succinylcholine. Available from: [Link]
-
PubMed. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Available from: [Link]
-
PubChem. Succinylcholine Iodide. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Succinylcholine and Choline Using a Primesep 200 Column. Available from: [Link]
-
ResearchGate. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples | Request PDF. Available from: [Link]
-
PubMed. Hydrolysis of succinyldicholine and succinylmonocholine in human serum. Available from: [Link]
-
Deranged Physiology. Pharmacology of suxamethonium. Available from: [Link]
-
The Royal Society of Chemistry. Succinylcholine Iodide | The Merck Index Online. Available from: [Link]
-
ResearchGate. Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Available from: [Link]
-
PubMed. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Available from: [Link]
-
precisionFDA. SUCCINYLCHOLINE IODIDE. Available from: [Link]
-
National Institutes of Health. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Available from: [Link]
-
SIELC Technologies. HPLC Determination of Succinylcholine on Newcrom AH Column. Available from: [Link]
-
PubMed. Succinylcholine iodide: studies on its pharmacological properties and clinical use. Available from: [Link]
-
PubChem. Succinylcholine. Available from: [Link]
-
USP. Succinylcholine Chloride. Available from: [Link]
-
Semantic Scholar. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection.. Available from: [Link]
-
National Institutes of Health. Neuromuscular Blocking Agents - StatPearls. Available from: [Link]
-
ResearchGate. (PDF) Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Neuromuscular Blocking Agents. Available from: [Link]
-
MDPI. Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method. Available from: [Link]
-
AccessMedicine. Neuromuscular Blocking Agents | Morgan & Mikhail's Clinical Anesthesiology, 6e. Available from: [Link]
Sources
- 1. openanesthesia.org [openanesthesia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of succinyldicholine and succinylmonocholine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
Mass spectrometry protocol for the detection of succinylmonocholine iodide in biological samples
Application Note & Protocol
Topic: Mass Spectrometry Protocol for the Detection of Succinylmonocholine Iodide in Biological Samples Audience: Researchers, scientists, and drug development professionals.
Quantitative Analysis of Succinylmonocholine in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Succinylcholine (suxamethonium) is a potent neuromuscular blocking agent used in clinical settings to induce short-term muscle paralysis.[1][2] Its action is rapid and brief due to its swift hydrolysis in the body by pseudocholinesterase into succinylmonocholine (SMC) and then further to succinic acid and choline.[1] The detection of succinylcholine itself is challenging due to its extremely short half-life, often being detectable in blood for only up to 10 minutes post-injection.[3][4]
Consequently, its primary metabolite, succinylmonocholine, serves as a crucial and more stable biomarker for confirming exposure to succinylcholine.[5] The analytical challenge lies in the high polarity and chemical nature of SMC, a quaternary ammonium compound, which complicates extraction from complex biological matrices and chromatographic retention.[3][4][5] This document provides a detailed protocol for the robust and sensitive quantification of succinylmonocholine in biological samples, such as plasma and urine, using a validated method based on solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles outlined here are grounded in established forensic toxicology and clinical chemistry methodologies.[6]
Method Principle
This protocol employs an isotope dilution technique, which is the gold standard for quantitative mass spectrometry.[6] The overall workflow involves several key stages:
-
Sample Stabilization: Immediate inhibition of esterase activity in blood samples is critical to prevent ex-vivo degradation of the target analyte.
-
Sample Preparation: An ion-pair solid-phase extraction (SPE) is utilized to isolate succinylmonocholine from the complex biological matrix, remove interfering substances, and concentrate the analyte.[3][4][6]
-
Chromatographic Separation: The extracted analyte is separated from other components using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) Liquid Chromatography with an ion-pairing agent. HILIC, in particular, offers excellent resolution for highly polar compounds like SMC.[7][8]
-
Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
The workflow is visually summarized in the diagram below.
Caption: Workflow for Succinylmonocholine Analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Chemicals: Succinylmonocholine iodide standard, Succinylmonocholine-d3 (SMC-d3) internal standard, Ammonium formate, Formic acid, Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Heptafluorobutyric acid (HFBA), Paraoxon.
-
Apparatus: Analytical balance, Vortex mixer, Centrifuge, Solid-phase extraction manifold, Nitrogen evaporator, Autosampler vials (polypropylene recommended to prevent adsorption[9][10]), High-Performance Liquid Chromatography (HPLC) system, Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
SPE Cartridges: Strata-X polymeric reversed-phase cartridges or equivalent.[6]
Sample Handling and Stabilization
The stability of succinylmonocholine is a critical consideration. Succinylcholine is rapidly hydrolyzed, and while SMC is more stable, proper sample handling is paramount to ensure data integrity.
-
Blood Samples: Collect blood in tubes containing an esterase inhibitor. The use of paraoxonized tubes is recommended to prevent enzymatic degradation of any residual succinylcholine into SMC and subsequent degradation of SMC.[3][4] If not collected in such tubes, plasma or serum should be separated immediately and frozen at -20°C or lower until analysis.
-
Urine Samples: Urine is often considered the matrix of choice for forensic analysis due to a longer detection window for SMC.[3][5] Samples should be collected in polypropylene containers and stored frozen. While stabilizers like paraoxon have not been shown to enhance SMC stability in urine, prompt freezing is recommended.[3][4]
-
Storage: Avoid glass containers where possible, as significant adsorption of quaternary ammonium compounds can occur.[9][10] Use silanized glassware or, preferably, polypropylene labware.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of succinylmonocholine iodide and SMC-d3 in methanol or water at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate blank biological matrix (e.g., drug-free serum or urine) with the working standard solutions to achieve a concentration range relevant to the expected sample concentrations. A typical range might be 5 ng/mL to 500 ng/mL.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of SMC-d3 at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation: Ion-Pair Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for serum and urine.[6]
-
Sample Aliquot: Pipette 1 mL of the sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Internal Standard Addition: Add a precise volume (e.g., 50 µL) of the SMC-d3 internal standard working solution to all tubes except for "double blank" samples.
-
Acidification & Ion-Pairing: Add 1 mL of 100 mM formic acid containing 10 mM heptafluorobutyric acid (HFBA) as an ion-pairing reagent. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the succinylmonocholine by passing 3 mL of methanol through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (see LC conditions below) and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
Two chromatographic approaches are presented. HILIC is often preferred for its superior retention and peak shape for this class of compounds.[7][8]
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: A HILIC column (e.g., COSMOSIL HILIC, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient may be optimized, but an isocratic separation with a high percentage of acetonitrile (e.g., 70-80% B) is often effective for HILIC.[7][8]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Method B: Reversed-Phase Chromatography with Ion-Pairing
-
Column: C18 column (e.g., Phenomenex Synergi Hydro RP, 150 x 2 mm, 4 µm).[6]
-
Mobile Phase A: 5 mM Ammonium formate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-13 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize for the specific instrument. Typical values include:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
-
MRM Transitions: The following transitions should be optimized for the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Succinylmonocholine | 249.1 | 146.1 / 104.1 | Optimize (e.g., 15-25) |
| SMC-d3 (IS) | 252.1 | 146.1 / 107.1 | Optimize (e.g., 15-25) |
Note: Precursor m/z corresponds to the [M]+ ion. Product ions correspond to characteristic fragments. The most abundant and stable fragment should be used for quantification (quantifier) and a second for confirmation (qualifier).
Method Validation and Performance Characteristics
A full method validation should be performed according to established guidelines (e.g., FDA, ICH).[11] The following table summarizes typical performance characteristics based on published data.[6]
| Validation Parameter | Serum | Urine |
| Limit of Detection (LOD) | 2.5 ng/mL | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 8.6 ng/mL | 4.9 ng/mL |
| Linearity Range | 5 - 500 ng/mL (r² > 0.99) | 5 - 500 ng/mL (r² > 0.99) |
| Intra-day Precision (%CV) | < 15% at LLOQ, < 10% higher conc. | < 15% at LLOQ, < 10% higher conc. |
| Inter-day Precision (%CV) | < 15% at LLOQ, < 10% higher conc. | < 15% at LLOQ, < 10% higher conc. |
| Accuracy (% Bias) | Within ±10% | Within ±10% |
| Extraction Recovery | 88.1% - 103.9% | 88.1% - 103.9% |
| Matrix Effects | Significant but compensated by IS | Significant but compensated by IS |
Data synthesized from Kuepper et al., J Mass Spectrom, 2008.[6]
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of succinylmonocholine in biological samples. The key to a successful analysis is meticulous sample handling to prevent analyte degradation, combined with an efficient ion-pair solid-phase extraction and sensitive detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and ensure high accuracy and precision.[6] This method is suitable for applications in forensic toxicology, clinical research, and drug metabolism studies.
References
-
Kuepper, U., Herbstreit, F., Peters, J., & Musshoff, F. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 259-269. [Link][3][4]
-
Gackowski, M., Guspiel, A., Oledzka, I., & Kowalczuk, D. (2018). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Heliyon, 4(12), e01097. [Link][7][8]
-
Tsutsumi, H., Nishikawa, M., Katagi, M., & Tsuchihashi, H. (2003). Adsorption and Stability of Suxamethonium and Its Major Hydrolysis Product Succinylmonocholine Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Health Science, 49(4), 269-275. [Link][9][10]
-
Lyle, D. P. (2010). Succinylcholine: Is It the Perfect Murder Weapon? Not Exactly. The Crime Fiction Writer's Blog. [Link][1]
-
Kuepper, U., & Musshoff, F. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Request PDF. [Link][5]
-
Succinylcholine and Forensic Toxicology. (n.d.). ResearchGate. [Link][2]
-
Kuepper, U., Eickhoff, H., & Musshoff, F. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(7), 928-937. [Link][6]
-
Schmartz, D., & Delanote, S. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. Emergency Medicine Journal, 24(3), 168-169. [Link][12]
-
Rutgers University. (2018). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Rutgers University Libraries. [Link][13]
-
Kuepper, U., & Musshoff, F. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Labelled Compounds and Radiopharmaceuticals, 50(4), 339-345. [Link][14]
-
Forbath, N., & Black, G. W. (1966). Extraction, identification and quantitation of succinylcholine in embalmed tissue. Journal of Analytical Toxicology, 10(4), 133-137. [Link][15][16]
Sources
- 1. writersforensicsblog.wordpress.com [writersforensicsblog.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.libraries.rutgers.edu]
- 14. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Succinylmonocholine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
Succinylcholine (suxamethonium) is a depolarizing neuromuscular blocking agent with a rapid onset and short duration of action, making it essential for procedures like rapid sequence intubation.[1] Its clinical and forensic monitoring is complicated by its rapid in vivo hydrolysis to succinylmonocholine by butyrylcholinesterase.[1][2][3][4] This application note presents a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of succinylmonocholine in human plasma. To overcome analytical variability, including matrix effects and sample preparation inconsistencies, deuterated succinylmonocholine (SMC-d3) is employed as a stable isotope-labeled internal standard (SIL-IS).[2][5] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for clinical research, pharmacokinetic studies, and forensic toxicology.
Introduction: The Analytical Imperative for a SIL-IS
Succinylcholine's therapeutic effect is transient, as it is quickly metabolized into succinylmonocholine (SMC) and then further into the endogenous compounds succinic acid and choline.[1][2][3] Direct measurement of the parent drug is challenging due to its extremely short half-life, often lasting only a few minutes.[1][3] Therefore, its primary metabolite, succinylmonocholine, serves as a crucial biomarker for confirming succinylcholine administration.[6]
Accurate quantification of SMC in complex biological matrices like plasma is prone to significant challenges, most notably matrix effects in electrospray ionization (ESI), which can cause unpredictable ion suppression or enhancement.[5] A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for mitigating these issues.[7][8][9] A SIL-IS, such as SMC-d3, is chemically identical to the analyte, ensuring it co-elutes during chromatography and behaves identically during sample extraction and ionization.[7][10][11] This co-elution allows the SIL-IS to effectively normalize for any variations, leading to superior accuracy and precision.[10][12][13] The mass difference (≥3 Da) between the analyte and the SIL-IS allows the mass spectrometer to differentiate them, ensuring independent and accurate measurement.[8][10][14]
Diagram: The Role of a Deuterated Internal Standard
The diagram below illustrates the fundamental principle of using a deuterated internal standard in a quantitative LC-MS/MS workflow.
Caption: Workflow using a deuterated internal standard for quantification.
Materials and Reagents
| Item | Supplier/Grade | Notes |
| Standards | ||
| Succinylmonocholine (SMC) Iodide | Certified Reference Material | |
| Succinylmonocholine-d3 (SMC-d3) Iodide | Certified Reference Material | Isotopic purity >98% |
| Solvents & Chemicals | ||
| Acetonitrile | LC-MS Grade | |
| Methanol | LC-MS Grade | |
| Formic Acid | LC-MS Grade, 99% | |
| Ammonium Formate | LC-MS Grade | |
| Heptafluorobutyric acid (HFBA) | Reagent Grade | Used as an ion-pairing agent.[5][6] |
| Physostigmine or Eserine | Analytical Grade | Cholinesterase inhibitor. |
| Biological Matrix | ||
| Human Plasma (K2EDTA) | Pooled, Drug-Free | Store at -80°C. |
| Consumables | ||
| Solid-Phase Extraction (SPE) Cartridges | Polymeric Reversed-Phase (e.g., Strata-X) | For sample cleanup.[5][6] |
| LC Column | C18 Reversed-Phase (e.g., 150 x 2 mm, 4 µm) | e.g., Phenomenex Synergi Hydro RP.[5] |
| 1.5 mL Polypropylene Tubes | Low-binding | Prevents adsorption of analytes.[3] |
Experimental Protocols
Critical Pre-analytical Step: Sample Collection and Stabilization
Succinylcholine and its metabolite are highly susceptible to enzymatic hydrolysis by butyrylcholinesterase in vitro.[1][4][15] Failure to inhibit this enzyme upon collection will lead to artificially low and inaccurate results.
Protocol:
-
Collect whole blood in tubes containing K2EDTA as the anticoagulant.
-
Immediately spike the blood with a cholinesterase inhibitor (e.g., physostigmine to a final concentration of 10⁻⁵ M).[16][17][18]
-
Gently mix and centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the stabilized plasma to clearly labeled polypropylene tubes and store frozen at -80°C until analysis.
Preparation of Standards and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of SMC and SMC-d3 reference standards into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
Intermediate & Working Solutions:
-
Prepare a series of intermediate dilutions from the SMC stock solution using 50:50 acetonitrile:water to create calibration curve standards.
-
Prepare a working Internal Standard (IS) solution of SMC-d3 at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for extracting succinylcholine and its metabolites from biological fluids.[5][6]
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a 1.5 mL polypropylene tube, add 200 µL of plasma.
-
Add 20 µL of the 100 ng/mL SMC-d3 working IS solution to all tubes (except blanks) and vortex briefly. This results in a final IS concentration of 10 ng/mL.
-
Add 200 µL of 4% phosphoric acid to acidify the sample and precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Condition an SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.
Diagram: Bioanalytical Sample Preparation Workflow
This diagram outlines the critical steps for preparing plasma samples for analysis.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. isotope.com [isotope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Determination of succinylcholine hydrolytic enzyme activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Open Access) Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection (2000) | N.I. Pitts | 21 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
Protocol for isolating succinylmonocholine from tissue homogenates for analysis
An Application Note and Protocol for the Isolation and Analysis of Succinylmonocholine from Tissue Homogenates
Introduction
Succinylmonocholine is the primary metabolite of the depolarizing neuromuscular blocking agent succinylcholine. The detection and quantification of succinylmonocholine in tissue samples are critical in forensic toxicology to confirm the administration of succinylcholine, which is rapidly hydrolyzed in the body by pseudocholinesterase. Due to its chemical nature as a quaternary ammonium compound, succinylmonocholine is highly polar and non-volatile, making its extraction from complex biological matrices like tissue a significant challenge.
This application note provides a detailed protocol for the isolation of succinylmonocholine from tissue homogenates using solid-phase extraction (SPE). The described method is designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol emphasizes the rationale behind key steps to ensure reproducibility and reliability, making it suitable for researchers, toxicologists, and drug development professionals.
Principle of the Method
The protocol employs a mixed-mode cation exchange solid-phase extraction methodology. This approach is ideal for isolating quaternary ammonium compounds like succinylmonocholine. The principle relies on a dual retention mechanism: a reversed-phase mechanism for retaining non-polar to moderately polar compounds and a cation exchange mechanism for retaining positively charged analytes.
The workflow begins with the homogenization of the tissue sample in an acidic buffer to ensure the stability of the analyte and to precipitate proteins. An internal standard is added to the homogenate to account for analyte loss during sample preparation and for accurate quantification. The clarified supernatant is then loaded onto a conditioned mixed-mode SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte is subsequently eluted with a specific solvent mixture. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Materials and Reagents
| Material/Reagent | Specification | Supplier |
| Succinylmonocholine chloride | ≥98% purity | Sigma-Aldrich |
| Succinylmonocholine-d4 | Internal Standard, ≥98% purity | Toronto Research Chemicals |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| Formic acid | LC-MS grade, 99% | Thermo Fisher Scientific |
| Ammonium hydroxide | ACS reagent grade, 28-30% | VWR |
| Deionized water | 18.2 MΩ·cm | Millipore Milli-Q system |
| Mixed-mode cation exchange SPE cartridges | e.g., Oasis MCX (3 cc, 60 mg) | Waters |
| Homogenizer | e.g., Bead Ruptor, Polytron | Omni International |
| Centrifuge | Capable of 4°C and >10,000 x g | Beckman Coulter |
| Nitrogen evaporator | Organomation | |
| LC-MS/MS system | e.g., Agilent 6400 Series Triple Quadrupole LC/MS | Agilent Technologies |
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of succinylmonocholine chloride and dissolve it in 10 mL of 50:50 methanol:water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of succinylmonocholine-d4 in the same manner as the primary stock solution.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
Tissue Homogenization
-
Accurately weigh approximately 1 g of tissue (e.g., muscle, liver) in a 15 mL polypropylene centrifuge tube.
-
Add 4 mL of ice-cold 1% formic acid in water.
-
Add 100 µL of the internal standard working solution (100 ng/mL) to each sample.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction (SPE)
The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.
Caption: Workflow for Solid-Phase Extraction of Succinylmonocholine.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the succinylmonocholine and the internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water. Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument being used.
| LC Parameters | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS Parameters (ESI+) | Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Succinylmonocholine: m/z 249.1 → 146.1, 86.1; Succinylmonocholine-d4: m/z 253.1 → 150.1, 90.1 |
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of succinylmonocholine in the tissue samples is determined from the calibration curve.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations with each batch of samples to ensure the accuracy and precision of the assay. The results of the QC samples should fall within ±20% of their nominal value.
-
Matrix Effects: Tissue homogenates can be a source of significant matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like succinylmonocholine-d4 is crucial to compensate for these effects.
Trustworthiness and Self-Validation
This protocol incorporates several measures to ensure its reliability and to provide a self-validating system:
-
Use of an Internal Standard: The inclusion of a stable isotope-labeled internal standard is a critical component of this protocol. It co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby ensuring accurate quantification.
-
Specific Elution: The use of a mixed-mode SPE cartridge with a specific elution solvent (5% ammonium hydroxide in methanol) ensures that only basic compounds like succinylmonocholine are eluted, which reduces the complexity of the final extract and minimizes interferences.
-
MRM Analysis: The use of multiple reaction monitoring (MRM) in the LC-MS/MS analysis provides a high degree of specificity. The detection of two or more product ions for the analyte, with their ratios consistent with those of a reference standard, provides confident identification.
Conclusion
This application note provides a robust and reliable method for the isolation and quantification of succinylmonocholine from tissue homogenates. The use of mixed-mode solid-phase extraction coupled with LC-MS/MS analysis offers the specificity and sensitivity required for the determination of this challenging analyte in complex biological matrices. Adherence to the described protocol, including the use of an appropriate internal standard and quality control measures, will ensure the generation of high-quality, defensible data.
References
-
Title: Solid-Phase Extraction: Principles, Techniques, and Applications Source: Wiley Online Library URL: [Link]
-
Title: A sensitive and specific assay for the determination of succinylmonocholine in human plasma by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B URL: [Link]
-
Title: Principles and Practice of Bioanalysis Source: Springer URL: [Link]
-
Title: Oasis Sample Extraction Products Source: Waters Corporation URL: [Link]
Topic: Quantification of Succinylmonocholine Iodide in Plasma and Urine Samples
An Application Note from the Office of the Senior Application Scientist
A Validated HILIC-MS/MS Method for Preclinical and Clinical Research
Introduction & Significance
Succinylcholine is a depolarizing neuromuscular blocking agent indispensable in modern medicine for procedures requiring rapid and short-term muscle relaxation, such as tracheal intubation. Its clinical utility is defined by its rapid metabolism; it is hydrolyzed by plasma butyrylcholinesterase (BChE) into succinylmonocholine (SMC) and choline.[1] SMC, the primary and pharmacologically active metabolite, is then more slowly hydrolyzed to succinic acid and choline.
The quantification of succinylmonocholine is of paramount importance in multiple scientific and clinical domains:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Accurate measurement of SMC is essential for characterizing the metabolic profile of succinylcholine, especially in drug development and clinical pharmacology.
-
Clinical Monitoring: Patients with genetic BChE deficiencies or liver disease may exhibit prolonged neuromuscular blockade. Monitoring SMC levels can aid in the clinical management of these individuals.
-
Forensic Toxicology: Due to the extremely short half-life of succinylcholine (often less than a minute), its detection in post-mortem or clinical samples is challenging. Succinylmonocholine, with its longer detection window of 8-24 hours in plasma and urine, serves as a crucial and more reliable biomarker for confirming succinylcholine administration.[2][3][4]
This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of succinylmonocholine in both plasma and urine using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).
Principle of the Analytical Method
The primary analytical challenge in quantifying succinylmonocholine lies in its chemical nature. As a quaternary ammonium compound, it is highly polar and exists as a cation at physiological pH. This makes it poorly retained on traditional reversed-phase C18 columns. To overcome this, our method employs Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This unique combination promotes the partitioning of polar analytes like SMC into a water-enriched layer on the surface of the stationary phase, thereby achieving excellent retention and chromatographic separation.[5][6][7]
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for SMC. To ensure the highest level of accuracy and precision, an isotope-dilution strategy is employed, using a stable isotope-labeled version of succinylmonocholine (e.g., SMC-d3) as the internal standard (IS).[8][9] The IS corrects for variability during sample preparation and potential matrix effects during ionization.
Experimental Protocols & Methodologies
Materials and Reagents
-
Standards: Succinylmonocholine iodide (certified reference material), Succinylmonocholine-d3 (or other suitable stable isotope-labeled internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure Water (18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrices: Drug-free human plasma and urine for calibration and quality control standards.
-
Extraction Supplies: Mixed-mode cation exchange solid-phase extraction (SPE) cartridges (for plasma), 1.5 mL polypropylene microcentrifuge tubes.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
LC Column: HILIC analytical column (e.g., COSMOSIL HILIC, 250 x 4.6 mm, 5 µm).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
The complex nature of plasma, rich in proteins and phospholipids, necessitates a thorough cleanup to prevent matrix interference and ensure method longevity.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 200 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Fortification: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 600 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Carefully transfer the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the succinylmonocholine and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge interaction, releasing the analyte.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Acetonitrile / 10% Water with additives).
Urine Sample Preparation: Dilute-and-Shoot
Urine is a less complex matrix than plasma, often allowing for a simplified "dilute-and-shoot" approach, which is both time and cost-effective.[10]
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 50 µL of urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard Fortification: Add 20 µL of the internal standard working solution.
-
Dilution: Add 430 µL of the initial mobile phase.
-
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
HILIC-MS/MS Analytical Conditions
-
LC Column: HILIC Column
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.5 mL/min
-
Gradient Program: See Table 1 for a typical gradient profile.
-
Injection Volume: 5 µL
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode
-
MRM Transitions: To be optimized for the specific instrument, but will follow the format:
-
Succinylmonocholine: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
-
SMC-Internal Standard: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
-
Method Validation: A Self-Validating System
For the data to be considered reliable for regulatory submissions or critical decision-making, the analytical method must be rigorously validated according to guidelines from the FDA and/or EMA.[11][12][13][14] The inclusion of low, medium, and high concentration Quality Control (QC) samples in every analytical run serves as a continuous validation check, ensuring the trustworthiness of the results for unknown samples.
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte from other components in the matrix.
-
Calibration Curve: The relationship between instrument response and known analyte concentrations. A linear range from 1 to 500 ng/mL is typically achievable.
-
Accuracy & Precision: Intra- and inter-day analysis of QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision should not exceed 15% CV (20% at LLOQ).[8]
-
Recovery & Matrix Effect: Assessment of the extraction efficiency and the influence of co-eluting matrix components on ionization.
-
Stability: Analyte stability is confirmed through freeze-thaw cycles, short-term bench-top, and long-term storage experiments.
Data Presentation & Visualization
Table 1: Example HILIC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 10 | 90 |
| 5.0 | 0.5 | 50 | 50 |
| 5.1 | 0.5 | 10 | 90 |
| 8.0 | 0.5 | 10 | 90 |
Table 2: Representative Method Validation Acceptance Criteria & Results
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10, Acc/Prec within 20% | 1.0 ng/mL |
| Accuracy (QC Samples) | 85-115% of nominal | 93.5% - 107.2% |
| Precision (QC Samples) | ≤ 15% CV | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 12% |
Diagram 1: Analytical Workflow
Caption: High-level workflow for SMC quantification in plasma and urine.
References
-
Kuepper, U., Herbstreit, F., Peters, J., et al. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 259–269. [Link]
-
Kuepper, U., Musshoff, F., & Madea, B. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(10), 1353–1362. [Link]
-
ResearchGate. (n.d.). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | Request PDF. Retrieved from [Link]
-
Kuepper, U., Musshoff, F., & Madea, B. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. International Journal of Legal Medicine, 124(4), 295–301. [Link]
-
Iyer, S. S., et al. (1994). Determination of succinylcholine in human plasma by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 654(2), 263-267. [Link]
-
Szterk, A. (2019). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Journal of Pharmaceutical and Biomedical Analysis, 164, 465-474. [Link]
-
Kuepper, U., et al. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. springermedizin.de. [Link]
-
ResearchGate. (n.d.). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Retrieved from [Link]
-
ResearchGate. (n.d.). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
D'Souza, P., et al. (2001). Measurement of succinylcholine concentration in human plasma by electrospray tandem mass spectrometry. Analytical Biochemistry, 289(2), 236-243. [Link]
-
Kruszewski, A. M., & Brignol, N. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Pitts, N. I., & Borthwick, J. H. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. British Journal of Anaesthesia, 85(4), 592-596. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Succinylcholine on Newcrom AH Column. [Link]
-
Semantic Scholar. (n.d.). Succinylmonocholine Iodide. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Szterk, A. (2018). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Journal of Pharmaceutical and Biomedical Analysis, 164, 465-474. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. [Link]
-
ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 14. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Succinylmonocholine Iodide
Welcome to the Technical Support Center for the synthesis of succinylmonocholine iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and maximizing yield. This document provides in-depth technical guidance in a question-and-answer format, explaining the causality behind experimental choices and offering field-proven insights.
Introduction: The Synthetic Pathway
The synthesis of succinylmonocholine iodide is typically a two-step process. The first step involves the esterification of succinic anhydride with N,N-dimethylethanolamine to form the intermediate, N,N-dimethylaminoethyl succinate. The second step is the quaternization of the tertiary amine in this intermediate with methyl iodide to yield the final product.
Caption: Synthetic route to succinylmonocholine iodide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: The Esterification Step - Formation of N,N-Dimethylaminoethyl succinate
Question 1: My yield of the intermediate, N,N-dimethylaminoethyl succinate, is consistently low. What are the likely causes?
Low yield in the initial esterification step is a common hurdle. The primary culprits often involve reactant purity, reaction conditions, and the presence of side reactions.
Answer:
Several factors can contribute to a low yield of the intermediate. Let's break them down:
-
Purity of Reactants:
-
Succinic Anhydride: This reagent is susceptible to hydrolysis, especially in the presence of moisture. If your succinic anhydride has been improperly stored, it may have partially or fully converted to succinic acid. Succinic acid is less reactive than the anhydride under these conditions and will not efficiently form the desired ester, thus lowering your yield.
-
N,N-Dimethylethanolamine: Ensure this reactant is free from water and other amine impurities. Water can hydrolyze the succinic anhydride, while other amine impurities can lead to the formation of undesired side products.
-
-
Reaction Conditions:
-
Temperature: While heating can accelerate the reaction, excessive temperatures can lead to decomposition or side reactions. The reaction is often performed at a moderately elevated temperature.
-
Solvent: The choice of solvent is critical. A non-protic solvent is generally preferred to avoid side reactions with the succinic anhydride.
-
Reaction Time: This reaction may require several hours to reach completion. Inadequate reaction time will result in a low conversion of starting materials.
-
-
Side Reactions:
-
Hydrolysis of Succinic Anhydride: As mentioned, any moisture present in the reactants or solvent will lead to the formation of succinic acid, which is a dead-end for the desired reaction under these conditions.
-
Formation of Bis-ester: While less common in a 1:1 stoichiometry, it is possible for a second molecule of N,N-dimethylethanolamine to react with the free carboxylic acid of the intermediate, especially at higher temperatures, though this is generally a slower process.
-
Troubleshooting Workflow for Low Intermediate Yield:
Caption: Troubleshooting workflow for the esterification step.
Experimental Protocol: Synthesis of N,N-Dimethylaminoethyl succinate
This protocol is based on the synthesis of a deuterated analog and should be adapted for the non-deuterated synthesis.[1]
-
Reactant Preparation: Ensure succinic anhydride is dry and N,N-dimethylethanolamine is freshly distilled or from a new, sealed bottle.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve succinic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Addition of Amine: Slowly add N,N-dimethylethanolamine (1.0 to 1.1 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used and the properties of the intermediate. It may involve solvent removal under reduced pressure.
Table 1: Key Parameters for Esterification
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous non-protic (e.g., Toluene, THF) | Prevents hydrolysis of succinic anhydride. |
| Temperature | 60-80 °C | Sufficient to drive the reaction without causing decomposition. |
| Stoichiometry | 1:1 to 1:1.1 (Anhydride:Amine) | A slight excess of the amine can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent hydrolysis of the anhydride. |
Part 2: The Quaternization Step - Formation of Succinylmonocholine Iodide
Question 2: The second step, the quaternization with methyl iodide, is giving me a low yield of the final product. What could be going wrong?
The quaternization of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, is a classic SN2 reaction. Low yields in this step can often be attributed to reaction kinetics, solvent effects, and challenges in product isolation.
Answer:
Here are the key areas to investigate for low yield in the quaternization step:
-
Purity of the Intermediate: The N,N-dimethylaminoethyl succinate intermediate should be as pure as possible. Any unreacted N,N-dimethylethanolamine or other primary/secondary amine impurities from the first step can also be quaternized by methyl iodide, leading to a mixture of products and making purification difficult.
-
Reaction Conditions:
-
Solvent: This SN2 reaction is highly dependent on the solvent. Polar aprotic solvents like acetone, acetonitrile, or DMF are generally preferred as they can solvate the transition state, accelerating the reaction.
-
Temperature: The reaction may be slow at room temperature. Gentle heating can increase the reaction rate, but excessive heat can lead to side reactions or decomposition.
-
Reaction Time: Quaternization reactions can be slow and may require extended reaction times, sometimes overnight or longer, to go to completion.
-
Stoichiometry: An excess of methyl iodide is often used to drive the reaction to completion.
-
-
Side Reactions:
-
Elimination: Although less likely with methyl iodide, elimination reactions can compete with substitution, especially with more sterically hindered alkyl halides or at higher temperatures.
-
Decomposition: Succinylmonocholine iodide can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Troubleshooting Workflow for Low Quaternization Yield:
Caption: Troubleshooting workflow for the quaternization step.
Experimental Protocol: Quaternization of N,N-Dimethylaminoethyl succinate
This protocol is a general procedure based on the synthesis of related compounds.[1]
-
Reaction Setup: Dissolve the N,N-dimethylaminoethyl succinate intermediate (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Methyl Iodide: Add methyl iodide (1.1 to 1.5 equivalents) to the solution. The reaction is often performed in the dark to prevent light-induced degradation of methyl iodide.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for an extended period (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC. The product, being a salt, will have a much lower Rf value than the starting material.
-
Product Isolation: The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If not, the solvent may need to be removed under reduced pressure.
Table 2: Key Parameters for Quaternization
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar aprotic (e.g., Acetone, Acetonitrile) | Stabilizes the charged transition state of the SN2 reaction. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for side reactions. |
| Stoichiometry | 1:1.1 to 1:1.5 (Amine:MeI) | Excess methyl iodide drives the reaction to completion. |
| Reaction Time | 12-24 hours | Quaternization reactions can be slow. |
Part 3: Purification and Characterization
Question 3: I seem to be losing a lot of my product during purification. How can I improve my recovery?
Purification of quaternary ammonium salts like succinylmonocholine iodide can be challenging due to their physical properties. High polarity, hygroscopicity, and sometimes amorphous nature can lead to significant product loss.
Answer:
Here are some key considerations for purifying your product:
-
Crystallization vs. Precipitation:
-
Recrystallization: This is the preferred method for achieving high purity. Finding a suitable solvent system is key. The ideal solvent will dissolve the product when hot but not when cold. Often, a mixed solvent system (e.g., a polar solvent like ethanol or methanol with a less polar co-solvent like diethyl ether or ethyl acetate) is required.
-
Precipitation: If the product is not readily crystalline, it can be precipitated from the reaction mixture or a concentrated solution by adding a non-solvent. This is generally a faster but less effective purification method than recrystallization.
-
-
Handling a Hygroscopic Product: Succinylmonocholine iodide is likely to be hygroscopic (readily absorbs moisture from the air). This can make it difficult to handle and can lead to the formation of a sticky solid or oil.
-
Work quickly and in a dry environment (e.g., under a stream of dry nitrogen or in a glove box).
-
Dry the final product thoroughly under high vacuum.
-
-
Chromatography: Column chromatography on silica gel can be challenging for highly polar, ionic compounds. If necessary, reversed-phase chromatography or ion-exchange chromatography may be more suitable but can be more complex to set up.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Experiment with small amounts of your crude product to find a suitable recrystallization solvent or solvent system. Common choices include alcohols (methanol, ethanol), acetonitrile, or mixtures with ethers or esters.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Part 4: Analytical Monitoring
Question 4: How can I effectively monitor the progress of my reaction to know when it's complete?
Effective reaction monitoring is crucial for optimizing reaction times and avoiding the formation of byproducts from prolonged reaction times or excessive heating.
Answer:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the reaction.
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A polar solvent system is required to move the polar starting materials and product. A mixture of a polar organic solvent (e.g., methanol, ethanol, or acetonitrile) and a less polar co-solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. You may need to add a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to improve spot shape.
-
Visualization:
-
Iodine Vapor: A simple and generally effective method for visualizing organic compounds.
-
Dragendorff's Reagent: This is a specific stain for alkaloids and other nitrogen-containing compounds, including quaternary amines. It will produce an orange or brown spot.
-
Potassium Permanganate Stain: This will react with the alcohol and ester functional groups.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is an excellent tool for monitoring the reaction and confirming the structure of the product.
-
Esterification: You will see the disappearance of the succinic anhydride peak and the appearance of new signals for the ester methylene groups and the N,N-dimethylaminoethyl moiety.
-
Quaternization: The most significant change will be the downfield shift of the protons on the N-methyl groups and the adjacent methylene group upon formation of the positively charged quaternary ammonium center.
-
-
¹³C NMR: This can also be used to confirm the structure, with characteristic shifts for the carbonyl carbons and the carbons attached to the nitrogen.
-
Table 3: Analytical Monitoring Techniques
| Technique | Application | Key Observations |
| TLC | Reaction monitoring, purity check | Disappearance of starting material spots, appearance of product spot (typically at a lower Rf). |
| ¹H NMR | Structural confirmation, reaction monitoring | Characteristic shifts for methylene and N-methyl protons. |
| ¹³C NMR | Structural confirmation | Characteristic shifts for carbonyl and N-alkyl carbons. |
References
-
Kuepper, U., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(9), 1216-1224. [Link]
Sources
Optimizing HPLC peak resolution for succinylmonocholine iodide and its metabolites
Welcome to the technical support center dedicated to the chromatographic analysis of succinylcholine (SCh), its primary metabolite succinylmonocholine (SMCh), and related compounds. As a bis-quaternary ammonium compound, SCh and the similarly polar SMCh present unique challenges for retention, peak shape, and resolution in High-Performance Liquid Chromatography (HPLC). This guide provides in-depth, field-proven insights to help you navigate these challenges, moving from common problems to robust, optimized solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of successful method development for these challenging analytes.
Q1: Why do succinylcholine and succinylmonocholine exhibit poor retention and peak tailing on standard C18 columns?
A1: Standard reversed-phase columns, like C18, separate molecules primarily based on hydrophobicity. Succinylcholine and its metabolites are highly polar, hydrophilic, and exist as charged cations. Consequently, they have very little affinity for the nonpolar C18 stationary phase and are often unretained, eluting in the solvent front.
The prominent issue of peak tailing arises from a secondary, undesirable retention mechanism. Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are deprotonated and negatively charged at typical mobile phase pH values (pH > 4). These negative sites strongly and non-specifically interact with the positively charged quaternary amine groups of SCh and SMCh.[1][2] This strong, mixed-mode interaction leads to slow desorption kinetics, resulting in broad, tailing peaks with poor symmetry.
Q2: What are the most effective chromatographic modes for analyzing these compounds?
A2: To overcome the limitations of standard reversed-phase chromatography, three primary modes are recommended. The choice depends on your specific analytical needs, particularly the type of detector being used (e.g., UV vs. Mass Spectrometry).
| Chromatographic Mode | Principle of Separation | Key Advantages | Key Disadvantages | MS Compatible? |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase from a high-organic mobile phase.[3][4] | Excellent retention for polar, charged analytes.[5] High organic mobile phase enhances MS sensitivity.[6] | Can be sensitive to mobile phase composition and water content. Sample solvent must be high in organic content to avoid peak distortion. | Yes , highly compatible. |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[7][8] | Retains both polar and nonpolar compounds in a single run.[9] Tunable selectivity by adjusting mobile phase pH and ionic strength.[10] | Can have more complex method development. Columns may be more expensive. | Yes , designed to avoid non-volatile ion-pairing reagents.[9][11] |
| Reversed-Phase with Ion-Pairing | A hydrophobic ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that can be retained by a C18 column.[11][12] | Utilizes common C18 columns. Can provide good retention and peak shape.[11] | Ion-pairing reagents are often non-volatile and suppress MS signal ("ion suppression").[11] Columns can become permanently modified, requiring dedication to the method. | No , generally not recommended for MS. |
Q3: Which specific column chemistry should I start with for method development?
A3: For a new method, HILIC is the recommended starting point due to its excellent retention, high resolution for SCh and SMCh, and compatibility with mass spectrometry.[5][13]
-
Initial Choice: A HILIC column with a neutral, amide-based stationary phase (e.g., COSMOSIL HILIC) has been shown to provide excellent resolution (Rs > 3) between succinylcholine and succinylmonocholine.[5][13]
-
Alternative Options: Zwitterionic HILIC phases (e.g., HILIC-Z) can also offer excellent peak shape and retention for quaternary amines.[14][15] If analyzing a complex mixture with both polar and non-polar analytes, a mixed-mode column combining cation-exchange and reversed-phase properties is a powerful alternative.[7]
Part 2: Troubleshooting Guide: From Problem to Peak Performance
Encountering issues is a normal part of method development. This guide provides a logical, step-by-step approach to diagnosing and solving common chromatographic problems.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting poor HPLC results for succinylcholine and its metabolites.
Caption: A decision tree for diagnosing and resolving common HPLC issues.
In-Depth Troubleshooting Q&A
Problem: My succinylmonocholine peak is tailing badly.
-
Q: What is the most likely cause?
-
A: The primary cause is the interaction between the positively charged analyte and negatively charged residual silanols on the silica stationary phase.[1] This is especially problematic in standard reversed-phase chromatography at pH > 4.
-
-
Q: How can I fix it?
-
A: Option 1 (pH Adjustment): Lower the pH of your mobile phase to a range of 2.5-4.0 using a buffer like phosphate or formate.[12][13] At this low pH, the silanol groups are protonated (neutral), which minimizes the unwanted ionic interactions and dramatically improves peak shape.
-
A: Option 2 (Change Chromatography Mode): This is the most robust solution. Switch to a HILIC or Mixed-Mode column.[5][7] These modes are designed to handle polar, charged compounds and do not rely on silanol interactions for retention, thereby providing inherently better peak shapes.
-
A: Option 3 (Sample/Solvent Mismatch): Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., high aqueous content for a HILIC method) can cause severe peak distortion.
-
Problem: I cannot separate succinylcholine from succinylmonocholine.
-
Q: My peaks are sharp but they are co-eluting. How do I improve resolution?
-
A: Adjust Mobile Phase Selectivity: Resolution is a function of both efficiency and selectivity. If peaks are sharp (good efficiency), the issue is selectivity.
-
In HILIC: Subtly change the buffer concentration or pH. A study demonstrated that adjusting the phosphate buffer pH between 2.0 and 5.0 significantly impacted the retention and separation of SCh, SMCh, and succinic acid.[13] Also, try adjusting the water-to-acetonitrile ratio; increasing the acetonitrile content will generally increase retention and may improve resolution.[6]
-
In Mixed-Mode: You have powerful control over selectivity. Increasing the ionic strength (buffer concentration) will decrease ion-exchange retention, while changing the pH will alter the charge of both the stationary phase and any ionizable analytes.[9]
-
-
-
Q: My peaks are broad and overlapping. What should I do?
-
A: Improve Column Efficiency: If peaks are broad, efficiency is low.
-
Check for Voids: High pressure or harsh mobile phases can create a void at the column inlet, leading to broad peaks.[2] This often requires column replacement.
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column's particle size. Excessively high flow rates reduce efficiency.[16]
-
Reduce Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume, which contributes to peak broadening.[1]
-
Consider a Higher-Efficiency Column: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will provide a significant boost in efficiency and, consequently, resolution.
-
-
Part 3: Detailed Experimental Protocols
These protocols provide validated starting points for your method development. Always begin by testing with a known standard to establish system suitability before analyzing unknown samples.
Protocol 1: High-Resolution HILIC Method for SCh and SMCh
This method is adapted from a published study that achieved excellent resolution and peak shape for succinylcholine and its impurities.[5][13]
-
HPLC System and Column:
-
System: Any standard HPLC or UHPLC system.
-
Column: COSMOSIL HILIC (or equivalent amide-based HILIC column), 250 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M Phosphate Buffer.
-
Dissolve 6.9 g of monobasic sodium phosphate (NaH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust pH to 4.0 using phosphoric acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Elution: Prepare the final mobile phase by mixing 30% Mobile Phase A and 70% Mobile Phase B (30:70 v/v). Degas thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 214 nm.[5]
-
Run Time: Approximately 15 minutes.
-
-
Sample Preparation:
-
Prepare standards and samples in a diluent that matches the mobile phase (30:70 Water/Acetonitrile) to ensure good peak shape.
-
-
System Suitability Criteria:
-
Resolution (Rs): The resolution between the succinylmonocholine and succinylcholine peaks should be greater than 3.0.[5]
-
Tailing Factor (Tf): The tailing factor for both peaks should be less than 1.5.
-
Relative Standard Deviation (%RSD): For six replicate injections, the %RSD for peak area and retention time should be less than 2.0%.
-
Protocol 2: Sample Preparation from Serum/Plasma via SPE
This protocol is a general workflow based on methods for extracting SCh and SMCh from biological fluids for LC-MS/MS analysis.[12][17]
-
Sample Pre-treatment:
-
To a 1.0 mL aliquot of serum or urine, add an internal standard (e.g., deuterated SCh and SMCh).[12][18]
-
Acidify the sample by adding an equal volume of a weak acid (e.g., 1% formic acid in water). This helps in protein precipitation and ensures the analytes are in their cationic form.
-
Vortex for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., Strata-X) or a mixed-mode cation-exchange cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove salts and other interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the ion-exchange sites, releasing the cationic analytes.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your HPLC method (e.g., for HILIC, use 90:10 Acetonitrile/Water with buffer).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
References
-
Küpper, U., et al. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Succinylcholine on Newcrom AH Column. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Succinylcholine chloride on Newcrom R1 HPLC column. Available at: [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available at: [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Available at: [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]
-
LabRulez LCMS. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Available at: [Link]
-
Wood, M., & S.A. Daniels. (1993). Determination of succinylcholine in human plasma by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Available at: [Link]
-
Szterk, A. (2018). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Szterk, A. (2018). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. PubMed. Available at: [Link]
-
Küpper, U., et al. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. ResearchGate. Available at: [Link]
-
Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic Emergency Medicine. Available at: [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Available at: [Link]
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Available at: [Link]
-
Wuttke, S., et al. (2013). Pharmacokinetic properties of succinylmonocholine in surgical patients. International Journal of Legal Medicine. Available at: [Link]
-
Pitts, N. I., et al. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. British Journal of Anaesthesia. Available at: [Link]
-
Cautela, J., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. Clinica Chimica Acta. Available at: [Link]
-
Li, J., et al. (2019). Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Bhat, S. K., et al. (2015). HPLC Method Development and Validation for Simultaneous Estimation of Succinic Acid and Succinylmonocholine in Succinylcholine Chloride Injection. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]
-
Pitts, N. I., et al. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Semantic Scholar. Available at: [Link]
-
Pitts, N. I., et al. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Oxford Academic. Available at: [Link]
-
Cuykx, M., et al. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. LCGC North America. Available at: [Link]
-
Chromatography & Mass Spectrometry. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
Bhat, S. K., et al. (2015). HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection. International Journal of Pharma and Bio Sciences. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Poor peak shape. Available at: [Link]
-
Küpper, U., et al. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine. Available at: [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]
-
LCGC North America. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available at: [Link]
-
Küpper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. helixchrom.com [helixchrom.com]
- 12. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. lcms.cz [lcms.cz]
- 16. youtube.com [youtube.com]
- 17. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Succinylmonocholine Iodide
Welcome to the technical support center for the LC-MS/MS analysis of succinylmonocholine. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of ion suppression when quantifying succinylmonocholine iodide. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Understanding the Challenge: The Nature of Succinylmonocholine and Ion Suppression
Succinylmonocholine, the primary metabolite of succinylcholine, is a quaternary amine, making it a permanently charged, highly polar molecule.[1][2] This inherent characteristic presents a challenge for retention on traditional reversed-phase liquid chromatography (LC) columns and makes its analysis susceptible to ion suppression in electrospray ionization mass spectrometry (ESI-MS).
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[3][4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an assay.[4][5][6] For succinylmonocholine, common sources of ion suppression in biological matrices like plasma or serum include phospholipids, salts, and other endogenous components.[3][7]
Troubleshooting Guide: A Symptom-to-Solution Approach
This guide is structured to help you diagnose and resolve common issues related to ion suppression in your succinylmonocholine analysis.
dot
Caption: Troubleshooting workflow for ion suppression.
Issue 1: Poor Sensitivity and/or Inconsistent Signal for Succinylmonocholine
Question: My succinylmonocholine peak is very small or its area varies significantly between injections, even for the same concentration. What could be the cause?
Answer: This is a classic sign of significant ion suppression. The co-elution of matrix components, particularly phospholipids in plasma or serum samples, is a likely culprit.[7][8] These molecules can compete with succinylmonocholine for ionization in the ESI source, thereby reducing its signal.
Troubleshooting Steps:
-
Qualitative Assessment with Post-Column Infusion: This is the definitive experiment to identify regions of ion suppression in your chromatogram.[9]
-
Protocol:
-
Infuse a standard solution of succinylmonocholine at a constant flow rate into the MS source, post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the succinylmonocholine signal. A dip in the baseline indicates a region of ion suppression.
-
-
Interpretation: If the retention time of your succinylmonocholine peak coincides with a significant drop in the infused signal, you have confirmed co-eluting interferences are causing ion suppression.
-
-
Optimize Sample Preparation to Remove Interferences: The most effective way to combat ion suppression is to remove the interfering components before the sample reaches the MS source.[3][10]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and can lead to significant ion suppression.[4][11]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but recovery of the highly polar succinylmonocholine can be challenging.[4]
-
Solid-Phase Extraction (SPE): This is often the most effective technique.
-
Recommended Sorbent: A mixed-mode polymeric strong cation exchange SPE is highly effective as it utilizes both reversed-phase and ion-exchange retention mechanisms to remove phospholipids and other interferences while retaining the positively charged succinylmonocholine.[9][11]
-
Ion-Pairing Agents: The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) during SPE can improve the retention of succinylmonocholine on reversed-phase sorbents.[1][12]
-
-
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | High risk of ion suppression from phospholipids.[4][11] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT | Potentially low recovery for polar analytes.[9] |
| Solid-Phase Extraction (SPE) | Can provide very clean extracts | More complex method development |
| HybridSPE®-PPT | Effectively removes proteins and phospholipids | Higher cost per sample |
-
Modify Chromatographic Conditions: The goal is to separate the succinylmonocholine peak from the regions of ion suppression.[3][9]
-
Column Chemistry:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is well-suited for retaining and separating highly polar compounds like succinylmonocholine.[13] It uses a high organic mobile phase, which can also be beneficial for ESI sensitivity.
-
Reversed-Phase with Ion-Pairing: If using a C18 column, the addition of an ion-pairing agent to the mobile phase is necessary for retention. However, be aware that some ion-pairing agents can cause ion suppression themselves. Volatile ion-pairing agents are preferred.
-
-
Gradient Optimization: Adjust the gradient profile to shift the elution of succinylmonocholine away from the "phospholipid zone" which typically elutes in the middle of a reversed-phase gradient.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why is my internal standard also showing suppression?
A1: If you are using a stable isotope-labeled (SIL) internal standard for succinylmonocholine (e.g., succinylmonocholine-d3), it should co-elute and experience the same degree of ion suppression as the analyte.[2][4] This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.[3] If the SIL IS is also suppressed, it indicates a significant matrix effect that should still be addressed through better sample preparation or chromatography to improve overall sensitivity. Incomplete co-elution of the analyte and the SIL internal standard can lead to inaccurate correction for matrix effects.[15]
dot
Caption: How a SIL-IS compensates for ion suppression.
Q2: Can I just dilute my sample to reduce ion suppression?
A2: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[16][17] However, this approach also dilutes your analyte of interest, which may compromise the limit of quantitation (LOQ) of your assay.[17] This is a viable option if your assay has sufficient sensitivity.
Q3: Are there alternative ionization techniques that are less prone to suppression?
A3: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[16][18] However, the suitability of APCI depends on the thermal stability and volatility of the analyte. For a non-volatile, charged molecule like succinylmonocholine, ESI is typically the preferred ionization method. Exploring alternative ESI modes, such as nano-ESI, may offer benefits in some cases due to the formation of smaller, more efficiently desolvating droplets.[19]
Q4: My method uses a C18 column, and I'm seeing significant suppression. What's the first thing I should try?
A4: Before a complete method redevelopment, the first step is to perform a post-column infusion experiment to confirm when the ion suppression is occurring. If it coincides with your analyte's retention time, then focus on improving your sample preparation. Switching from a simple protein precipitation to a mixed-mode SPE protocol is likely to yield the most significant improvement in reducing matrix effects.[9][11]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.[9][20]
Methodology:
-
Preparation: Prepare a solution of succinylmonocholine iodide in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Connect the LC column outlet to a T-junction.
-
Connect a syringe pump to the second port of the T-junction to deliver the succinylmonocholine solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the third port of the T-junction to the MS inlet.
-
-
Analysis:
-
Start the syringe pump and the LC flow. Allow the MS signal for succinylmonocholine to stabilize.
-
Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma).
-
Acquire data for the entire chromatographic run, monitoring the MRM transition for succinylmonocholine.
-
-
Data Interpretation: A stable baseline represents the unsuppressed signal. Any significant drop in this baseline indicates a region where co-eluting matrix components are causing ion suppression.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to effectively remove proteins and phospholipids, significantly reducing ion suppression.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges.
-
Human plasma.
-
Internal standard (e.g., succinylmonocholine-d3).
-
4% Phosphoric acid in water.
-
Methanol.
-
5% Ammonium hydroxide in methanol.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the succinylmonocholine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
-
Kuepper, U., Musshoff, F., & Madea, B. (2007). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 42(7), 894-903. Retrieved from [Link]
- (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
-
LITTLE, J. L., WEMYSS, A. M., & PENG, L. (2005). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of the American Society for Mass Spectrometry, 16(8), 1343-1355. Retrieved from [Link]
- (n.d.). Impact of Ion-Suppression Due to the Presence of Phospholipids on the Enantiomeric LC-MS Analysis of Clenbuterol. Sigma-Aldrich.
- (n.d.). Ion-Suppression & Phospholipid Contamination. Sigma-Aldrich.
- (n.d.). Technical Support Center: Correcting for Ion Suppression with Deuterated Internal Standards. Benchchem.
- (n.d.). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate.
-
Hewavitharana, A. K., & Liyanage, J. A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Chromatographic Science, 59(7), 585-590. Retrieved from [Link]
- (n.d.). Simultaneous determination of succinylcholine and its metabolite in animal‐derived foods by solid‐phase extraction combined with ultra‐performance liquid chromatography/mass spectrometry. ResearchGate.
- (n.d.). Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry. ResearchGate.
- (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
- (n.d.). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. ResearchGate.
- (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412. Retrieved from [Link]
-
Flarakos, J., & Vouros, P. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(11), 2849. Retrieved from [Link]
- (n.d.). HILIC Troubleshooting. Thermo Fisher Scientific - US.
- (n.d.). Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate.
- (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
Wang, D., & Peintler-Krivan, T. (2012). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 26(15), 1733-1742. Retrieved from [Link]
- (n.d.). Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection. SciSpace.
- (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
-
(n.d.). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]
- (n.d.). Ion suppression correction and normalization for non-targeted metabolomics. PMC.
-
R M, J., & C, W. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Journal of visualized experiments : JoVE, (136). Retrieved from [Link]
-
Pompa, O., & Studzińska, S. (2018). Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. Journal of pharmaceutical and biomedical analysis, 164, 403-410. Retrieved from [Link]
- (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International.
- (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- (n.d.). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC - NIH.
- (n.d.). Recent developments in ionization techniques for single-cell mass spectrometry. PMC - NIH.
-
Xu, R., & Liu, Y. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(1), 1-4. Retrieved from [Link]
-
Kuepper, U., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 42(7), 894-903. Retrieved from [Link]
- (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ResearchGate.
-
Flarakos, J., & Vouros, P. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 23(11). Retrieved from [Link]
- (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate.
Sources
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. providiongroup.com [providiongroup.com]
- 17. mdpi.com [mdpi.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in ionization techniques for single-cell mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the purification of synthetic succinylmonocholine iodide
Technical Support Center: Purification of Synthetic Succinylmonocholine Iodide
A Foreword from Your Application Scientist
Welcome, colleague. As a Senior Application Scientist, I've seen firsthand the promise that novel compounds like succinylmonocholine hold, and I've also navigated the considerable challenges that stand between a crude reaction mixture and a final, highly pure active pharmaceutical ingredient (API). The synthesis of quaternary ammonium salts, particularly labile choline esters, is a field where subtle variations in protocol can lead to significant deviations in outcome.
This guide is structured not as a rigid protocol, but as a troubleshooting resource. It is designed to address the common, and often frustrating, issues that arise during the purification of succinylmonocholine iodide. My goal is to provide not just the "what" but the "why"—grounding our troubleshooting in the fundamental chemistry of the molecule. Let's turn these purification challenges into successes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My final product is a persistent, sticky oil that refuses to crystallize. What's going wrong?
This is arguably the most common physical state issue encountered. An oily product indicates the presence of impurities that disrupt the formation of a stable crystal lattice.
Root Cause Analysis:
-
Hygroscopicity and Residual Water: Succinylmonocholine iodide is a salt and, like many choline esters, is hygroscopic.[1] Absorbed atmospheric moisture acts as a plasticizer, preventing solidification.
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., acetone, acetonitrile, isopropanol) can trap the product in an amorphous, oily state.
-
Unreacted Starting Materials: Liquid starting materials, such as 2-(dimethylamino)ethanol, can persist in the crude product, acting as a significant impurity that lowers the freezing point.
-
Presence of Byproducts: The formation of succinylcholine iodide, the di-quaternary analogue, can interfere with the crystallization of the desired mono-quaternary product.
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
Action: Dry your glassware in an oven (>100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. Use freshly distilled, anhydrous solvents for the reaction and purification.
-
Rationale: Minimizing water at every step is the first line of defense against hydrolysis and moisture absorption. The ester linkage in choline esters is susceptible to hydrolysis.[2][3][4][5]
-
-
Trituration for Impurity Removal:
-
Action: Add a volume of a non-polar, anhydrous solvent in which your product is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) to your crude oil. Vigorously stir or sonicate the mixture. The desired salt should precipitate as a solid, while non-ionic impurities (like residual 2-(dimethylamino)ethanol) remain dissolved.
-
Rationale: Trituration is an effective method for "washing" away soluble impurities from an insoluble solid or oil, often inducing precipitation.
-
-
High-Vacuum Drying:
-
Action: After trituration and decanting the solvent, place the product under high vacuum (e.g., using a Schlenk line or high-performance vacuum pump) for several hours, potentially with gentle warming (30-40°C), to remove all traces of solvent and moisture.
-
Issue 2: My NMR/HPLC analysis shows significant contamination with succinylcholine iodide. How can I remove this?
The co-formation of succinylcholine (the bis-choline ester) is a frequent synthetic challenge, and its separation from succinylmonocholine is non-trivial due to their structural similarity.[6][7]
Root Cause Analysis:
-
Reaction Stoichiometry: Using an excess of the quaternizing agent (methyl iodide) or the choline-containing precursor can drive the reaction towards the di-substituted product.
-
Reaction Conditions: Higher temperatures or prolonged reaction times can also favor the formation of the thermodynamically stable di-quaternary salt.
Troubleshooting Workflow:
The key to separating these two compounds lies in exploiting their charge difference. Succinylmonocholine has a +1 charge, while succinylcholine has a +2 charge.
Protocol 1: Cation-Exchange Chromatography
This is the most effective method for this specific separation challenge.
-
Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50WX8) or a weak cation exchanger (e.g., CM-cellulose).[8][9][10][11] Strong exchangers are often preferred for their broad pH stability.
-
Column Packing: Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., deionized water or a low concentration ammonium acetate buffer, pH ~5).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting buffer and load it onto the column.
-
Gradient Elution:
-
Begin eluting with the starting buffer. Uncharged impurities will wash through.
-
Apply a shallow, linear salt gradient (e.g., 0 to 1.0 M NaCl or NH4Cl over 10-20 column volumes).
-
Succinylmonocholine (+1 charge) will elute first at a lower salt concentration.
-
Succinylcholine (+2 charge) is bound more tightly to the resin and will elute later at a higher salt concentration.[8][11]
-
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
Desalting: Pool the pure fractions and remove the elution salt. This can be done by solid-phase extraction (SPE) on a reversed-phase cartridge (e.g., C18), by dialysis, or by repeated lyophilization if a volatile buffer like ammonium acetate was used.
Issue 3: My product appears pure by NMR, but the yield is very low after recrystallization. How can I improve this?
Low yield from recrystallization is a classic problem, often stemming from suboptimal solvent choice or technique.[12]
Root Cause Analysis:
-
High Solubility in Cold Solvent: The chosen solvent system may be too good; a significant amount of the product remains dissolved even after cooling.
-
Premature Crystallization: Crystals forming too quickly in a warm solution can trap impurities.
-
Excessive Solvent Use: Using too much hot solvent to dissolve the crude product will result in low recovery upon cooling.
Troubleshooting Protocol:
Table 1: Solvent System Selection for Recrystallization
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Primary Choice. Succinylmonocholine iodide has good solubility in hot isopropanol and very low solubility in diethyl ether. Dissolve in a minimal amount of hot isopropanol, then slowly add ether until turbidity persists. Cool slowly. |
| Ethanol/Ethyl Acetate | Similar principle to the above. Ethanol is a good primary solvent, while ethyl acetate acts as the anti-solvent to induce crystallization. |
| Acetonitrile | Can be effective as a single-solvent system. The product should have a significant positive solubility-temperature gradient. |
Optimized Recrystallization Steps:
-
Minimize Solvent: Place your crude solid in a flask. Add the primary solvent (e.g., isopropanol) dropwise while heating to a near-boil with stirring. Stop adding solvent the moment all the solid has just dissolved. This is the most critical step for maximizing yield.[12]
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure, crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a single "seed" crystal from a previous batch.[12]
-
Ice Bath: Only after the solution has reached room temperature and crystallization has begun should you place the flask in an ice bath to maximize the precipitation of the product.
-
Washing: When filtering the crystals, wash them with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities clinging to the crystal surface.
Issue 4: How do I confirm the purity and identity of my final product?
A multi-faceted analytical approach is essential for confirming both the identity and purity of your succinylmonocholine iodide, especially when differentiating it from related impurities.[13][14][15]
Analytical Methods Summary:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the definitive method for structural confirmation.
-
Succinylmonocholine: Will show one singlet for the N(CH₃)₃ group.
-
Succinylcholine: Will show a different, single singlet for two equivalent N(CH₃)₃ groups.
-
2-(dimethylamino)ethanol (starting material): Will show a singlet for the N(CH₃)₂ group at a distinct chemical shift.
-
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity.
-
Method: A reversed-phase C18 column or a HILIC column can be used.[6][7][16] An ion-pairing reagent (e.g., heptafluorobutyric acid) may be needed for good peak shape on a C18 column.[6]
-
Detection: Mass spectrometry (MS) provides mass confirmation, while a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is useful as quaternary amines have a poor UV chromophore.
-
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A polar, mixed-solvent system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 6:3:0.5) is a good starting point. The highly polar quaternary salts will have low Rf values.
-
References
-
Structure of choline esters and their acid hydrolysis - ResearchGate. Available at: [Link]
-
Cholinesterase - Wikipedia . Available at: [Link]
-
Cholinesterases: Distribution and Function - JoVE . Available at: [Link]
-
[Hydrolysis of the cholinergic substance and other choline esters of honey by cholinesterases, and their inhibition in honey] - PubMed . Available at: [Link]
-
Direct-Acting Cholinergic Agonists: Pharmacokinetics - JoVE . Available at: [Link]
-
A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed . Available at: [Link]
-
succinylcholine chloride dihydrate and its Impurities - Pharmaffiliates . Available at: [Link]
-
HPLC Determination of Succinylcholine on Newcrom AH Column - SIELC Technologies . Available at: [Link]
-
Succinylcholine Chloride Dihydrate - Impurity B (Iodide Salt) | 14720-92-4 - Pharmaffiliates . Available at: [Link]
-
ION EXCHANGE CHROMATOGRAPHY - SlideShare . Available at: [Link]
-
Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - NIH . Available at: [Link]
-
Succinylcholine Chloride Dihydrate - Impurity A (Iodide Salt) | 17773-10-3 - Pharmaffiliates . Available at: [Link]
-
Recrystallization - YouTube . Available at: [Link]
- Ion exchange method of preparing quaternary ammonium compounds - Google Patents.
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus . Available at: [Link]
-
Succinylcholine | C14H30N2O4+2 - PubChem . Available at: [Link]
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase - Wikipedia [en.wikipedia.org]
- 4. Video: Cholinesterases: Distribution and Function [jove.com]
- 5. [Hydrolysis of the cholinergic substance and other choline esters of honey by cholinesterases, and their inhibition in honey] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
- 10. US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents [patents.google.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. youtube.com [youtube.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
Identifying and minimizing interference in succinylmonocholine iodide detection
An Applications-Focused Guide for Researchers
Technical Support Center: Succinylmonocholine Iodide Detection
Welcome to the technical support center for the analysis of succinylmonocholine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the accurate quantification of succinylmonocholine. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource is structured to address the most common challenges encountered during method development and routine analysis, with a focus on identifying and minimizing analytical interference.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for succinylmonocholine detection and why?
The gold standard for quantifying succinylmonocholine in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This preference is due to the technique's high sensitivity and selectivity. Succinylmonocholine is a polar, quaternary ammonium compound, which makes it challenging to retain on traditional reversed-phase columns and susceptible to interference from endogenous molecules. LC-MS/MS allows for the separation of succinylmonocholine from matrix components chromatographically, while the mass spectrometer provides an additional layer of specificity by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
Q2: My assay is showing a high background signal even in blank samples. What are the likely causes?
High background noise in blank samples often points to contamination or issues with the analytical system itself. The most common culprits are:
-
System Contamination: Quaternary amines like succinylmonocholine are notoriously "sticky" and can adsorb to surfaces in the LC system, such as tubing, injector ports, and the column itself. This leads to carryover in subsequent runs.
-
Reagent Contamination: Impurities in solvents (especially water and acetonitrile) or mobile phase additives can contribute to a high baseline.
-
Leaching from Consumables: Plasticizers or other compounds can leach from sample collection tubes, pipette tips, or well plates, particularly when using aggressive organic solvents.
A systematic "blank-to-source" investigation is the most effective troubleshooting approach. Start by injecting a pure solvent blank, then progressively add components of your workflow (e.g., mobile phase, extraction solvent) to pinpoint the source of the contamination.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so critical for this assay?
A SIL-IS, such as succinylmonocholine-d4, is considered essential for robust bioanalysis. This is because it shares nearly identical physicochemical properties with the target analyte. It will co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source. By calculating the ratio of the analyte signal to the SIL-IS signal, you can effectively compensate for variations in sample extraction recovery and matrix effects, leading to highly accurate and precise quantification. Assays without a proper SIL-IS are prone to significant and unpredictable errors.
Troubleshooting Guide: Interference & Matrix Effects
Issue 1: Poor Peak Shape (Tailing or Broadening)
Poor chromatography is a primary obstacle in succinylmonocholine analysis. The positively charged quaternary amine group readily interacts with residual acidic silanols on silica-based column packings, leading to peak tailing.
Root Cause Analysis & Solutions:
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Secondary Silanol Interactions | The positively charged analyte interacts ionically with deprotonated silanol groups (Si-O⁻) on the column's stationary phase, causing tailing. | 1. Use a High-Purity, End-Capped Column: Modern columns minimize accessible silanols. 2. Work at Low pH: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. This protonates the silanols (Si-OH), reducing ionic interaction. 3. Consider HILIC or Mixed-Mode Chromatography: These alternative retention mechanisms are often better suited for highly polar compounds. |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting or broadening. | Dilute the sample or reduce the injection volume. Ensure the concentration is within the column's linear dynamic range. |
| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the flow cell can cause band broadening. | Use tubing with the smallest appropriate inner diameter and minimize its length. Ensure all fittings are properly connected (zero-dead-volume). |
Workflow: Diagnosing and Correcting Poor Peak Shape
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) of Succinylmonocholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of succinylmonocholine (SMC). As the primary and more stable metabolite of succinylcholine (SUX), accurate quantification of SMC is critical in forensic toxicology, clinical chemistry, and pharmaceutical development.[1][2] However, its chemical nature as a quaternary ammonium compound presents significant challenges for efficient extraction from complex biological matrices.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your solid-phase extraction (SPE) protocols for succinylmonocholine iodide, leading to improved recovery, reproducibility, and analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What inherent properties of succinylmonocholine make it so difficult to extract efficiently?
Succinylmonocholine is a quaternary ammonium compound (QAC). This means it possesses a permanent positive charge on one of its nitrogen atoms, regardless of the sample's pH. This permanent charge makes the molecule highly polar and very soluble in water.[3] Consequently, it exhibits poor partitioning into the non-polar organic solvents typically used in liquid-liquid extractions and is not well-retained by standard reversed-phase (e.g., C18) SPE sorbents without specific modifications to the extraction protocol.
Q2: What are the most effective SPE retention mechanisms for a permanently charged molecule like succinylmonocholine?
There are two primary strategies to effectively retain succinylmonocholine on an SPE sorbent:
-
Ion-Pairing Reversed-Phase SPE: This is a widely successful technique.[4] An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the sample. HFBA provides a counter-ion that forms a neutral, charge-masked complex with the positively charged SMC. This neutral ion-pair has significantly increased hydrophobicity, allowing it to be strongly retained by a non-polar or polymeric reversed-phase sorbent (e.g., Strata-X).[4][5]
-
Ion-Exchange SPE: This mechanism directly leverages the positive charge of SMC. A cation-exchange sorbent contains negatively charged functional groups (e.g., sulfonic acid groups for strong cation exchange, or carboxyl groups for weak cation exchange). When the sample is loaded, the positively charged SMC displaces counter-ions and binds electrostatically to the sorbent. Interferences that are neutral or anionic can be easily washed away.[3] Mixed-mode sorbents, which combine both cation-exchange and reversed-phase properties, are particularly powerful for this application.[6]
Q3: Should I choose an ion-pairing method or a cation-exchange sorbent for my assay?
The choice depends on your analytical endpoint, matrix, and potential interferences.
-
Choose Ion-Pairing Reversed-Phase if: You are using a well-established method or if your primary concern is removing highly polar, water-soluble matrix components. Polymeric reversed-phase sorbents used in this approach can offer high capacity. However, be aware that ion-pairing reagents like HFBA can sometimes cause ion suppression in mass spectrometry (MS) analysis, requiring careful optimization of the chromatography.
-
Choose Cation-Exchange (or Mixed-Mode) if: You want to avoid ion-pairing reagents in your final eluate. This method provides very clean extracts by specifically targeting the cationic nature of SMC. Elution is typically achieved by altering the pH or increasing the ionic strength to disrupt the electrostatic interaction, which can be highly effective.[3] Mixed-mode cation exchange (MCX) sorbents are often the most robust choice, as they provide dual retention mechanisms.
Q4: How important is sample pH adjustment before loading onto the SPE cartridge?
Adjusting the sample pH is a critical pre-treatment step.[7]
-
For Ion-Pairing Reversed-Phase: The sample should be acidified (e.g., to pH 3.5) to ensure the ion-pairing reagent is in its ionic form and available to pair with SMC.[4]
-
For Cation-Exchange: The pH of the sample must be controlled to ensure that the analyte (SMC) is charged (which it always is) and that the functional groups on the sorbent are also charged. For a strong cation exchanger, this is true across a wide pH range. For a weak cation exchanger (e.g., with carboxylic acid groups), the pH must be above the pKa of the sorbent (~4-5) to ensure the sorbent is deprotonated and negatively charged. Acidifying the sample can also help to disrupt protein binding.
Troubleshooting Guide: Common SPE Problems and Solutions
Problem: Low Analyte Recovery
This is the most common issue in SPE method development.[8] If your signal is weak or absent, investigate the following causes.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Inappropriate Sorbent Choice | The Cause: The retention mechanism of the sorbent does not match the physicochemical properties of SMC. Using a standard C18 sorbent without an ion-pairing agent will result in virtually no retention.[8] Solution: • Verify your strategy: Ensure you are using either a cation-exchange/mixed-mode sorbent OR a reversed-phase sorbent in combination with an ion-pairing agent like HFBA.[4][6] • Consider Sorbent Capacity: If your sample has a high concentration of SMC or competing cations, the sorbent may be overloaded. Try increasing the sorbent bed mass or diluting the sample. |
| 2. Suboptimal Sample Pre-treatment | The Cause: The sample matrix is interfering with retention. Biological fluids like plasma or urine contain proteins and salts that can block the sorbent or prevent the analyte from binding.[9] Solution: • Dilution: Dilute plasma or urine samples at least 1:1 with an appropriate buffer or weak acid before loading. This reduces viscosity and matrix effects.[7] • pH Adjustment: As discussed in the FAQ, ensure the pH is optimized for your chosen retention mechanism. An acidic pH is generally preferred.[4][10] |
| 3. Inefficient Elution | The Cause: The elution solvent is not strong enough to break the interaction between SMC and the sorbent.[8] Solution: • For Ion-Pairing RP: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solution. Sometimes, adding a small amount of base (e.g., 0.5-2% ammonium hydroxide) to the organic solvent helps disrupt any residual ionic interactions and ensures SMC is eluted effectively. • For Cation-Exchange: The elution solvent must contain a component to disrupt the strong electrostatic bond. Use a mobile phase containing a high concentration of a counter-ion (e.g., ammonium formate) or a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize the sorbent or compete for binding sites. |
| 4. Cartridge Drying | The Cause: If the sorbent bed dries out after conditioning and before sample loading, the functional groups on the silica surface can "de-wet," leading to poor interaction with the aqueous sample and erratic recoveries.[8][11] Solution: • After the final conditioning/equilibration step, ensure a small layer of solvent remains on top of the sorbent bed. Load the sample immediately. Do not let air pass through the cartridge between equilibration and loading. |
| 5. High Flow Rate | The Cause: The kinetics of binding are finite. If the sample is loaded too quickly, there is insufficient contact time for the analyte to interact with and be retained by the sorbent.[8][12] Solution: • Maintain a slow, consistent flow rate during sample loading, typically around 1 mL/min. Use a vacuum manifold with flow control or a positive pressure manifold for best results. |
Problem: Poor Reproducibility (High %RSD)
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Inconsistent Flow Rates | The Cause: Variation in flow rate between samples during the loading and elution steps will lead to variable retention and recovery.[8] Solution: • Use an automated or semi-automated SPE system (e.g., positive pressure manifold) to ensure uniform flow across all cartridge positions. If using a vacuum manifold, ensure all ports are either in use or capped to maintain a consistent vacuum level. |
| 2. Matrix Effects / Sorbent Overload | The Cause: The biological matrix can vary significantly between samples. High levels of endogenous compounds (salts, lipids, proteins) can compete with the analyte for binding sites or clog the cartridge, leading to inconsistent results. Solution: • Incorporate a stronger wash step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the SMC. • Use an Internal Standard: A stable, isotopically labeled internal standard (e.g., SMC-d3) is indispensable for quantifying SMC in biological matrices.[4][13] It should be added to the sample before extraction to account for any analyte loss or matrix-induced variations during the entire process. |
Problem: High Background / Contaminated Eluate
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Ineffective Wash Step | The Cause: The wash solvent is too weak, allowing matrix interferences to remain on the sorbent, which then co-elute with the analyte. Solution: • Develop a multi-step wash: For mixed-mode or ion-pairing methods, use a two-step wash. First, a polar wash (e.g., with an acidic buffer) to remove salts and other polar interferences. Second, a non-polar wash (e.g., with methanol or acetonitrile) to remove lipids and other non-polar interferences that are retained by the reversed-phase characteristics of the sorbent. The key is that neither wash should be strong enough to elute the SMC itself. |
| 2. Analyte Co-elution with Interferences | The Cause: The elution solvent is too non-selective, stripping everything off the cartridge. Solution: • Optimize Elution Solvent: Try a less aggressive elution solvent. Sometimes, a stepwise elution can be used to fractionate the eluate, separating the analyte from more strongly or weakly bound interferences. For example, elute with 50% methanol first, then 90% methanol, and analyze both fractions. |
Recommended Experimental Protocols
Protocol 1: Ion-Pairing SPE using Polymeric Reversed-Phase Sorbent
This protocol is adapted from validated methods for the analysis of succinylcholine and succinylmonocholine in biological fluids.[4][5]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase cartridge (e.g., Strata-X, 200 mg).
-
Condition the cartridge with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash with 3 mL of deionized water to remove salts and polar impurities.
-
Wash with 3 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elute the analyte with 2 mL of methanol (or a methanol/acetonitrile mixture containing a small amount of base, e.g., 1% NH4OH, if needed) into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Mixed-Mode Cation Exchange SPE
This is a general protocol based on the principles of mixed-mode extraction for basic compounds.[6]
-
Sample Pre-treatment:
-
To 1 mL of sample, add the internal standard.
-
Dilute 1:1 with 2% formic acid in water. This ensures the analyte is in a protonated state and helps with protein precipitation.
-
Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).
-
Condition with 3 mL of methanol.
-
Equilibrate with 3 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash with 3 mL of 2% formic acid in water to remove polar, neutral, and acidic interferences.
-
Wash with 3 mL of methanol to remove non-polar interferences retained by the reversed-phase backbone of the sorbent.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the cation-exchange sites, releasing the positively charged SMC.
-
-
Post-Elution Processing:
-
Evaporate and reconstitute as described in Protocol 1.
-
Visual Workflows
Caption: General workflow for the solid-phase extraction of succinylmonocholine.
Caption: Decision tree for troubleshooting low recovery in SPE.
References
-
SciSpace. (n.d.). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Retrieved from [Link]
-
Küpper, U., Musshoff, F., & Madea, B. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 207-214. Retrieved from [Link]
-
Küpper, U., Pütz, M., Teske, J., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(9), 1211-1217. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. Retrieved from [Link]
-
Welsh, D. G., & Ewart, W. R. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. British Journal of Anaesthesia, 85(4), 592-598. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction recoveries of succinylcholine and succinylmonocholine in buffer at various pH values. Retrieved from [Link]
-
Moore, J. M. (1982). Extraction, identification and quantitation of succinylcholine in embalmed tissue. Journal of Analytical Toxicology, 6(3), 115-119. Retrieved from [Link]
-
Küpper, U., Musshoff, F., Pütz, M., & Madea, B. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(8), 1034-1042. Retrieved from [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Retrieved from [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Extraction of Quaternary Ammonium Herbicides. Retrieved from [Link]
-
Picó, Y., Font, G., Moltó, J. C., & Mañes, J. (2000). Solid-phase extraction of quaternary ammonium herbicides. Journal of Chromatography A, 885(1-2), 251-271. Retrieved from [Link]
-
Küpper, U., Schänzer, W., Thevis, M., & Madea, B. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. Drug Testing and Analysis, 2(11-12), 589-594. Retrieved from [Link]
-
University of Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]
-
PubMed. (2020). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. Retrieved from [Link]
-
ALWSCI. (n.d.). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
ResearchGate. (2008). Optimization of solid-phase extraction for the liquid chromatography-tandem mass spectrometry analysis of basic drugs in equine urine. Retrieved from [Link]
Sources
- 1. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions to prevent succinylmonocholine iodide degradation
Technical Support Center: Succinylmonocholine Iodide Stability and Storage
Introduction: The Criticality of Stability
Succinylmonocholine, the primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a critical analyte in pharmacokinetic and forensic studies.[1] Its inherent susceptibility to hydrolysis makes the integrity of experimental results heavily dependent on pristine sample storage and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the storage conditions of succinylmonocholine iodide to prevent degradation.
While much of the available literature focuses on succinylcholine chloride, the principles of ester hydrolysis, temperature sensitivity, and pH dependence are directly applicable.[2][3] This guide synthesizes that knowledge and incorporates specific considerations for the iodide counter-ion, which introduces a potential for oxidative degradation.[4]
Frequently Asked Questions (FAQs)
Q1: My succinylmonocholine iodide solution has turned a faint yellow/brown. What does this mean?
A: A yellow or brown discoloration is a strong indicator of iodide oxidation. The iodide ion (I⁻), which is colorless, can be oxidized to form molecular iodine (I₂), which is colored.[4] This process can be accelerated by exposure to light, atmospheric oxygen, or the presence of trace metal impurities. While this may not directly indicate degradation of the succinylmonocholine molecule itself, it signifies a compromised storage environment that could also promote other degradation pathways.
Q2: I left my aqueous stock solution on the bench overnight. Is it still usable?
A: It is highly unlikely to be suitable for quantitative experiments. Succinylcholine and its analogs are highly susceptible to hydrolysis, a process that is significantly accelerated at room temperature compared to refrigerated conditions.[3][5] Studies on succinylcholine chloride show a degradation rate of 1.2-2.1% per month at room temperature, compared to just 0.18-0.30% per month at 4°C.[3] An overnight exposure at ambient temperature could lead to significant hydrolytic degradation, compromising the accuracy of your results.
Q3: Can I store my aqueous stock solution of succinylmonocholine iodide for several weeks in the refrigerator?
A: For short-term storage (a few days), refrigeration at 2-8°C is acceptable if the solution is buffered to an acidic pH (ideally 3.75-4.5) and protected from light.[5] However, for long-term storage, aqueous solutions are not recommended. We strongly advise preparing fresh solutions or storing the compound as a solid or a solution in a suitable organic solvent at -20°C.[6] Aqueous solutions, even when refrigerated, will inevitably undergo hydrolysis over time.[2]
Q4: My solid succinylmonocholine iodide appears clumpy. What is the cause?
A: Clumping is a sign of moisture absorption. Choline salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[7] This absorbed moisture can initiate localized hydrolysis even in the solid state, leading to degradation before the compound is ever solubilized. It is crucial to store the solid compound in a desiccated, airtight container.[7]
In-Depth Troubleshooting Guide
This section addresses specific problems, explains the underlying chemical principles, and provides actionable solutions.
| Observed Problem | Potential Root Cause(s) | Scientific Explanation | Recommended Action & Prevention |
| Loss of Potency / Inconsistent Results | 1. Hydrolysis 2. Improper Storage Temperature 3. Incorrect Solution pH | The primary degradation pathway is the hydrolysis of the ester bond, yielding succinic acid and choline.[8][9] This reaction is catalyzed by both acid and base but is significantly faster at neutral or alkaline pH.[10] The rate of hydrolysis increases exponentially with temperature (Arrhenius relationship).[3] | Action: Discard the current stock and prepare a fresh solution. Prevention: Store the compound as a solid at -20°C in a desiccator. For aqueous solutions, use immediately. If short-term storage is necessary, buffer to pH 3.75-4.5, store at 2-8°C, and protect from light.[2][5] |
| Discoloration (Yellow/Brown Tint) | 1. Oxidation of Iodide 2. Photodegradation | The iodide counter-ion (I⁻) is a mild reducing agent and can be oxidized to iodine (I₂) by light or oxygen.[4] This indicates a compromised environment. While some studies show light has a minimal effect on the succinylcholine molecule itself, it can initiate iodide oxidation.[3] | Action: While the succinylmonocholine may still be intact, the presence of iodine complicates analysis. It is best to prepare a fresh solution. Prevention: Store all forms of the compound (solid and solution) in amber vials or wrapped in foil to protect from light.[2][7] Purge solution vials with an inert gas (argon or nitrogen) before sealing. |
| Precipitate Formation in Solution | 1. pH Shift 2. Contamination 3. Use of Improper Solvent | Changes in pH can affect the solubility of succinylmonocholine or its degradation products. Contamination can introduce ions that form insoluble salts. | Action: Do not use the solution. Prevention: Use high-purity water (e.g., HPLC-grade) and sterile filtration. Ensure all glassware is scrupulously clean. Confirm solubility in your chosen buffer system before preparing large-volume stocks. |
Core Degradation Pathways & Mechanisms
Understanding the mechanisms of degradation is fundamental to preventing it. The two primary pathways for succinylmonocholine iodide are hydrolysis and iodide oxidation.
A. Hydrolytic Degradation
This is the most significant pathway, cleaving the ester linkage to form inactive products.
Caption: Fig. 1: Primary Hydrolytic Degradation Pathway.
B. Oxidative Degradation
This pathway affects the counter-ion and, while it doesn't break down the active molecule, it signals unstable conditions and can interfere with analysis.
Caption: Fig. 2: Oxidation of the Iodide Counter-Ion.
Recommended Protocols & Best Practices
Adherence to strict protocols is the most effective strategy for preventing degradation.
Protocol 1: Storage of Solid Succinylmonocholine Iodide
-
Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Note the manufacturer's recommended storage conditions.
-
Container: Ensure the compound is in an airtight, amber glass vial with a PTFE-lined cap.
-
Environment: Place the vial inside a laboratory desiccator containing a suitable desiccant (e.g., silica gel).
-
Temperature: Store the desiccator at -20°C.
-
Dispensing: To weigh the compound, remove the entire desiccator from the freezer and allow it to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder. Minimize the time the vial is open.
Protocol 2: Preparation and Short-Term Storage of Aqueous Stock Solutions
-
Solvent Preparation: Use high-purity, HPLC-grade water or a buffer of choice. If using a buffer, adjust the pH to the optimal range of 3.75-4.5.[5] Degas the solvent by sonicating or sparging with an inert gas to remove dissolved oxygen.
-
Dissolution: Weigh the required amount of solid succinylmonocholine iodide (as per Protocol 1) and dissolve it in the prepared solvent.
-
Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Dispense into single-use aliquots in amber glass vials. Purge the headspace of each vial with argon or nitrogen before sealing.
-
Conditions: Store immediately at 2-8°C and use within 24-48 hours. For any longer duration, flash-freeze the aliquots and store at -80°C, though this is less ideal than using fresh solutions.
Workflow for Handling and Storage
Caption: Fig. 3: Recommended Workflow for Succinylmonocholine Iodide.
Summary of Optimal Storage Conditions
| Parameter | Solid Compound | Aqueous Solution (Short-Term) | Rationale |
| Temperature | -20°C | 2-8°C | Minimizes kinetic rates of all degradation reactions.[3] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photodegradation and oxidation of the iodide ion.[2][7] |
| Atmosphere | Airtight container in a desiccator | Purge with inert gas (N₂/Ar) | Prevents moisture absorption (hygroscopicity) and oxidation.[7][11] |
| pH | N/A | 3.75 - 4.5 | This is the pH range of maximum stability, significantly slowing the rate of ester hydrolysis.[5] |
| Duration | ≥ 4 years (per supplier data for similar salts)[6] | < 48 hours recommended | Ester hydrolysis proceeds readily in aqueous environments.[2] |
References
- Schmutz, C. W., & Mühlebach, S. (1991). Stability of succinylcholine chloride injection. American journal of hospital pharmacy, 48(3), 501–506.
- ClinPGx. Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.
- Adnet, F., Le Moyec, L., Smith, C. E., Galinski, M., Jabre, P., Lapostolle, F., & Baud, F. J. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. Emergency Medicine Journal, 24(3), 168–169.
- ResearchGate. (n.d.). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.
- Semantic Scholar. (n.d.). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.
- Adnet, F., Le Moyec, L., Smith, C. E., Galinski, M., Jabre, P., Lapostolle, F., & Baud, F. J. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. Emergency Medicine Journal, 24(3), 168-169.
- Kuepper, U., Musshoff, F., & Madea, B. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of mass spectrometry, 43(6), 797–805.
- Fraser, P. J. (1954). Hydrolysis of succinylcholine salts. British journal of pharmacology and chemotherapy, 9(4), 429–436.
- JoVE. (2023). Depolarizing Blockers: Mechanism of Action.
- Patsnap Synapse. (2024). What is the mechanism of Succinylcholine Chloride?
- SciSpace. (n.d.). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection.
- El-Didamony, A. M., Erfan, E. A., & Moustafa, M. M. (2014). Spectroscopic determination of succinylcholine in dosage forms using eosin Y. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 51-57.
- Kuepper, U., Tuman, T., Dücker, K., Musshoff, F., & Madea, B. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International journal of legal medicine, 126(2), 207–214.
- Fraser, P. J. (1954). Hydrolysis of succinylcholine salts. British Journal of Pharmacology and Chemotherapy, 9(4), 429-436.
- SIELC Technologies. (n.d.). HPLC Determination of Succinylcholine on Newcrom AH Column.
- BenchChem. (n.d.).
- Federal Aviation Administration. (n.d.). Studies on the storage stability of human blood cholinesterases: I.
- ResearchGate. (n.d.). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | Request PDF.
- Diosady, L. L., & Mannar, M. G. (2001). Adding an oxidant increases the stability of iodine in iodized salt. Food and nutrition bulletin, 22(2), 143–148.
- Flinn Scientific. (n.d.). Iodized Salt.
- OUCI. (n.d.). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes.
- Wikipedia. (n.d.). Iodide.
- Merlin, M. A., Marques-Baptista, A., Yang, H., Ohman-Strickland, P., Acquina, C., & Buckley, B. (2014). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Prehospital and disaster medicine, 29(4), 426–430.
- Tishmack, P. A., Bugay, D. E., & Byrn, S. R. (2003). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of pharmaceutical sciences, 92(6), 1243–1254.
- Google Patents. (n.d.). RU2563869C1 - Iodic acid salts production method.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- The Effect of Choline Salt Addition to Trehalose Solution for Long-Term Storage of Dried and Viable Nuclei
- Cayman Chemical. (2022).
- Slideshare. (n.d.). Official compound of Iodine.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2013). PubMed.
- The Role of Counter-Ions in Peptides—An Overview. (2021). MDPI.
- Gottardi, W. (1999). Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system. Journal of hospital infection, 43 Suppl, S21–S29.
Sources
- 1. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. emj.bmj.com [emj.bmj.com]
- 10. scispace.com [scispace.com]
- 11. avantiresearch.com [avantiresearch.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Succinylmonocholine Iodide: The Ascendancy of Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. Succinylmonocholine iodide, a depolarizing neuromuscular blocking agent, is no exception.[1][2] Its therapeutic efficacy and safety are directly linked to its purity profile. This guide provides an in-depth comparison of analytical methodologies for determining the purity of succinylmonocholine iodide, with a particular focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR).
The Challenge of Purity in Succinylmonocholine Iodide
Succinylmonocholine is inherently susceptible to hydrolysis, breaking down into succinylmonocholine and then succinic acid and choline.[3] The rate of this degradation is influenced by temperature and pH.[1][3] Given this instability, a precise and reliable analytical method is crucial to quantify the parent compound and its degradation products, ensuring the API meets stringent quality standards.
Quantitative NMR: A Paradigm Shift in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a primary method of measurement that is often orthogonal to traditional chromatographic techniques.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[6][7] This allows for the determination of the absolute concentration of an analyte without the need for a calibration curve with a structurally identical reference standard.[8][9]
Why qNMR Excels for Succinylmonocholine Iodide
-
Absolute Quantification: qNMR provides a direct measure of purity without relying on specific reference standards for each impurity, which can be a significant advantage when dealing with novel degradation products.[8][9]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous identification and quantification of the API and its impurities.
-
Non-destructive Analysis: The sample can be recovered and used for further analysis if needed, which is particularly valuable when working with limited quantities of material.[8]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve a high degree of precision, with relative standard deviations typically below 1%.[9]
Comparative Analysis: qNMR vs. Traditional Methods
While methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses of pharmaceutical analysis, qNMR offers distinct advantages for the purity determination of succinylmonocholine iodide.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[10] | Requires a certified reference standard of the analyte and each impurity for accurate quantification. |
| Quantification | Absolute, direct measurement.[8] | Relative, requires a calibration curve. |
| Structural Info | Provides detailed structural information for both analyte and impurities. | Provides limited structural information; primarily retention time. |
| Method Development | Generally faster, as it doesn't require extensive column and mobile phase screening. | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. |
| Specificity | Highly specific due to the unique chemical shifts of different protons. | Specificity can be a challenge if impurities co-elute with the main peak.[11] |
| Sample Throughput | Can be lower due to longer acquisition times for high sensitivity. | Generally higher throughput for routine analysis. |
Experimental Workflow: Purity Determination by qNMR
The following diagram illustrates the typical workflow for the quantitative analysis of succinylmonocholine iodide using qNMR.
Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol
This protocol outlines a validated method for determining the purity of succinylmonocholine iodide using ¹H qNMR with an internal standard.
Materials and Instrumentation
-
Succinylmonocholine Iodide: Sample to be analyzed.
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity).
-
Solvent: Deuterium Oxide (D₂O, 99.9% D).
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
NMR Tubes: 5 mm, high precision.
Causality Behind Experimental Choices
-
Choice of Internal Standard: Maleic anhydride is selected because its protons resonate in a region of the ¹H NMR spectrum that does not overlap with the signals from succinylmonocholine iodide. It is also stable, non-volatile, and has a known high purity.
-
Choice of Solvent: D₂O is used as the solvent because it is NMR-silent in the ¹H spectrum and effectively dissolves both the analyte and the internal standard.
-
Spectrometer Field Strength: A higher field strength (≥ 400 MHz) provides better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.
Sample Preparation (A Self-Validating System)
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of succinylmonocholine iodide and 5-10 mg of maleic anhydride directly into a clean, dry vial. The precise masses are critical for the final calculation.
-
Dissolution: Add approximately 0.7 mL of D₂O to the vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of both the sample and the internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Qualification: Ensure the NMR spectrometer's performance is qualified according to established procedures, such as those outlined in USP General Chapter <761>.[12][13][14]
-
Parameter Optimization:
-
Pulse Angle: Use a 90° pulse to ensure quantitative excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A value of 30-60 seconds is typically sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[10]
-
Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure good digital resolution.
-
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration:
-
Integrate a well-resolved signal from succinylmonocholine iodide (e.g., the singlet from the four methylene protons of the succinyl group).
-
Integrate the singlet from the two olefinic protons of maleic anhydride.
-
-
Purity Calculation: The purity of succinylmonocholine iodide (%Purity) is calculated using the following equation:
% Purity = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Succinylmonocholine iodide: 544.21 g/mol , Maleic Anhydride: 98.06 g/mol )[15]
-
m = mass
-
P = Purity of the internal standard
-
analyte = Succinylmonocholine iodide
-
is = Internal Standard (Maleic Anhydride)
-
Method Validation and Trustworthiness
The described qNMR protocol is a self-validating system when performed correctly. The validation of the analytical procedure should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[11][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion
For the quantitative purity determination of succinylmonocholine iodide, qNMR presents a superior alternative to traditional chromatographic methods. Its ability to provide direct, absolute quantification without the need for specific impurity reference standards, coupled with the rich structural information it offers, makes it an invaluable tool for researchers, scientists, and drug development professionals.[8][9] By adhering to established protocols and validation guidelines, qNMR ensures the highest level of scientific integrity and trustworthiness in the quality assessment of this critical pharmaceutical compound.
References
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
- Quantitative NMR spectroscopy—principles and applications. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
-
<761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(12), 1159-1170.
-
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). USP-NF. Retrieved from [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved from [Link]
-
Succinylcholine. (n.d.). PubChem. Retrieved from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). ACS Publications. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]
- Thesleff, S. (1952). Succinylcholine iodide: studies on its pharmacological properties and clinical use. Acta Physiologica Scandinavica. Supplementum, 27(99), 1–36.
- Foldes, F. F., Foldes, V. M., Smith, J. C., & Zsigmond, E. K. (1953). Succinylmonocholine Iodide. Proceedings of the Society for Experimental Biology and Medicine, 83(2), 284-286.
-
Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Schmartz, D., et al. (2003). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. European Journal of Anaesthesiology, 20(10), 819-822.
-
an important general chapter: ph. eur. 2.2.46 and harmonized text. (n.d.). Aschimfarma. Retrieved from [Link]
-
Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex. Retrieved from [Link]
-
Succinylcholine Iodide. (n.d.). PubChem. Retrieved from [Link]
-
Technical Guide for the Elaboration of Monographs. (n.d.). European Pharmacopoeia. Retrieved from [Link]
- Helfer, A. G., et al. (2010). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 45(6), 643-652.
-
Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. (2022, February 15). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved from [Link]
-
A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. (2025, August 6). ResearchGate. Retrieved from [Link]
- Kuepper, U., et al. (2011). Applicability of succinylmonocholine as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens.
- Simmler, C., et al. (2020). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 25(21), 5036.
-
Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinylcholine iodide: studies on its pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. rssl.com [rssl.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. fda.gov [fda.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 14. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 15. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Comparative analysis of succinylmonocholine iodide and succinylcholine chloride in vitro
A Comparative In Vitro Analysis of Succinylcholine Salts: Iodide vs. Chloride
Prepared by: A Senior Application Scientist
This guide provides a detailed comparative analysis of succinylmonocholine iodide and succinylcholine chloride for in vitro research applications. As depolarizing neuromuscular blocking agents, both compounds are invaluable tools for studying the neuromuscular junction. However, their distinct salt forms present subtle but critical differences in their chemical properties and handling requirements. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make an informed choice for their experimental needs.
Introduction to Succinylcholine
Succinylcholine is a depolarizing neuromuscular blocking agent that functions as a structural analog of acetylcholine (ACh).[1][2][3] Composed of two linked ACh molecules, it is widely used in both clinical and research settings to induce skeletal muscle relaxation.[3][4][5] Its primary mechanism involves binding to and activating nicotinic acetylcholine receptors (nAChRs) at the motor endplate, leading to persistent depolarization and subsequent muscle paralysis.[1][6] In the laboratory, it is commonly supplied as either a chloride or an iodide salt. While the active pharmacological moiety—the succinylcholine dication—is identical, the choice of counter-ion impacts key physicochemical properties such as molecular weight, solubility, and stability.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two compounds lies in the anionic salt. This distinction has practical implications for solution preparation and stability.
| Property | Succinylcholine Chloride | Succinylmonocholine Iodide | Rationale & Implications |
| Appearance | White, odorless, crystalline powder.[4][7] | Slightly hygroscopic crystals.[8] | The hygroscopic nature of the iodide salt necessitates careful storage in a desiccated environment to prevent water absorption, which could affect weighing accuracy. |
| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄[4] | C₁₄H₃₀I₂N₂O₄[8][9] | The different counter-ion is the only structural variance. |
| Molecular Weight | 361.3 g/mol [4] | 544.21 g/mol [8][9] | Critical for researchers. Molar concentrations must be calculated accurately. Using the same mass of each will result in significantly different molar quantities. |
| Solubility | Very soluble in water.[7] | Freely soluble in water, yielding slightly acidic solutions.[8] | Both are highly water-soluble, making them easy to work with in aqueous buffers for in vitro assays. |
| Solution Stability | Relatively stable in acidic solutions (pH 4-5); unstable in alkaline solutions.[7][8] Refrigerated solutions retain potency for extended periods.[7][10][11] | Most stable at pH 4-5.[3][8] Aqueous solutions undergo progressive hydrolysis and should be prepared immediately before use.[8] | Succinylcholine chloride is the more robust option for experiments requiring prolonged incubation or for the preparation of stock solutions. The iodide salt's instability in solution demands fresh preparation for every experiment to ensure potency. |
Mechanism of Action at the Neuromuscular Junction
Both succinylcholine chloride and succinylmonocholine iodide deliver the same active molecule to the biological system. The succinylcholine dication mimics acetylcholine but with much greater potency and duration of action at the neuromuscular junction.
The sequence of events is as follows:
-
Binding: Succinylcholine acts as an agonist, binding to the α-subunits of the nicotinic acetylcholine receptors on the postsynaptic membrane of the motor endplate.[1][2]
-
Depolarization: This binding opens the ion channel, causing a massive influx of Na⁺ ions and a smaller efflux of K⁺ ions. This depolarizes the membrane, leading to an initial, disorganized muscle contraction known as fasciculation.[1][2][5]
-
Persistent Action: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, succinylcholine is resistant to this enzyme.[2][12]
-
Inactivation and Paralysis: Its continued presence maintains the membrane in a depolarized state. This prolonged depolarization causes the voltage-gated sodium channels adjacent to the endplate to become inactivated and unable to reset. Consequently, the muscle fiber cannot respond to further nerve impulses, resulting in a flaccid paralysis known as a Phase I block.[1][6]
Caption: Experimental workflow for comparing succinylcholine salts.
Protocol 1: Comparative Stability Assessment via HPLC
This protocol quantifies the rate of hydrolysis of each salt under typical laboratory conditions. Degradation primarily yields succinylmonocholine and succinic acid. [13] Rationale: Establishing the stability profile is critical for ensuring the validity of experimental results. A degraded compound will have lower potency and introduce confounding variables.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 10 mM stock solutions of both succinylcholine chloride and succinylmonocholine iodide in a 10 mM citrate buffer (pH 4.5). Crucially, calculate mass based on the respective molecular weights to ensure equimolar concentrations.
-
Incubation: Dispense aliquots of each solution into separate vials and store them at three different temperatures: refrigerated (4°C), ambient room temperature (approx. 22°C), and physiological temperature (37°C). [10][11][14]3. Time Points: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), remove one vial from each temperature group for analysis.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection. The mobile phase and gradient should be optimized to resolve succinylcholine from its degradation products.
-
Quantification: Calculate the percentage of intact succinylcholine remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Protocol 2: Potency Assessment in an Isolated Nerve-Muscle Preparation
This classic pharmacology assay directly measures the neuromuscular blocking activity of the compounds. The isolated rat phrenic nerve-diaphragm preparation is a robust and well-characterized model for this purpose. [15] Rationale: This experiment determines the effective concentration (EC₅₀) of each compound, providing a direct measure of its biological potency. On an equimolar basis, the potency of the two salts is expected to be identical.
Step-by-Step Methodology:
-
Preparation Dissection: Isolate a phrenic nerve-hemidiaphragm from a humanely euthanized rat and mount it in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation & Recording: Attach the diaphragm to an isometric force transducer. Stimulate the phrenic nerve with supramaximal pulses (e.g., 0.2 Hz frequency, 0.5 ms duration) to elicit consistent twitch contractions. Record these contractions using a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate for at least 30-45 minutes until a stable baseline twitch height is achieved.
-
Cumulative Dosing: Prepare fresh, equimolar stock solutions of each salt. Add the compounds to the organ bath in a cumulative manner, increasing the concentration stepwise only after the effect of the previous concentration has reached a plateau.
-
Data Analysis: Measure the percentage inhibition of the twitch height at each concentration. Plot the concentration-response curve and use a non-linear regression to calculate the EC₅₀ value for each salt.
Expected Data and Comparative Summary
The following tables summarize the key differences and the expected outcomes from the described experiments.
Table 1: Physicochemical Property Summary
| Parameter | Succinylcholine Chloride | Succinylmonocholine Iodide |
| Molecular Weight | 361.3 g/mol | 544.21 g/mol |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic [8] |
| Aqueous Stability | High (in acidic buffer) [7][10] | Low (hydrolyzes readily) [8] |
| Recommended Storage | Refrigerated solution | Prepare fresh |
Table 2: Hypothetical Experimental Outcomes
| Assay | Parameter | Expected Outcome: Chloride | Expected Outcome: Iodide |
| Stability (HPLC) | % Remaining after 24h at 22°C | >95% | <85% |
| Potency (Nerve-Muscle) | EC₅₀ (nM) | X | X (± experimental error) |
Final Recommendations for In Vitro Researchers
Based on a comprehensive analysis of their properties and expected experimental performance, a clear recommendation emerges:
-
Primary Recommendation: Succinylcholine chloride is the preferred salt for the vast majority of in vitro research applications. Its superior chemical stability in aqueous solution ensures consistency, reliability, and reproducibility of experimental results. [7][10][11]It allows for the preparation of stable stock solutions that can be stored under refrigeration, simplifying experimental workflows.
-
Considerations for Succinylmonocholine Iodide: While pharmacologically equivalent on a molar basis, the iodide salt should only be used when the chloride form is unavailable or if the experimental design specifically requires the iodide counter-ion. Researchers using succinylmonocholine iodide must :
-
Store the solid powder in a desiccator.
-
Perform precise molar calculations based on its significantly higher molecular weight (544.21 g/mol ).
-
Prepare aqueous solutions immediately before use to mitigate the effects of hydrolysis. [8] By understanding these key differences and implementing the appropriate handling procedures, researchers can confidently utilize succinylcholine as a powerful tool for investigating the intricacies of neuromuscular transmission.
-
References
- ChemicalBook. (2024). Succinylcholine Chloride | 71-27-2.
- OpenAnesthesia. (2024). Succinylcholine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22475, Succinylcholine Chloride.
- DrugFuture. (n.d.). Succinylcholine Iodide.
- Padala, S. A., & Grant, T. R. (2025). Succinylcholine Chloride. In StatPearls.
- Adnet, F., Le Moyec, L., et al. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. Emergency Medicine Journal, 24(3), 168–169.
- Kitz, R. J., Karis, J. H., & Ginsburg, S. (1969). A study in vitro of new short-acting, non-depolarizing neuromuscular blocking agents. Biochemical Pharmacology, 18(4), 871-881.
- PubMed. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.
- Patsnap Synapse. (2024). What is the mechanism of Succinylcholine Chloride?
- Schmutz, C. W., & Mühlebach, S. (1991). Stability of succinylcholine chloride injection. American Journal of Hospital Pharmacy, 48(3), 501-506.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68325, Succinylcholine Iodide.
- National Cancer Institute. (n.d.). NCI Drug Dictionary: Succinylcholine Chloride.
- Deranged Physiology. (2024). Pharmacology of suxamethonium.
- Whirl-Carrillo, M., McDonagh, E. M., et al. (2021). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 110(3), 563-574.
- Semantic Scholar. (2007). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.
- ResearchGate. (2025). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.
- Cayman Chemical. (n.d.). Succinylcholine (chloride hydrate) (CAS 6101-15-1).
- Wu, Y., Liu, Y. Y., et al. (2022). Flexible organic frameworks sequester neuromuscular blocking agents in vitro and reverse neuromuscular block in vivo. Chemical Science, 13(31), 9036-9042.
- Semantic Scholar. (n.d.). Succinylmonocholine Iodide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314, Succinylcholine.
Sources
- 1. openanesthesia.org [openanesthesia.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Succinylcholine Chloride | C14H30Cl2N2O4 | CID 22475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Succinylcholine Chloride | 71-27-2 [chemicalbook.com]
- 8. Succinylcholine Iodide [drugfuture.com]
- 9. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Succinylmonocholine Iodide Quantification
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Succinylmonocholine, a depolarizing neuromuscular blocker, is a critical component in various medical procedures.[1][2] Its stability and concentration directly impact patient safety and therapeutic efficacy, making robust analytical methods for its quantification essential. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of succinylmonocholine iodide.
This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies, experimental design, and data interpretation involved in the cross-validation of these analytical platforms.
The Analyte: Succinylmonocholine Iodide
Succinylmonocholine is a quaternary ammonium compound and a succinate ester.[1] It is structurally similar to acetylcholine and acts as a muscle relaxant.[1] The iodide salt form is one of the available pharmaceutical preparations. A key challenge in its analysis is its high polarity and potential for hydrolysis, which can lead to the formation of succinylmonocholine and succinic acid.[3][4] Therefore, analytical methods must be able to separate the parent compound from its degradation products and other potential impurities.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For a highly polar compound like succinylmonocholine, traditional reversed-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach.[5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous buffer.[7] This allows for the retention and separation of polar analytes.[8][9][10]
Detection is typically achieved using a UV detector. Since succinylmonocholine lacks a strong chromophore, detection is often performed at a low wavelength, such as 200-215 nm.[4][5][11]
Causality Behind Experimental Choices for HPLC:
-
HILIC Column: Chosen to achieve adequate retention of the highly polar succinylmonocholine.
-
Acidified Mobile Phase: An acidic mobile phase (e.g., using formic acid or a phosphate buffer) helps to ensure consistent ionization of the analyte and improve peak shape.[5]
-
Low Wavelength UV Detection: Necessary due to the absence of a significant chromophore in the succinylmonocholine molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[7] The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. For succinylmonocholine, electrospray ionization (ESI) is the most common ionization technique, as it is well-suited for polar and thermally labile molecules.[12]
Tandem mass spectrometry (MS/MS) provides even greater specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.[13] This technique significantly reduces background noise and matrix effects, leading to lower detection limits.[12]
Causality Behind Experimental Choices for LC-MS:
-
ESI Source: Ideal for ionizing the pre-charged quaternary ammonium structure of succinylmonocholine.
-
MRM Mode: Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[12][13]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., deuterated succinylmonocholine) is the gold standard for quantification, as it corrects for matrix effects and variations in instrument response.[12]
The Imperative of Cross-Validation
When transitioning a method from a research and development setting to a quality control environment, or when comparing a new method to an established one, cross-validation is essential. It ensures that both methods provide equivalent results within acceptable limits, demonstrating the interchangeability of the techniques. The process involves a direct comparison of validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16][17][18][19][20][21][22][23]
The core validation parameters for comparison include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Workflow for Cross-Validation
A systematic approach is crucial for a successful cross-validation study. The following diagram illustrates the key stages of the process.
Caption: A flowchart illustrating the key stages of the cross-validation process.
Detailed Experimental Protocols
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm.
-
Standard and Sample Preparation: Prepare stock solutions of succinylmonocholine iodide reference standard in the mobile phase. Create a calibration curve by serially diluting the stock solution. Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.
LC-MS/MS Method Protocol
-
Instrumentation: LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) with an ion-pairing reagent or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A suitable gradient to elute the analyte and separate it from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Monitor the transition for succinylmonocholine (precursor ion -> product ion). A specific transition would be determined during method development.
-
Internal Standard: Use a deuterated succinylmonocholine standard and monitor its corresponding MRM transition.
-
-
Standard and Sample Preparation: Prepare stock solutions of succinylmonocholine iodide and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Spike the internal standard into all calibration standards and unknown samples at a constant concentration.
Comparative Data Summary
The following tables summarize the expected performance data from the cross-validation of the two methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range (µg/mL) | 10 - 200 | 0.1 - 50 | Defined by intended use |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Regression Model | Linear | Linear (weighted) | Appropriate for the data |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Low QC (Accuracy %) | 98.5 - 101.2 | 99.1 - 100.8 | 85-115% (or tighter) |
| Mid QC (Accuracy %) | 99.0 - 100.5 | 99.5 - 100.3 | 85-115% (or tighter) |
| High QC (Accuracy %) | 98.8 - 101.0 | 99.2 - 100.6 | 85-115% (or tighter) |
| Intra-day Precision (%RSD) | < 2.0% | < 1.5% | ≤ 15% (or tighter) |
| Inter-day Precision (%RSD) | < 3.0% | < 2.5% | ≤ 15% (or tighter) |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| LOD (µg/mL) | ~3.0 | ~0.03 | LC-MS/MS is significantly more sensitive.[24] |
| LOQ (µg/mL) | 10.0 | 0.1 | Quantification at lower levels is possible with LC-MS/MS. |
| Selectivity | Adequate | Excellent | MRM in LC-MS/MS provides superior selectivity against matrix interferences. |
Discussion from a Senior Application Scientist's Perspective
The cross-validation of HPLC-UV and LC-MS/MS methods for succinylmonocholine iodide quantification reveals the distinct advantages and limitations of each technique.
HPLC-UV: This method is robust, cost-effective, and widely available in most analytical laboratories. For routine quality control of bulk drug substances or formulated products where the concentration of the analyte is relatively high, HPLC-UV provides reliable and accurate results. The main challenge lies in achieving sufficient retention for this polar molecule, which is effectively addressed by using a HILIC column.[5] However, the sensitivity of the method is limited, and the use of low UV wavelengths can make it susceptible to interference from other UV-absorbing compounds that may be present in the sample matrix.
LC-MS/MS: The primary advantage of LC-MS/MS is its exceptional sensitivity and selectivity.[24] This makes it the method of choice for applications requiring the measurement of low concentrations of succinylmonocholine, such as in biological matrices (e.g., plasma or urine), stability studies where low levels of degradation products are monitored, or in the analysis of trace impurities. The specificity of MRM minimizes the impact of matrix effects, leading to more accurate and precise results at low concentrations.[12] The use of an isotope-labeled internal standard further enhances the reliability of the quantification. The main drawbacks are the higher cost of instrumentation and the greater complexity of method development and operation.
Method Selection:
-
For routine QC testing of the API and finished products with high analyte concentrations, the HPLC-UV method is often sufficient and more economical.
-
For bioanalytical studies, trace-level impurity analysis, or stability testing where high sensitivity and specificity are critical, the LC-MS/MS method is the superior choice.
The successful cross-validation demonstrates that for samples within the overlapping linear range of both methods, the results are comparable and interchangeable. This provides flexibility in laboratory operations and ensures consistency of data across different analytical platforms.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of succinylmonocholine iodide. A thorough understanding of their principles and performance characteristics, as demonstrated through a rigorous cross-validation study, is essential for selecting the appropriate method for a given application. By adhering to established validation guidelines and employing sound scientific principles, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS.IRG-WP.
- LC-MS metabolomics of polar compounds. (2012). PubMed.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures.European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs.
- State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021). Books.
- Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry.Analytical Methods (RSC Publishing).
- LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.Chromatography Online.
- Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
- LC–MS metabolomics of polar compounds.Ovid.
- Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. (2024). PubMed.
- Fundamentals of LC, MS and LCMS.Shimadzu Scientific Instruments.
- Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. (2023). American University - Figshare.
- HPLC of quaternary ammonium compunds. (2004). Chromatography Forum.
- Succinylcholine | C14H30N2O4+2 | CID 5314.PubChem - NIH.
- FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy.
- HPLC Determination of Succinylcholine on Newcrom AH Column.SIELC Technologies.
- Succinylcholine iodide: studies on its pharmacological properties and clinical use. (1952). PubMed.
- Succinylmonocholine Iodide.Semantic Scholar.
- A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples.ResearchGate.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. (2008). PubMed.
- Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. (2018). PubMed.
- Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy.NIH.
- Q2(R2) Validation of Analytical Procedures.FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. (2018). NIH.
- Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection.SciSpace.
- Succinylcholine Iodide | C14H30I2N2O4 | CID 68325.PubChem - NIH.
- Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride. (2018). ResearchGate.
- Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry.ResearchGate.
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinylcholine iodide: studies on its pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fundamentals of LC, MS and LCMS : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. ovid.com [ovid.com]
- 11. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 12. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. fda.gov [fda.gov]
- 20. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. propharmagroup.com [propharmagroup.com]
- 24. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood) [irg-wp.com]
A Comparative Guide to the Efficacy of Succinylmonocholine Iodide and Other Nicotinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of succinylmonocholine iodide with other key nicotinic acetylcholine receptor (nAChR) agonists. As a senior application scientist, the goal is to equip you with the technical insights and experimental data necessary to make informed decisions in your research and development endeavors.
The Landscape of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are fundamental to synaptic transmission throughout the central and peripheral nervous systems. These ligand-gated ion channels, activated by the neurotransmitter acetylcholine, are critical for processes ranging from muscle contraction to cognitive functions. The vast diversity of nAChR subtypes, arising from different combinations of their constituent subunits, presents a complex but opportunity-rich field for pharmacological intervention. The selection of an appropriate agonist is therefore a critical step in experimental design, directly influencing the validity and applicability of research findings.
Succinylmonocholine: A Depolarizing Agonist
Succinylmonocholine is the primary active metabolite of succinylcholine, a widely used depolarizing neuromuscular blocking agent.[1] Its structural resemblance to acetylcholine allows it to bind to and activate nAChRs at the motor endplate.[2][3] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylmonocholine is more slowly degraded by plasma cholinesterase.[2] This leads to prolonged receptor activation and sustained depolarization of the muscle membrane.[2] Initially, this causes transient muscle fasciculations, which are quickly followed by a flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane become inactivated and the nAChRs desensitize.[1][2][3][4]
Efficacy Comparison of Nicotinic Agonists
The efficacy of an agonist refers to its ability to produce a maximal response upon binding to its receptor. This section provides a comparative analysis of succinylmonocholine iodide and other significant nAChR agonists, with supporting experimental data.
Potency and Efficacy at Different nAChR Subtypes
The following table summarizes the potency (EC50) and efficacy of various nicotinic agonists at muscle-type and neuronal nAChRs.
| Agonist | Target Receptor Subtype(s) | EC50 | Efficacy | Key Characteristics |
| Succinylmonocholine | Muscle-type ((α1)₂β1δγ/ε) | 10.8 µM[5] | Full agonist, followed by rapid desensitization[5] | Causes sustained depolarization leading to flaccid paralysis.[2][3] Poor activity at neuronal subtypes.[5] |
| Acetylcholine | Muscle and Neuronal | Varies by subtype | Full agonist | Endogenous neurotransmitter, rapidly hydrolyzed. |
| Carbamylcholine | Muscle and Neuronal | High | Full agonist | Resistant to acetylcholinesterase, potent activator of both muscle and neuronal nAChRs.[6] |
| Epibatidine | Neuronal (esp. α4β2, α7) | High (nM range) | Full agonist | Highly potent neuronal nAChR agonist.[7] |
| Varenicline | Neuronal α4β2 | High | Partial agonist | Used in smoking cessation; moderates dopamine release by partially activating α4β2 receptors.[8][9][10] |
| Cytisine | Neuronal α4β2 | High | Partial agonist | Similar to varenicline, used for smoking cessation.[9] |
Insights from the Data:
-
Succinylmonocholine is a potent and effective agonist specifically at the muscle-type nAChR, with its primary clinical and experimental utility stemming from its ability to induce a depolarizing neuromuscular block.[1][5] Its lack of significant activity at neuronal subtypes provides a degree of target specificity.[5]
-
Carbamylcholine serves as a non-selective, high-efficacy agonist, making it a useful tool for general studies of nicotinic receptor function where subtype specificity is not a primary concern.
-
Epibatidine is an exceptionally potent tool for investigating neuronal nAChRs, though its lack of subtype selectivity among neuronal receptors and high toxicity require careful experimental control.
-
Varenicline and Cytisine represent a class of partial agonists with high affinity for the α4β2 subtype.[8][9] Their clinical success in smoking cessation is attributed to their ability to provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the effects of nicotine.[8][9]
Experimental Protocols for Efficacy Determination
The quantitative comparison of agonist efficacy relies on robust and standardized experimental procedures. Electrophysiological techniques are the gold standard for characterizing the function of ligand-gated ion channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the pharmacology of ion channels expressed in a controlled environment.
Methodology:
-
Oocyte Preparation and cRNA Injection: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer. cRNA encoding the specific nAChR subunits of interest is then injected into the oocyte cytoplasm. The oocytes are incubated for several days to allow for protein expression and receptor assembly on the cell surface.[5]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (typically -70 mV).
-
Agonist Application: Agonists are applied at various concentrations via a perfusion system. The resulting ion flow through the activated nAChRs is recorded as an inward current.
-
Data Analysis: The peak current response is plotted against the agonist concentration to generate a dose-response curve. This curve is then fitted to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy (Imax).
Caption: Workflow for nAChR agonist characterization using TEVC.
Signaling Pathways and Mechanistic Insights
The binding of an agonist to a nAChR initiates a conformational change that opens the ion channel, leading to cation influx and membrane depolarization. The downstream consequences of this initial event are context-dependent.
Neuromuscular Junction Signaling
At the neuromuscular junction, the depolarization wave initiated by nAChR activation triggers the opening of voltage-gated sodium channels, leading to an action potential that propagates along the muscle fiber and ultimately results in muscle contraction. The prolonged depolarization caused by succinylmonocholine disrupts this process by causing persistent inactivation of the voltage-gated sodium channels.
Sources
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Guide to the Stereochemistry of Succinylmonocholine and Chiral Separation Principles for Analogous Compounds
Foreword for the Researcher
In the landscape of pharmaceutical analysis and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these stereoisomers is a critical capability in any research setting.
This guide addresses the topic of chiral separation in the context of succinylmonocholine iodide. A foundational analysis of its molecular structure reveals a crucial detail: succinylmonocholine is an achiral molecule. As such, it does not exist as enantiomers and therefore cannot be subjected to chiral separation.
This guide will first elucidate the structural reasons for the achirality of succinylmonocholine. Subsequently, it will provide a comprehensive comparison of established methodologies for the chiral separation of structurally related chiral quaternary ammonium compounds and choline esters. This is intended to serve as a valuable resource for researchers who may be working with analogous chiral molecules, providing both theoretical grounding and practical experimental guidance.
The Molecular Structure of Succinylmonocholine: An Analysis of Chirality
Succinylmonocholine is the initial metabolite of the widely used muscle relaxant succinylcholine.[1][2] Its chemical structure consists of a succinic acid molecule esterified with one molecule of choline.
A molecule is considered chiral if it contains at least one stereocenter and is not superimposable on its mirror image. The most common type of stereocenter is a carbon atom bonded to four different substituent groups.
Let us examine the structure of succinylmonocholine:
A detailed inspection of each carbon atom in the succinylmonocholine molecule reveals the absence of a chiral center:
-
Succinic acid moiety (HOOC-CH2-CH2-COO-) : The two methylene (-CH2-) carbons are each bonded to two hydrogen atoms, and therefore are not chiral centers. The two carbonyl carbons are double-bonded to oxygen and single-bonded to other atoms, meaning they are not sp3 hybridized and cannot be chiral centers.
-
Choline moiety (-O-CH2-CH2-N+(CH3)3) : The two methylene (-CH2-) carbons are each bonded to two hydrogen atoms, making them achiral. The three methyl (-CH3) carbons on the quaternary ammonium group are each bonded to three hydrogen atoms and are also achiral. The quaternary nitrogen atom is bonded to three identical methyl groups and one ethyl group, and therefore is not a stereocenter.
Since no stereocenter is present in the molecule, succinylmonocholine is achiral and does not have enantiomers. Therefore, the concept of "chiral separation of succinylmonocholine iodide enantiomers" is not applicable.
Chiral Separation of Structurally Related Quaternary Ammonium Compounds and Choline Esters
While succinylmonocholine itself is achiral, many other quaternary ammonium compounds and choline esters that are relevant in pharmaceutical research do possess chiral centers. The methodologies for their enantioselective analysis are well-established and primarily rely on Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC).
Capillary Electrophoresis (CE) for Chiral Separations
Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules, including quaternary ammonium compounds.[3] Chiral separations in CE are achieved by introducing a chiral selector into the background electrolyte (BGE). The differential interaction between the enantiomers and the chiral selector leads to a difference in their electrophoretic mobility, enabling their separation.
Key Chiral Selectors for Quaternary Ammonium Compounds:
-
Cyclodextrins (CDs) : These cyclic oligosaccharides are the most widely used chiral selectors in CE.[4][5] Native β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated β-cyclodextrins, are particularly effective.[4][6] Quaternary ammonium β-cyclodextrin derivatives have also been synthesized and utilized as effective chiral selectors for acidic and neutral compounds.[7] The inclusion of the analyte within the hydrophobic cavity of the cyclodextrin and interactions with its chiral hydroxyl groups are the primary mechanisms for enantiomeric recognition.
Workflow for Chiral CE Method Development:
Caption: A typical workflow for developing a chiral separation method using Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
HPLC is another powerful technique for the separation of enantiomers.[8][9] In contrast to CE, where the chiral selector is in the mobile phase, chiral HPLC typically employs a chiral stationary phase (CSP). The differential interaction of the enantiomers with the immobilized chiral selector on the stationary phase leads to different retention times.
Common Chiral Stationary Phases for Related Analytes:
-
Polysaccharide-based CSPs : Derivatives of cellulose and amylose are among the most versatile and widely used CSPs.[6] These phases can operate in normal-phase, reversed-phase, and polar organic modes, offering broad applicability.
-
Macrocyclic Glycopeptide-based CSPs : Antibiotics like vancomycin and teicoplanin, when bonded to a silica support, create effective CSPs for a wide range of chiral compounds.
Comparison of Chiral Separation Techniques:
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Differential migration in an electric field | Differential partitioning between mobile and stationary phases |
| Chiral Selector | Added to the background electrolyte | Immobilized on the stationary phase (CSP) |
| Efficiency | Very high | High |
| Sample Volume | Nanoliters | Microliters |
| Solvent Consumption | Very low | Relatively high |
| Method Development | Generally faster | Can be more time-consuming |
| Applicability | Excellent for charged and polar molecules | Broad applicability to a wide range of compounds |
Experimental Protocols for Chiral Separation of a Model Chiral Quaternary Ammonium Compound
To provide a practical context, the following are detailed, step-by-step methodologies for the chiral separation of a hypothetical chiral quaternary ammonium compound, "Chiral-Q," using both CE and HPLC. These protocols are based on established methods for similar analytes and serve as a starting point for method development.
Chiral Capillary Electrophoresis Protocol
Objective: To separate the enantiomers of "Chiral-Q" using a cyclodextrin-based chiral selector.
Materials and Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length)
-
"Chiral-Q" enantiomeric standard
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium phosphate monobasic and dibasic
-
Deionized water
-
0.1 M Sodium hydroxide and 0.1 M Phosphoric acid for pH adjustment
Procedure:
-
Preparation of Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
Adjust the pH to 2.5 with 0.1 M phosphoric acid.
-
Dissolve HP-β-CD in the buffer to a final concentration of 20 mM.
-
Filter the BGE through a 0.45 µm syringe filter.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
-
Sample Preparation:
-
Dissolve the "Chiral-Q" standard in deionized water to a concentration of 1 mg/mL.
-
-
Electrophoretic Conditions:
-
Applied Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
Analyze the resulting electropherogram for the resolution of the two enantiomeric peaks.
-
Optimize the separation by varying the concentration of HP-β-CD (10-30 mM) and the pH of the BGE (2.5-4.5).
-
Chiral High-Performance Liquid Chromatography Protocol
Objective: To separate the enantiomers of "Chiral-Q" using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA - amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm)
-
"Chiral-Q" enantiomeric standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing hexane and isopropanol in a ratio of 90:10 (v/v).
-
Add 0.1% TFA to the mobile phase to improve peak shape.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Column Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the "Chiral-Q" standard in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram for the separation of the two enantiomeric peaks.
-
Optimize the separation by adjusting the ratio of hexane to isopropanol and the concentration of the acidic modifier.
-
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for the development of a chiral separation method using HPLC.
Conclusion
References
-
PubChem. Succinylcholine. [Link]
-
Wikipedia. Succinylmonocholine. [Link]
-
Fanali, S. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]
-
El-Sherif, Z. A., & El-Kimary, E. I. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4322. [Link]
-
Liu, Q., Tillekeratne, L. M. V., Kim, Y.-W., Kirchhoff, J. R., & Hudson, R. A. (2005). Evaluation of Chiral Discrimination of Highly Negatively Charged Enantiomers by Quaternary Ammonium Beta-Cyclodextrin Using 1H NMR. Chirality, 17(9), 570–576. [Link]
-
Folprechtová, D., Tesařová, E., & Sýkora, D. (2019). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4322. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. succinylcholine. [Link]
-
Wikipedia. Suxamethonium chloride. [Link]
-
ResearchGate. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
Aturki, Z., & Fanali, S. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
Ferretti, R., Gallinella, B., & Cirilli, R. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
-
Al-Ghanoudi, K. M., Al-Majdhoub, Z. M., & El-Agroudy, N. H. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2847. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinylmonocholine - Wikipedia [en.wikipedia.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | MDPI [mdpi.com]
- 7. Evaluation of chiral discrimination of highly negatively charged enantiomers by quaternary ammonium beta-cyclodextrin using 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Verifying the Structure of Succinylmonocholine Iodide with 2D NMR Techniques
Audience: Researchers, scientists, and drug development professionals.
Abstract: The definitive structural confirmation of reference standards is a cornerstone of rigorous scientific research and drug development. Succinylmonocholine, the primary and transient metabolite of the neuromuscular blocking agent succinylcholine, presents a significant analytical challenge in clinical and forensic toxicology.[1][2] Its accurate identification is paramount for quantitative studies. This guide provides an in-depth, experience-driven methodology for the unambiguous structural verification of succinylmonocholine iodide using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond simple protocol listing to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for molecular structure elucidation.
Part 1: The Analytical Challenge - Defining the Structure of Succinylmonocholine
Succinylmonocholine (SMC) is formed rapidly in vivo by the hydrolysis of one of the two ester linkages in succinylcholine.[3] For its use as a certified reference material, its precise molecular structure must be confirmed beyond any doubt. While techniques like mass spectrometry can confirm the mass-to-charge ratio, they cannot definitively establish the connectivity of the atoms. 1D NMR provides initial clues but often suffers from signal overlap in complex molecules, leaving ambiguity.[4][5] 2D NMR is the gold standard, mapping the entire bonding framework of the molecule.
The expected structure for succinylmonocholine is shown below, with key atoms numbered for clarity in the subsequent spectroscopic analysis. Our goal is to use 2D NMR to prove every connection implied in this drawing.
Figure 1: Hypothesized Structure of Succinylmonocholine Iodide (A chemical structure diagram of succinylmonocholine iodide with carbons and protons numbered for NMR assignment purposes would be presented here.)
Key Structural Features to Verify:
-
Succinate Backbone: The four-carbon chain with a terminal carboxylic acid (C1-C4).
-
Choline Ester Group: The ester linkage between the succinate C1 and the choline moiety's ethylene glycol-like fragment.
-
Quaternary Ammonium Group: The trimethylated nitrogen (N+) and its connection to the choline backbone.
Part 2: The Spectroscopic Toolkit - A Comparative Guide to Key 2D NMR Experiments
No single NMR experiment can solve a structure alone. The power of the 2D NMR approach lies in combining the unique insights from several experiments. For succinylmonocholine, a trio of experiments—COSY, HSQC, and HMBC—provides a complete and overlapping set of constraints to solve the puzzle.
| Experiment | Full Name | Core Function | Correlates | Correlation Distance |
| COSY | CO rrelation S pectroscopY | "The Neighbor Finder" | ¹H ↔ ¹H | 2-4 bonds (through-bond coupling) |
| HSQC | H eteronuclear S ingle Q uantum C oherence | "The Direct Connection" | ¹H ↔ ¹³C | 1 bond (direct attachment) |
| HMBC | H eteronuclear M ultiple B ond C oherence | "The Bridge Builder" | ¹H ↔ ¹³C | 2-4 bonds (long-range coupling) |
COSY: Identifying Spin Systems
The COSY experiment is the workhorse for identifying protons that are coupled to each other through chemical bonds.[6][7] It generates a 2D spectrum with the ¹H spectrum on both axes. The diagonal peaks represent the 1D spectrum, while the off-diagonal "cross-peaks" are the key information, indicating which protons are "talking" to each other.[8][9] For succinylmonocholine, we expect to see two distinct, isolated spin systems: the two methylene groups of the succinate chain (-CH₂-CH₂-) and the two methylene groups of the choline fragment (-CH₂-CH₂-).
HSQC: Assigning Carbons to Protons
The HSQC experiment is a highly sensitive method for creating a map of direct, one-bond connections between protons and the carbon atoms they are attached to.[10][11][12][13] The resulting 2D spectrum has a ¹H axis and a ¹³C axis, with each peak representing a C-H bond.[12] This experiment is foundational because it allows us to definitively assign the chemical shift of a carbon atom based on the signal of its attached, and more easily assigned, proton. It also quickly identifies non-protonated carbons (like quaternary carbons and carbonyls), as they will not show any peaks in the HSQC spectrum.[14]
HMBC: Connecting the Fragments
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule.[15][16] Like HSQC, it correlates proton and carbon signals, but it specifically detects longer-range couplings over two, three, and sometimes four bonds, while suppressing the one-bond correlations seen in HSQC.[10][17][18] This is the experiment that builds bridges between the spin systems identified by COSY. It allows us to "see" from a proton, across a non-protonated carbon (like an ester carbonyl) or a heteroatom, to another carbon atom. For succinylmonocholine, HMBC is essential to connect the choline fragment to the succinate backbone via the ester linkage.
Part 3: The Experimental Blueprint
A logical and systematic workflow is critical to ensure data quality and straightforward interpretation. The process begins with careful sample preparation and proceeds through a series of 1D and 2D NMR acquisitions.
Caption: Experimental workflow for 2D NMR structural verification.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10-20 mg of succinylmonocholine iodide.
-
Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Vortex the sample until fully dissolved. Note: Succinylcholine salts are known to be hygroscopic and most stable in slightly acidic conditions (pH 4-5).[19][20] Freshly prepared solutions are recommended.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The instrument should be equipped with a probe capable of performing inverse-detected experiments.
-
Key Causality: We use inverse-detected experiments (HSQC, HMBC) because they detect the signal on the high-sensitivity ¹H nucleus rather than the low-sensitivity ¹³C nucleus, drastically reducing experiment time.[14]
-
The sample temperature should be regulated, typically at 298 K (25 °C).
-
Spinning should be turned off for all 2D experiments to prevent spinning sideband artifacts.[17]
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H | ¹³C | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsp | hmbcgplpndqf |
| Solvent | D₂O | D₂O | D₂O | D₂O | D₂O |
| Spectral Width (¹H) | ~12 ppm | - | ~12 ppm | ~12 ppm | ~12 ppm |
| Spectral Width (¹³C) | - | ~220 ppm | - | ~200 ppm | ~220 ppm |
| Acquired Data Points | 64k | 64k | 2k (F2) | 2k (F2) | 2k (F2) |
| Number of Scans | 16 | 1024 | 8 | 4 | 16 |
| Number of Increments | - | - | 256 (F1) | 256 (F1) | 512 (F1) |
| ¹J(CH) Coupling | - | - | - | 145 Hz | - |
| ⁿJ(CH) Coupling | - | - | - | - | 8 Hz |
| Rationale for Choice | Standard 1D | Standard 1D | Standard homonuclear correlation | Optimized for one-bond C-H coupling | Optimized for a range of 2-3 bond C-H couplings[10] |
Part 4: Assembling the Evidence - A Step-by-Step Interpretation
Here, we will use realistic, hypothetical data to walk through the logical process of assembling the succinylmonocholine structure.
Table 2: Hypothetical ¹H and ¹³C NMR Data for Succinylmonocholine Iodide in D₂O
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | - | - | 176.5 | C (Quaternary) |
| 2 | 2.75 | t | 31.0 | CH₂ |
| 3 | 2.60 | t | 29.5 | CH₂ |
| 4 | - | - | 180.0 | C (Quaternary) |
| 5 | 4.35 | t | 65.5 | CH₂ |
| 6 | 3.65 | t | 58.0 | CH₂ |
| 7 | 3.20 | s | 54.0 | CH₃ |
The Logic of Structural Elucidation
The process is not linear but synergistic, using each piece of data to build upon and confirm the others.
Sources
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. youtube.com [youtube.com]
- 16. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. Succinylcholine Iodide [drugfuture.com]
- 20. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing the fragmentation patterns of succinylmonocholine iodide and its bromide salt in mass spectrometry
An In-Depth Guide to the Mass Spectrometric Fragmentation of Succinylmonocholine: A Comparative Analysis of Iodide and Bromide Salts
Introduction
Succinylmonocholine (SMC) is the primary and more stable metabolite of the potent neuromuscular blocking agent succinylcholine. Due to the rapid in-vivo hydrolysis of the parent drug, the detection and quantification of SMC are paramount in clinical and forensic toxicology to confirm succinylcholine administration[1][2]. As a quaternary ammonium compound, SMC is ideally suited for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).
A common question among researchers pertains to the influence of the counter-ion on analytical results. Succinylmonocholine can be synthesized or sourced as various salts, most commonly as iodide or bromide. This guide provides an in-depth comparison of the expected fragmentation patterns of succinylmonocholine iodide and succinylmonocholine bromide. We will explore the underlying principles of ESI-MS for permanently charged molecules and demonstrate, through mechanistic explanation and predicted data, why the resulting fragmentation spectra are fundamentally identical, irrespective of the initial salt form.
The Central Tenet: It's All About the Cation
In positive-mode Electrospray Ionization (ESI), the analysis of a salt like succinylmonocholine iodide (SMC-I) or succinylmonocholine bromide (SMC-Br) begins in the solution phase. In a polar solvent (e.g., methanol/water), these salts dissociate into the succinylmonocholine cation (SMC⁺) and their respective halide anions (I⁻ or Br⁻).
The ESI process is, in essence, a soft ionization technique that efficiently transfers these pre-existing ions from the liquid phase to the gas phase without imparting excessive energy that would cause premature fragmentation[3]. During the desolvation of charged droplets, the much lighter and more mobile counter-ions are separated, leaving isolated SMC⁺ cations to enter the mass analyzer.
Therefore, the crucial point is this: the mass spectrometer exclusively analyzes the gas-phase succinylmonocholine cation. The original counter-ion (iodide or bromide) is absent and does not participate in the subsequent gas-phase chemistry of Collision-Induced Dissociation (CID). While the choice of counter-ion can subtly influence solution-phase properties like ion-pairing, which may have minor effects on overall signal intensity, it does not alter the intrinsic fragmentation pathways of the isolated cation[4][5][6].
Predicted Fragmentation Pathways of the Succinylmonocholine Cation (SMC⁺)
The SMC⁺ cation has a monoisotopic mass of 249.1709 m/z. Upon isolation and activation in a collision cell, it is expected to fragment via well-understood pathways for quaternary ammonium compounds and choline esters[7][8]. The primary fragmentation routes are detailed below.
Caption: Predicted fragmentation pathways of the common SMC⁺ cation.
-
Major Fragmentation: Loss of Trimethylamine (m/z 190.11) : This is a characteristic fragmentation for quaternary amines containing a trimethylammonium group. It involves the neutral loss of trimethylamine (59.07 u), resulting in a stable fragment at m/z 190.11. This is often the most abundant product ion and is excellent for Selected Reaction Monitoring (SRM) assays.
-
Ester Cleavage: Formation of Choline Cation (m/z 104.11) : Cleavage of the ester bond results in the formation of the choline cation. This fragment at m/z 104.11 is diagnostic for choline and its esters.
-
Rearrangement and Loss (m/z 158.10) : A less common but plausible pathway involves a rearrangement followed by the neutral loss of a C₂H₄O₂ moiety (60.02 u), leading to an acryloyl choline fragment at m/z 158.10.
Comparative Data Summary
The table below summarizes the expected, high-resolution mass spectrometry data for both the iodide and bromide salts of succinylmonocholine. As explained, the data is identical because the fragmentation originates from the common SMC⁺ cation.
| Parameter | Succinylmonocholine Iodide | Succinylmonocholine Bromide | Rationale for Equivalence |
| Analyte Form | C₁₄H₂₉IN₂O₄ | C₁₄H₂₉BrN₂O₄ | Salt form in solid/solution phase. |
| Ion Analyzed | [C₁₄H₂₉N₂O₄]⁺ | [C₁₄H₂₉N₂O₄]⁺ | Counter-ion is lost during ESI desolvation. |
| Precursor Ion (m/z) | 249.1709 | 249.1709 | This is the exact mass of the SMC⁺ cation. |
| Product Ion 1 (m/z) | 190.1127 | 190.1127 | Corresponds to [M - C₃H₉N]⁺. |
| Product Ion 2 (m/z) | 104.1075 | 104.1075 | Corresponds to the choline cation fragment. |
| Product Ion 3 (m/z) | 158.0970 | 158.0970 | Corresponds to the acryloyl choline cation. |
Experimental Protocol for Verification
To empirically validate these predictions, the following High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol can be employed. This method is adapted from established procedures for the analysis of SMC in biological matrices[9][10].
Caption: General workflow for LC-MS/MS analysis of SMC salts.
1. Sample Preparation:
-
Prepare individual 1 mg/mL stock solutions of succinylmonocholine iodide and succinylmonocholine bromide in deionized water.
-
From these stocks, prepare intermediate solutions in 50:50 methanol:water.
-
For direct infusion or LC-MS analysis, prepare a final working solution of 100 ng/mL in the initial mobile phase conditions.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro RP, 150 x 2 mm, 4 µm)[9].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode 1 (Full Scan): Acquire data from m/z 100-350 to confirm the presence of the precursor ion at m/z 249.2.
-
Scan Mode 2 (Product Ion Scan / MS/MS):
-
Precursor Ion: m/z 249.2.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 15-40 eV to observe the generation of all key product ions.
-
SRM Transitions (for quantification):
-
249.2 → 190.1 (Quantifier)
-
249.2 → 104.1 (Qualifier)
-
-
Conclusion
When comparing the mass spectrometric fragmentation of succinylmonocholine iodide and its bromide salt, the fundamental principles of electrospray ionization dictate that the resulting product ion spectra will be identical. The analysis is performed on the isolated gas-phase succinylmonocholine cation, free from its original counter-ion. The fragmentation pattern, characterized by key product ions at m/z 190.11 and 104.11, is an intrinsic property of the cation's chemical structure. For researchers in toxicology, pharmacology, and drug development, this means that analytical methods developed for one salt form of succinylmonocholine are directly applicable to others, as the gas-phase behavior remains constant. The choice of salt is therefore a matter of synthesis, stability, or formulation, not a variable that alters the fragmentation signature for mass spectrometric identification.
References
-
Kuepper, U., et al. (2010). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Drug testing and analysis, 2(11-12), 586–593. Available at: [Link]
-
Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic emergency medicine : official journal of the Society for Academic Emergency Medicine, 17(7), 772–776. Available at: [Link]
-
Li, Y., & Cole, R. B. (2000). Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1046–1055. Available at: [Link]
-
Papiernik, A., et al. (2013). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 24(9), 1385–1396. Available at: [Link]
-
Shackman, H. M., & Watson, C. J. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 329–333. Available at: [Link]
-
Slováková, M., et al. (2019). Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges. Journal of the American Society for Mass Spectrometry, 30(5), 877–885. Available at: [Link]
-
Cheng, C., & Gross, M. L. (2000). Effects of ionization mode on charge-site-remote and related fragmentation reactions of long-chain quaternary ammonium ions. Journal of the American Society for Mass Spectrometry, 11(1), 9–17. Available at: [Link]
-
Kuepper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 42(8), 1045–1052. Available at: [Link]
-
Velpandian, T., et al. (2015). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. Available at: [Link]
-
Baugh, L. D., & Goad, J. A. (2003). Succinylmonocholine Identified in Negative Control Tissues. Journal of Analytical Toxicology, 27(8), 616. Available at: [Link]
-
Velpandian, T., et al. (2015). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. Available at: [Link]
-
Wood, M., & Wood, A. J. (1981). Measurement of succinylcholine concentration in human plasma by electrospray tandem mass spectrometry. Anesthesiology, 54(2), 125-130. Available at: [Link]
-
Slováková, M., et al. (2019). Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges. ACS Omega, 4(4), 7145-7151. Available at: [Link]
-
Liu, Y., et al. (2019). Simultaneous determination of succinylcholine and its metabolite in animal-derived foods by solid-phase extraction combined with ultra-performance liquid chromatography/mass spectrometry. Journal of Separation Science, 42(15), 2536-2543. Available at: [Link]
-
Tsutsumi, H., et al. (2003). Adsorption and Stability of Suxamethonium and Its Major Hydrolysis Product Succinylmonocholine Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Health Science, 49(4), 259-265. Available at: [Link]
-
Kuepper, U., et al. (2009). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of mass spectrometry : JMS, 44(1), 77–88. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. Available at: [Link]
-
Kuepper, U., et al. (2010). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. ResearchGate. Available at: [Link]
-
El-Baba, T. J., & Cole, R. B. (2022). Structure, anion, and solvent effects on cation response in ESI-MS. ChemRxiv. Available at: [Link]
-
Kuepper, U., et al. (2009). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. ResearchGate. Available at: [Link]
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 16(1), 1-14. Available at: [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Química Nova, 39(8), 958-974. Available at: [Link]
Sources
- 1. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercially Available Succinylmonocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistency and purity of reference standards are paramount. Succinylmonocholine iodide, a primary metabolite of the neuromuscular blocking agent succinylcholine, serves as a critical reference material in various analytical and forensic contexts.[1][2] However, the potential for lot-to-lot variability in commercially available succinylmonocholine iodide can introduce significant error into experimental results, impacting everything from pharmacokinetic studies to quality control assays.
This guide provides a comprehensive framework for assessing the lot-to-lot variability of succinylmonocholine iodide. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of protocols to explain the rationale behind each experimental choice, ensuring a robust and self-validating assessment.
The Critical Need for Variability Assessment
Reference standards are the bedrock of analytical measurements. The U.S. Food and Drug Administration (FDA) mandates that they be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3] Lot-to-lot variation, defined as a change in the analytical performance of a reagent from one production batch to the next, can undermine this foundation.[4][5] For a compound like succinylmonocholine iodide, such variability could manifest as differences in purity, impurity profiles, or even the presence of residual solvents and counter-ions, all of which can significantly skew analytical outcomes.
A Multi-Pronged Approach to Characterization
No single analytical technique can fully capture the potential variability between different lots of a chemical standard. A comprehensive assessment, therefore, necessitates a multi-pronged approach, leveraging the strengths of several orthogonal methods. This guide proposes a three-tiered analytical strategy encompassing chromatography, mass spectrometry, and spectroscopy.
Experimental Workflow for Lot-to-Lot Variability Assessment
The following diagram outlines the recommended experimental workflow for a comprehensive evaluation of succinylmonocholine iodide lots.
Caption: A stepwise workflow for the comprehensive assessment of lot-to-lot variability in succinylmonocholine iodide.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Rationale: HPLC-UV is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting organic impurities.[6] Its quantitative power allows for the precise determination of the main component and any UV-active impurities.
Protocol:
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve each lot of succinylmonocholine iodide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards from a designated "primary" lot (ideally one that has been previously well-characterized) at concentrations ranging from 0.01 mg/mL to 1.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate the polar succinylmonocholine from potential impurities. A typical gradient might start with a high percentage of aqueous buffer (e.g., 5 mM ammonium formate, pH 3.5) and ramp up to a high percentage of acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As succinylmonocholine lacks a strong chromophore, detection at a low UV wavelength (e.g., 210-220 nm) is necessary.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main succinylmonocholine peak and all impurity peaks in the chromatograms for each lot.
-
Calculate the purity of each lot as the percentage of the main peak area relative to the total peak area.
-
Compare the impurity profiles of the different lots, noting the presence and relative abundance of any unique or significantly different impurities.
-
Rationale: LC-MS/MS provides definitive confirmation of the identity of succinylmonocholine and allows for the structural elucidation of unknown impurities.[7] This is crucial for ensuring that the primary peak in the HPLC chromatogram is indeed the compound of interest and for understanding the nature of any lot-specific impurities.
Protocol:
-
Sample Preparation: The same solutions prepared for HPLC-UV analysis can be used.
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize the same chromatographic conditions as the HPLC-UV method to ensure correlation of peaks.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the quaternary ammonium structure of succinylmonocholine.
-
MS Scan: Perform a full scan to determine the molecular weight of the eluting compounds.
-
MS/MS Scan: Fragment the parent ion of succinylmonocholine to obtain a characteristic fragmentation pattern for identity confirmation. The expected parent ion (M+) for succinylmonocholine is C9H18NO4+ with a mass of approximately 204.12 m/z.
-
-
-
Data Analysis:
-
Confirm the identity of the main peak in each lot by comparing its mass spectrum and fragmentation pattern to that of a known standard or theoretical values.
-
For any significant impurities, analyze their mass spectra to propose potential structures. This can provide insights into the manufacturing process or degradation pathways.
-
Rationale: NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purposes (qNMR) without the need for a reference standard of the same compound.[8] This makes it an invaluable tool for independently verifying the purity and identity of each lot.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of each succinylmonocholine iodide lot in a deuterated solvent (e.g., D₂O).
-
For qNMR, add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each lot.
-
For qNMR, ensure the ¹H NMR experiment is run under quantitative conditions (e.g., long relaxation delay).
-
-
Data Analysis:
-
Compare the ¹H and ¹³C chemical shifts and coupling constants of each lot to confirm the expected structure of succinylmonocholine.
-
In the qNMR spectrum, compare the integral of a characteristic succinylmonocholine proton signal to the integral of the internal standard's signal to calculate the absolute purity of each lot.
-
Rationale: Water content can be a significant source of variability between lots of a hygroscopic compound like succinylmonocholine iodide.[9] Karl Fischer titration is the gold standard for accurately determining water content.
Protocol:
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of each succinylmonocholine iodide lot and introduce it into the titration vessel.
-
Analysis: Perform the titration according to the instrument's instructions.
-
Data Analysis: Express the water content as a percentage by weight for each lot.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Analysis of Succinylmonocholine Iodide Lots
| Lot Number | Appearance | HPLC Purity (%) | Number of Impurities (>0.1%) | Water Content (%) (Karl Fischer) | qNMR Purity (%) |
| Lot A | White crystalline powder | 99.2 | 2 | 0.8 | 99.1 |
| Lot B | Off-white powder | 98.5 | 4 | 1.5 | 98.4 |
| Lot C | White crystalline powder | 99.5 | 1 | 0.5 | 99.6 |
Interpretation:
The data in Table 1 would allow a researcher to quickly identify significant differences between the lots. For instance, Lot B exhibits lower purity by both HPLC and qNMR, a higher number of impurities, and a greater water content compared to Lots A and C. This information is critical for deciding whether Lot B is suitable for its intended use. The World Health Organization (WHO) suggests a purity of 99.5% or higher is desirable for chemical reference substances used in assays.[10]
Understanding Potential Degradation Pathways
Succinylmonocholine is susceptible to hydrolysis.[1][8] Understanding the potential degradation products is crucial for interpreting impurity profiles.
Caption: Hydrolytic degradation pathway of succinylcholine to succinylmonocholine and subsequently to succinic acid and choline.
Conclusion and Recommendations
The assessment of lot-to-lot variability is a critical, yet often overlooked, aspect of ensuring the quality and reliability of scientific research. For a key metabolite like succinylmonocholine iodide, such diligence is non-negotiable. By employing a multi-faceted analytical approach, researchers can confidently characterize different commercial lots, identify potential sources of variability, and make informed decisions about the suitability of a given reference standard for their specific application.
It is recommended that laboratories establish clear acceptance criteria for new lots of succinylmonocholine iodide based on the requirements of their assays.[4] Any significant deviation in purity, impurity profile, or water content should trigger a thorough investigation and may warrant the rejection of the lot. Ultimately, a proactive and rigorous approach to reference standard qualification is a cornerstone of scientific integrity.
References
-
PubChem. Succinylcholine Iodide. National Center for Biotechnology Information. [Link]
-
Rios, M. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
World Health Organization. (2010). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]
-
Kuepper, U., et al. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 125(6), 753–761. [Link]
-
The Royal Society of Chemistry. Succinylcholine Iodide. The Merck Index Online. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Chapter 7: Analytical Methods. Toxicological Profile for Iodine. [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. [Link]
-
precisionFDA. SUCCINYLCHOLINE IODIDE. [Link]
-
Pharmaffiliates. Succinylcholine Chloride Dihydrate - Impurity B (Iodide Salt). [Link]
-
OCI. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Lot-to-lot variation. Clinical Biochemistry Review, 29(Suppl 1), S49–S53. [Link]
-
Pharmaffiliates. Succinylcholine Chloride Dihydrate - Impurity A (Iodide Salt). [Link]
-
Semantic Scholar. Lot-to-Lot Variation. [Link]
-
Schvidler, A., et al. (2003). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. British Journal of Anaesthesia, 90(6), 749–752. [Link]
-
Rutgers University. (2018). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. [Link]
-
Loh, T. P., et al. (2022). Lot-to-lot variation and verification. Clinical Chemistry and Laboratory Medicine, 61(5), 769-776. [Link]
-
Kuepper, U., et al. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(8), 1030–1039. [Link]
-
Kuepper, U., et al. (2012). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 207–214. [Link]
-
ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. [Link]
-
Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability. American Association for Clinical Chemistry. [Link]
-
Loh, T. P., et al. (2022). Lot-to-lot variation and verification. Clinical Chemistry and Laboratory Medicine, 61(5), 769-776. [Link]
-
Thesleff, S. (1952). Succinylcholine iodide: studies on its pharmacological properties and clinical use. Acta Physiologica Scandinavica. Supplementum, 27(99), 1–36. [Link]
-
PubChem. Succinylcholine. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 7. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
A Guide to the Inter-Laboratory Validation of a Quantitative LC-MS/MS Method for Succinylmonocholine
This guide provides an in-depth, objective comparison of an analytical method for the quantification of succinylmonocholine (SMC) iodide, validated across multiple laboratories. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and transferable method for the detection of this critical analyte. We will move beyond a simple recitation of protocol steps to explore the scientific rationale behind the method's design and the critical importance of inter-laboratory validation for establishing its universal applicability.
Succinylmonocholine is the primary and more stable metabolite of succinylcholine, a potent neuromuscular blocking agent.[1] Due to the extremely rapid in-vivo hydrolysis of the parent compound, SMC often serves as the definitive biomarker for detecting succinylcholine administration in clinical and forensic toxicology.[1][2][3] The detection of SMC can be analytically challenging due to its quaternary ammonium structure, requiring a highly specific and sensitive method.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.
However, a method validated in a single laboratory only demonstrates performance under a specific set of conditions. True confidence in a method's robustness is achieved through inter-laboratory validation, also known as a collaborative study. This process critically assesses the method's reproducibility when performed by different analysts, on different instruments, and in different environments.[4][5][6] This guide details such a validation process, presenting comparative data to support the method's widespread implementation.
The Analytical Challenge and Method Selection: Why LC-MS/MS?
The quantification of succinylmonocholine in biological matrices presents a distinct set of challenges. As a polar, quaternary ammonium compound, it exhibits poor retention on traditional reversed-phase chromatography columns and can be prone to ion suppression in mass spectrometry. Therefore, the chosen methodology must address these issues directly.
An isotope-dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method was selected for this validation.[2][7] The rationale is threefold:
-
Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), minimizing the risk of interference from complex matrix components.
-
Sensitivity: Modern MS/MS instruments offer detection limits in the low nanogram-per-milliliter (ng/mL) range, which is essential for forensic and clinical applications where analyte concentrations can be minimal.[7]
-
Accuracy: The use of a stable isotope-labeled internal standard (e.g., SMC-d3) is the most effective way to compensate for variations in sample extraction recovery and matrix-induced ion suppression, ensuring the highest degree of accuracy.[7]
Inter-Laboratory Study Design: A Framework for Trust
To ensure the validation is comprehensive and statistically sound, the study was designed in accordance with internationally recognized guidelines, such as those from the AOAC and IUPAC.[4][5][8] The primary objective is to determine the method's precision between laboratories, a characteristic known as reproducibility.[9][10]
The core principles of the study design are as follows:
-
Participants: A minimum of eight qualified laboratories were selected to participate.[4][5]
-
Standardization: A single, highly detailed analytical protocol was distributed to all participants. Adherence to this protocol was mandatory to ensure that any observed variability could be attributed to inter-laboratory factors rather than methodological deviations.
-
Centralized Sample Preparation: A central laboratory prepared and distributed identical sets of validation samples to all participants. This included calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples. This critical step eliminates variability arising from the initial preparation of standards and QCs.
-
Blinded Analysis: To ensure objectivity, a subset of QC samples was provided as blinded samples to the participating laboratories.
The overall workflow of this collaborative study is visualized in the diagram below.
Caption: Workflow for the Inter-Laboratory Method Validation Study.
Standardized Analytical Protocol for Succinylmonocholine
This section details the exact methodology that all participating laboratories were required to follow. The rationale for key steps is provided to enhance understanding and underscore the self-validating nature of the protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: Biological samples (e.g., serum, urine) contain proteins, salts, and other endogenous components that can interfere with LC-MS/MS analysis. A robust sample cleanup is essential. SPE provides a reliable and automatable way to isolate the analyte of interest and remove interferents.[7] The use of a polymeric reversed-phase sorbent is effective for retaining SMC, especially when paired with an ion-pairing agent.
-
Protocol:
-
To a 1.0 mL aliquot of serum or urine in a polypropylene tube, add 50 µL of the internal standard working solution (Succinylmonocholine-d3).
-
Add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Condition a Strata-X polymeric SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Rationale: Chromatographic separation is crucial to resolve SMC from any remaining matrix components before it enters the mass spectrometer. A C18 column designed for aqueous mobile phases is employed. The gradient elution ensures that the analyte is eluted as a sharp peak, maximizing sensitivity.[7] The MS/MS is set to monitor specific ion transitions for both the analyte and its isotope-labeled internal standard, ensuring confident identification and accurate quantification.
-
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: Phenomenex Synergi Hydro-RP C18 (4 µm, 150 x 2.0 mm) or equivalent.[7]
-
Mobile Phase A: 5 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Mass Spectrometer: Sciex 6500 QTRAP, Waters Xevo TQ-S, or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Succinylmonocholine: Q1: 233.1 m/z → Q3: 116.1 m/z
-
SMC-d3 (IS): Q1: 236.1 m/z → Q3: 119.1 m/z
-
-
Comparative Performance Data Across Laboratories
The following tables summarize the key validation parameters as reported by a representative subset of five participating laboratories. The acceptance criteria are based on widely accepted guidelines, such as those from the ICH.[9][11]
Table 1: Linearity and Calibration Range
| Laboratory | Calibration Range (ng/mL) | Number of Calibrators | Mean Correlation Coefficient (R²) | Acceptance Criterion |
| Lab 1 | 5 - 2000 | 8 | 0.9985 | |
| Lab 2 | 5 - 2000 | 8 | 0.9991 | |
| Lab 3 | 5 - 2000 | 8 | 0.9989 | R² ≥ 0.995 |
| Lab 4 | 5 - 2000 | 8 | 0.9979 | |
| Lab 5 | 5 - 2000 | 8 | 0.9993 |
-
Analysis: All laboratories demonstrated excellent linearity across the specified range, with correlation coefficients well above the acceptance criterion. This indicates a consistent and reliable instrument response to changing analyte concentrations across all sites.
Table 2: Inter-Laboratory Accuracy and Precision
| QC Level | Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Inter-Lab Mean | Inter-Lab RSD% | Acceptance Criterion |
| Low QC | Mean Accuracy (% Recovery) | 98.5 | 102.1 | 96.8 | 104.5 | 101.2 | 100.6% | 3.1% | 85-115% Recovery |
| (15 ng/mL) | Precision (Intra-day RSD%) | 4.2% | 3.8% | 5.5% | 3.1% | 4.5% | 4.2% | - | ≤ 15% RSD |
| Mid QC | Mean Accuracy (% Recovery) | 101.3 | 99.2 | 98.7 | 100.8 | 102.5 | 100.5% | 1.5% | 85-115% Recovery |
| (150 ng/mL) | Precision (Intra-day RSD%) | 3.1% | 2.5% | 3.3% | 2.8% | 2.9% | 2.9% | - | ≤ 15% RSD |
| High QC | Mean Accuracy (% Recovery) | 99.0 | 97.5 | 101.1 | 98.2 | 99.8 | 99.1% | 1.4% | 85-115% Recovery |
| (1500 ng/mL) | Precision (Intra-day RSD%) | 2.2% | 1.9% | 2.5% | 2.1% | 2.0% | 2.1% | - | ≤ 15% RSD |
-
Analysis: The data demonstrates strong performance. The Mean Accuracy for all labs at all concentrations fell comfortably within the 85-115% range. The Intra-day Precision (repeatability) within each lab was excellent, with RSDs well below 15%. Most importantly, the Inter-Laboratory RSD% for accuracy was very low (3.1% at the most challenging low concentration), indicating high reproducibility of the method across different sites.
Table 3: Sensitivity (Limit of Quantification)
| Laboratory | Limit of Quantification (LOQ) (ng/mL) | Acceptance Criterion |
| Lab 1 | 5.0 | |
| Lab 2 | 5.0 | |
| Lab 3 | 5.0 | LOQ must be determined with acceptable precision and accuracy (e.g., ≤20% RSD and 80-120% Recovery) |
| Lab 4 | 5.0 | |
| Lab 5 | 5.0 |
-
Analysis: All participating laboratories were able to consistently achieve and validate a Limit of Quantification of 5.0 ng/mL, meeting the sensitivity requirements for typical forensic applications.[7] This uniformity in sensitivity is a key indicator of the method's robustness.
Conclusion: A Robust and Transferable Method
The comprehensive data from this inter-laboratory study validates the presented LC-MS/MS method for the quantification of succinylmonocholine iodide as robust, reliable, and highly transferable. The strong agreement across participating laboratories in linearity, accuracy, precision, and sensitivity demonstrates that the standardized protocol effectively minimizes variability arising from different instruments, operators, and environments.
This validated method provides a benchmark for any laboratory seeking to implement succinylmonocholine analysis. The detailed protocol and the comparative performance data herein offer a high degree of confidence that, when followed correctly, the method will yield accurate and reproducible results suitable for the most demanding clinical and forensic applications.
References
-
Title: Guidelines for Collaborative Study Procedure to Validate Characteristics of a Method of Analysis Source: AOAC INTERNATIONAL URL: [Link]
-
Title: A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples Source: Journal of Mass Spectrometry / PubMed URL: [Link]
-
Title: Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes Source: International Journal of Legal Medicine / PubMed URL: [Link]
-
Title: Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis Source: Feed Industry HACCP and PCQI Training URL: [Link]
-
Title: Appendix D : Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis Source: Semantic Scholar URL: [Link]
-
Title: Results of Four Inter-Laboratory Comparisons Provided by the Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network Source: Science & Justice / PubMed URL: [Link]
-
Title: Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes Source: ResearchGate URL: [Link]
-
Title: Guide to Quality in Analytical Chemistry Source: Eurachem URL: [Link]
-
Title: An Interlaboratory Study to Evaluate the Forensic Analysis and Interpretation of Glass Evidence Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes Source: Springer Medizin URL: [Link]
-
Title: Succinylmonocholine Identified in Negative Control Tissues Source: National Criminal Justice Reference Service (NCJRS) URL: [Link]
-
Title: Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection Source: SciSpace URL: [Link]
-
Title: Collaborative Studies for Quantitative Chemical Analytical Methods Source: ResearchGate URL: [Link]
-
Title: A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples Source: ResearchGate URL: [Link]
-
Title: CONCERNING THE ISSUE OF INTERLABORATORY COMPARISONS DURING FORENSIC EXPERT ACTIVITY Source: Theory and Practice of Forensic Science and Criminalistics URL: [Link]
-
Title: Proficiency Testing and Interlaboratory Comparisons Source: Foclar URL: [Link]
-
Title: What is an inter laboratory comparison ? Source: CompaLab URL: [Link]
-
Title: Guidelines for validation of analytical methods Source: Extranet Systems URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. feedhaccp.org [feedhaccp.org]
- 6. database.ich.org [database.ich.org]
- 7. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Appendix D : Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis { | Semantic Scholar [semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Succinylmonocholine Iodide
For Immediate Implementation by Laboratory and Drug Development Professionals
As a senior application scientist, my priority is to equip you with not just the procedural steps for handling laboratory chemicals, but a deep, causal understanding that fosters a culture of safety and scientific integrity. This guide provides a comprehensive framework for the proper disposal of succinylmonocholine iodide, ensuring the protection of personnel and the environment.
Understanding the Compound: Why Specific Disposal is Critical
Succinylmonocholine iodide is a quaternary ammonium compound, recognized for its role as a neuromuscular blocking agent.[1][2] Its structure, comprising two acetylcholine molecules linked together, is key to its biological activity and, consequently, its hazardous properties. When heated to decomposition, it can emit toxic fumes of nitroxides.[1] Furthermore, it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation and damage to the thyroid through prolonged or repeated exposure if swallowed.[3] A crucial aspect of its chemistry is its susceptibility to hydrolysis, breaking down into succinylmonocholine and then further into succinic acid and choline.[4][5] This degradation is pH-dependent and accelerates with increased temperature.[1][4]
Hazard Identification and Risk Assessment: A Proactive Approach
Before any handling or disposal, a thorough risk assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in the workplace.[6][7]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Irritation: Causes serious eye and skin irritation.[3]
-
Organ Toxicity: May cause damage to the thyroid with repeated exposure.[3]
-
Environmental Hazard: Very toxic to aquatic life.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling succinylmonocholine iodide.[6] Always use equipment that is effective against the specific chemical hazard.
| PPE Component | Specification | Rationale |
| Gloves | Impervious gloves (e.g., nitrile rubber) | To prevent skin contact and absorption.[8] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation.[3][8][9] |
| Respiratory Protection | Approved dust respirator | To prevent inhalation of dust particles, which can cause respiratory irritation.[8] |
| Protective Clothing | Lab coat or impervious protective clothing | To prevent contamination of personal clothing.[8] |
Step-by-Step Disposal Protocol
The disposal of succinylmonocholine iodide must comply with federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Segregation and Containerization
-
Do not mix with other waste streams. Succinylmonocholine iodide waste should be collected in a dedicated, properly labeled hazardous waste container.[10]
-
Use compatible containers. The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid to prevent leaks or spills.[11] The original container is often a suitable choice if it's in good condition.[11]
-
Leave adequate headspace. Do not fill containers to more than 90% capacity to allow for expansion.[10][11]
Step 2: Labeling
Proper labeling is a critical component of hazardous waste management.[7][12] Each waste container must be clearly labeled with:
-
The full chemical name: "Succinylmonocholine Iodide".
-
The specific hazard warnings (e.g., "Toxic," "Irritant").[12]
-
The accumulation start date (the date the first drop of waste was added to the container).[12]
Step 3: Accumulation and Storage
Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]
-
The SAA must be under the control of laboratory personnel.[10][14]
-
Containers in the SAA must be kept closed except when adding waste.[11]
-
Once a container is full, it must be moved to a Central Accumulation Area (CAA) within three days.[11]
-
Storage time limits in the CAA depend on the facility's generator status (e.g., 90 days for Large Quantity Generators).[12]
Step 4: Final Disposal
-
Never dispose of succinylmonocholine iodide down the drain. [11] Its toxicity to aquatic life makes this practice environmentally irresponsible and illegal.[3]
-
Engage a licensed hazardous waste disposal company. The final disposal of the waste must be handled by a certified vendor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[8][10]
-
Consider incineration. One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[15]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.[15]
-
Contain: Prevent the spill from spreading or entering drains.[3][15]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]
Logical Framework for Disposal Decision-Making
To streamline the disposal process, the following decision tree can be utilized.
Caption: Decision workflow for the proper disposal of succinylmonocholine iodide waste.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). [Link]
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). [Link]
-
Laboratory Waste Management: The New Regulations. [Link]
-
Safety Data Sheet: Acetylthiocholine iodide - Carl ROTH. [Link]
-
Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem - NIH. [Link]
-
Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - NIH. [Link]
-
[Degradation of succinylcholine chloride] - PubMed. [Link]
-
Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem - NIH. [Link]
-
Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed. [Link]
Sources
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. biosynth.com [biosynth.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Succinylmonocholine Iodide
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent chemical compounds is paramount. Succinylmonocholine iodide, a neuromuscular blocking agent, requires stringent safety protocols to mitigate risks of exposure. This guide provides an in-depth, procedural framework for the safe handling of Succinylmonocholine iodide, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: The "Why" Behind the Precautions
Succinylmonocholine iodide is classified as a hazardous substance, with primary routes of exposure being inhalation, ingestion, and skin contact.[1] Exposure can lead to significant health effects, including respiratory irritation and potential neuromuscular blockade if absorbed in sufficient quantities.[2] The crystalline or powdered form of this compound poses a risk of aerosolization, making respiratory protection a critical consideration.[2][3] Therefore, a multi-faceted PPE strategy is not merely a recommendation but a necessity to create a reliable barrier against these hazards.
Core Personal Protective Equipment (PPE) Ensemble
A risk assessment should always precede any handling of Succinylmonocholine iodide to ensure the selected PPE is appropriate for the specific laboratory conditions and procedures. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-grade nitrile or neoprene gloves.[4][5][6] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[5] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[3][7][8] | Protects the eyes from splashes or airborne particles of the compound. A face shield offers broader protection for the entire face.[6] |
| Lab Coat/Gown | A disposable, polyethylene-coated gown with long sleeves and tight-fitting cuffs.[4][6] | Prevents contamination of personal clothing and skin. The coating provides resistance to chemical permeation.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the potential for aerosol generation.[2] For significant aerosolization risk, a powered air-purifying respirator (PAPR) may be necessary. | Protects against the inhalation of airborne particles of Succinylmonocholine iodide.[2] |
| Footwear | Closed-toe shoes, supplemented with disposable shoe covers in designated areas.[7] | Protects the feet from spills and prevents the tracking of contaminants outside the work area. |
Procedural Workflow for Handling Succinylmonocholine Iodide
The following diagram outlines the procedural workflow for the safe handling of Succinylmonocholine iodide, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pogo.ca [pogo.ca]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
